molecular formula C47H64N5O9PSi B8024804 Ac-rC Phosphoramidite

Ac-rC Phosphoramidite

カタログ番号: B8024804
分子量: 902.1 g/mol
InChIキー: QKWKXYVKGFKODW-YOEDQOPESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ac-rC Phosphoramidite is a useful research compound. Its molecular formula is C47H64N5O9PSi and its molecular weight is 902.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWKXYVKGFKODW-YOEDQOPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H64N5O9PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ac-rC Phosphoramidite: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, properties, and applications of N-acetyl-cytidine phosphoramidite in oligonucleotide-based therapeutics and diagnostics.

Ac-rC Phosphoramidite is a critical building block in the chemical synthesis of ribonucleic acid (RNA). As a modified nucleoside phosphoramidite, it enables the precise, automated incorporation of cytidine into synthetic RNA strands. This capability is fundamental to the development of a wide range of RNA-based technologies, including mRNA vaccines, siRNA therapeutics, and diagnostic probes. This guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in the field of drug development.

Core Properties and Specifications

This compound is a complex molecule with several key chemical features that facilitate its use in solid-phase oligonucleotide synthesis. It is a derivative of the natural ribonucleoside cytidine, modified with specific protecting groups to prevent unwanted side reactions during the synthesis process. The full chemical name for the standard reagent is N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-Cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1]

These protecting groups are:

  • 5'-O-DMT (Dimethoxytrityl): An acid-labile group that protects the 5'-hydroxyl function. Its removal at the beginning of each coupling cycle allows for the stepwise addition of the next nucleotide.

  • N4-Acetyl (Ac): A base-labile group that protects the exocyclic amine of the cytidine base, preventing it from interfering with the phosphoramidite coupling reaction.[2][3][4][5]

  • 2'-O-TBDMS (tert-butyldimethylsilyl): A bulky silyl ether group that protects the 2'-hydroxyl of the ribose sugar. This is a crucial feature for RNA synthesis, as it prevents isomerization and chain cleavage during the synthesis process.[5][6]

  • 3'-O-CEP (Cyanoethyl phosphoramidite): The reactive phosphoramidite moiety at the 3' position, which, upon activation, forms a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

The combination of these protecting groups allows for the controlled and efficient synthesis of RNA oligonucleotides.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C48H66N5O9PSi[]
Molecular Weight 916.14 g/mol []
Appearance White to off-white powder[]
Purity (by HPLC) ≥97%[]
Solubility Soluble in Acetonitrile, DMF[]
Storage Conditions -20°C to -80°C, protect from light[2]
Recommended Storage Duration 1 month at -20°C, 6 months at -80°C[2]

The Role of this compound in Oligonucleotide Synthesis

This compound is a key reagent in the solid-phase synthesis of RNA, a process that has revolutionized molecular biology and drug development.[] This method allows for the creation of RNA fragments with virtually any desired sequence, which is essential for applications in diagnostics, therapeutics, and synthetic biology.[]

The synthesis process is a cyclical reaction that involves four main steps:

  • Detritylation: The removal of the 5'-DMT protecting group from the support-bound nucleoside using a mild acid.

  • Coupling: The activation of the this compound and its subsequent reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.

  • Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: The conversion of the newly formed phosphite triester linkage to a more stable phosphate triester.

This cycle is repeated until the desired RNA sequence is synthesized.

Below is a diagram illustrating the solid-phase RNA synthesis cycle:

Oligo_Synthesis_Cycle cluster_0 Solid-Phase RNA Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT) Coupling 2. Coupling (Addition of this compound) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted ends) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation New cycle for next base

Solid-phase RNA synthesis cycle using this compound.

Experimental Protocols

Coupling Reaction

The coupling efficiency of this compound is influenced by the choice of activator and the coupling time. Due to the steric hindrance from the 2'-TBDMS group, longer coupling times are generally required compared to DNA synthesis.[6]

  • Activator: Tetrazole is a commonly used activator.

  • Coupling Time: A coupling time of 12 minutes is recommended to achieve optimal efficiency.[6]

  • Coupling Efficiency: Typically greater than 97%.[6]

Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups must be removed. This is a critical step that can affect the final yield and purity of the RNA.

A common method for cleavage and deprotection involves a two-step process:

  • Cleavage from Support and Removal of Base and Phosphate Protecting Groups: This is typically achieved using a mixture of aqueous ammonium hydroxide and methylamine (1:1) at 65°C for 10-30 minutes.[6]

  • Removal of 2'-TBDMS Protecting Group: This requires a fluoride-based reagent, such as triethylamine trihydrofluoride (TEA·3HF).

The workflow for post-synthesis processing is outlined below:

Post_Synthesis_Workflow Start Completed Oligonucleotide on Solid Support Cleavage Cleavage and Deprotection (aq. NH3/Methylamine, 65°C) Start->Cleavage Desalting1 Desalting Cleavage->Desalting1 TBDMS_Removal Removal of 2'-TBDMS (TEA·3HF) Desalting1->TBDMS_Removal Desalting2 Desalting TBDMS_Removal->Desalting2 Purification Purification (e.g., HPLC or PAGE) Desalting2->Purification Final_Product Purified RNA Oligonucleotide Purification->Final_Product

Post-synthesis workflow for RNA oligonucleotides.

Applications in Drug Development and Research

The ability to synthesize custom RNA molecules using this compound and other modified phosphoramidites has significant implications for drug development and biomedical research.

  • RNA Therapeutics: The synthesis of RNA interference (RNAi) triggers, such as small interfering RNAs (siRNAs) and microRNAs (miRNAs), relies on phosphoramidite chemistry. These molecules can be designed to target and silence specific genes, offering therapeutic potential for a wide range of diseases.

  • mRNA Vaccines: The production of messenger RNA (mRNA) for vaccines involves the in vitro transcription of a DNA template. However, the synthesis of the DNA template itself, as well as various modified RNA components, utilizes phosphoramidite chemistry.

  • Diagnostic Probes: Custom-synthesized RNA oligonucleotides are used as probes in a variety of diagnostic assays, including polymerase chain reaction (PCR) and fluorescence in situ hybridization (FISH), for the detection of specific nucleic acid sequences associated with diseases.[10]

  • Aptamers: These are short, single-stranded nucleic acid molecules that can bind to specific target molecules, such as proteins or small molecules. They are synthesized using phosphoramidite chemistry and have applications in therapeutics and diagnostics.

  • Gene Editing: The guide RNAs used in CRISPR-Cas9 gene-editing systems are synthesized using phosphoramidite chemistry, enabling precise modifications to the genome.[10]

The relationship between this compound and its downstream applications is visualized in the following diagram:

Applications_Pathway cluster_synthesis Synthesis cluster_products Primary Products cluster_applications Applications AcRC This compound Oligo_Synth Solid-Phase Oligonucleotide Synthesis AcRC->Oligo_Synth Custom_RNA Custom RNA Oligonucleotides Oligo_Synth->Custom_RNA Modified_RNA Modified RNA Constructs Oligo_Synth->Modified_RNA RNAi RNAi Therapeutics (siRNA, miRNA) Custom_RNA->RNAi Diagnostics Diagnostic Probes (PCR, FISH) Custom_RNA->Diagnostics Aptamers Aptamers Custom_RNA->Aptamers mRNA_Vax mRNA Vaccines Modified_RNA->mRNA_Vax Gene_Editing CRISPR Guide RNAs Modified_RNA->Gene_Editing

From building block to breakthrough: the applications of this compound.

Conclusion

This compound is an indispensable tool in the modern molecular biology and drug development landscape. Its carefully designed chemical structure enables the efficient and precise synthesis of RNA oligonucleotides, which are at the heart of numerous cutting-edge technologies. A thorough understanding of its properties and the associated experimental protocols is crucial for any researcher or professional working in the field of nucleic acid chemistry and its applications. As the demand for RNA-based therapeutics and diagnostics continues to grow, the importance of high-quality phosphoramidites like Ac-rC will only increase.

References

An In-depth Technical Guide to Ac-rC Phosphoramidite: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as Ac-rC phosphoramidite. It is a crucial building block in the chemical synthesis of RNA, particularly for the production of therapeutic oligonucleotides. This document details its chemical structure, provides key quantitative data, outlines experimental protocols for its use, and discusses its potential biological implications.

Chemical Structure and Properties

This compound is a modified cytidine nucleoside designed for use in solid-phase oligonucleotide synthesis. The key chemical features that enable its function are the various protecting groups attached to the cytidine core. These groups prevent unwanted side reactions during the stepwise assembly of the RNA molecule.

The primary components of the this compound structure are:

  • N-Acetyl (Ac) Group: This group protects the exocyclic amine of the cytosine base, preventing it from reacting during the coupling steps. The acetyl group is favored in many applications due to its lability under specific deprotection conditions, allowing for the synthesis of sensitive oligonucleotides.

  • Dimethoxytrityl (DMT) Group: The 5'-hydroxyl group of the ribose sugar is protected by a DMT group. This acid-labile group is removed at the beginning of each synthesis cycle to allow for the coupling of the next phosphoramidite monomer.

  • tert-Butyldimethylsilyl (TBDMS) Group: The 2'-hydroxyl group of the ribose is protected by a TBDMS group. This bulky silyl group is crucial for preventing the 2'-hydroxyl from participating in unwanted reactions and for directing the phosphoramidite chemistry to the 3'-hydroxyl. Its removal requires specific fluoride-based reagents during the final deprotection steps.

  • Phosphoramidite Group: Attached to the 3'-hydroxyl, this is the reactive moiety that, upon activation, forms the phosphite triester linkage with the 5'-hydroxyl of the growing oligonucleotide chain. The diisopropylamino and cyanoethyl groups are key components of this functional group.

Below is a diagram illustrating the chemical structure of this compound.

Ac_rC_Phosphoramidite_Structure cluster_cytidine N-Acetylcytidine Core cluster_ribose Protected Ribose cluster_phosphoramidite Reactive Group C Cytidine Ac N-Acetyl (Ac) C->Ac exocyclic amine protection R Ribose DMT 5'-O-Dimethoxytrityl (DMT) R->DMT 5'-OH protection TBDMS 2'-O-tert-Butyldimethylsilyl (TBDMS) R->TBDMS 2'-OH protection P Phosphoramidite CE 3'-O-(2-cyanoethyl- N,N-diisopropyl)phosphoramidite P->CE 3'-OH activation

Diagram 1: Chemical Structure of this compound.

Quantitative Data

The quality and purity of phosphoramidites are critical for achieving high-yield and high-fidelity oligonucleotide synthesis. This compound is typically supplied with stringent quality control specifications.

ParameterSpecificationSignificance
Appearance White to off-white powderVisual indicator of product purity.
HPLC Purity ≥98.0%Ensures minimal presence of impurities that could lead to side reactions or truncated sequences.[1]
31P NMR Purity ≥98.0%Confirms the integrity of the phosphoramidite group and the absence of oxidized phosphorus species.
Water Content ≤0.3%Low moisture content is crucial to prevent hydrolysis of the phosphoramidite, which would inactivate it for coupling.
Molecular Formula C47H64N5O9PSiDefines the elemental composition of the molecule.[1]
Molecular Weight 902.1 g/mol Used for calculating molar concentrations for synthesis.[1]

Coupling Efficiency: While specific batch-to-batch coupling efficiency for this compound is not always publicly available, the phosphoramidite chemistry used in modern oligonucleotide synthesis is highly optimized to achieve coupling efficiencies of greater than 99.0% for each nucleotide addition.[2] The bulky TBDMS protecting group on the 2'-hydroxyl can introduce some steric hindrance, which may slightly reduce coupling efficiency compared to DNA phosphoramidites.[3] However, optimized synthesis cycles with appropriate activators and coupling times are designed to overcome this and ensure high overall yield of the final RNA product.

Experimental Protocols

The use of this compound follows the standard solid-phase oligonucleotide synthesis cycle. Below is a detailed methodology for its incorporation into an RNA sequence.

Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis process is a cyclical four-step process for each nucleotide addition.

Oligo_Synthesis_Workflow start Start with solid support (e.g., CPG with first nucleoside) detritylation 1. Detritylation: Remove 5'-DMT group (e.g., with trichloroacetic acid) start->detritylation coupling 2. Coupling: Add this compound and activator (e.g., ETT) detritylation->coupling capping 3. Capping: Acetylate unreacted 5'-OH groups (e.g., with acetic anhydride) coupling->capping oxidation 4. Oxidation: Convert phosphite to phosphate (e.g., with iodine and water) capping->oxidation next_cycle Repeat for next nucleoside oxidation->next_cycle next_cycle->detritylation Continue synthesis end Final Cleavage and Deprotection next_cycle->end Synthesis complete

Diagram 2: Solid-Phase Oligonucleotide Synthesis Cycle.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. It is crucial to maintain anhydrous conditions to prevent hydrolysis.

    • Prepare solutions of the activator (e.g., 5-ethylthio-1H-tetrazole - ETT), capping reagents (acetic anhydride and N-methylimidazole), and oxidizing agent (iodine in THF/pyridine/water).

  • Synthesis Cycle:

    • Detritylation: The solid support with the growing oligonucleotide chain is treated with an acidic solution (e.g., 3% trichloroacetic acid in dichloromethane) to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group.

    • Coupling: The prepared this compound solution is mixed with the activator and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite triester linkage. A typical coupling time for RNA phosphoramidites is 3-6 minutes.[3]

    • Capping: To prevent the elongation of chains that failed to couple in the previous step, the unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This minimizes the formation of deletion mutants.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the iodine solution. This completes one cycle of nucleotide addition.

  • Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired RNA sequence.

Cleavage and Deprotection Protocol

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The use of the N-acetyl group on cytidine allows for milder deprotection conditions compared to other protecting groups like benzoyl.

Recommended Deprotection Protocol (UltraFAST): [4][5]

  • Cleavage from Support and Phosphate Deprotection:

    • Treat the solid support with a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).

    • Incubate at room temperature for 5-10 minutes to cleave the oligonucleotide from the support and remove the cyanoethyl protecting groups from the phosphate backbone.

  • Base Deprotection:

    • Transfer the AMA solution containing the oligonucleotide to a sealed vial.

    • Heat at 65°C for 5-10 minutes to remove the acetyl protecting groups from the cytidine bases.[5]

  • 2'-O-TBDMS Deprotection:

    • After evaporation of the AMA solution, the oligonucleotide is treated with a fluoride-containing reagent to remove the 2'-TBDMS protecting groups. A common reagent is triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

    • Incubate at 65°C for 2.5 hours.

  • Purification: The fully deprotected RNA oligonucleotide is then purified using methods such as HPLC or gel electrophoresis to isolate the full-length product from shorter failure sequences.

Biological Implications and Signaling Pathways

The incorporation of modified nucleosides like N-acetylcytidine into synthetic oligonucleotides can have significant biological implications. While this compound is primarily used as a protected building block that results in a standard cytidine residue after deprotection, the presence of N4-acetylcytidine (ac4C) as a natural modification in cellular RNA provides insights into its potential roles.

Recent research has highlighted that endogenous ac4C is a crucial RNA modification involved in various cellular processes.[6] The enzyme responsible for this modification is N-acetyltransferase 10 (NAT10).[6][7] Studies have shown that ac4C modification can regulate RNA stability, translation efficiency, and is implicated in several signaling pathways and disease states.[6][7]

Potential Involvement in Signaling Pathways (based on endogenous ac4C studies):

  • PI3K/AKT Pathway: NAT10-mediated ac4C modification has been shown to regulate the vascular endothelial growth factor A (VEGFA)-mediated PI3K/AKT signaling pathway, which is involved in processes like osteogenic differentiation.[8]

  • STING-IRF3 Pathway: In the context of sepsis, inhibition of NAT10 and the subsequent reduction in ac4C levels can activate the STING-IRF3 signaling pathway, leading to an inflammatory response.[8]

  • Cancer-Related Pathways: Ac4C modification has been linked to the regulation of malignant proliferation, cell cycle arrest, and drug resistance in various cancers, suggesting its involvement in key cancer-related signaling pathways.[6]

It is important to note that the biological effects of synthetic oligonucleotides containing Ac-rC that has not been fully deprotected, or the potential off-target effects related to the acetyl group, are areas of ongoing research. The primary goal of using this compound is to yield a native cytidine in the final oligonucleotide. However, understanding the cellular machinery that recognizes and processes acetylated nucleosides can inform the design of future therapeutic oligonucleotides with enhanced stability or specific biological activities. The cellular uptake and trafficking of oligonucleotides are complex processes that can be influenced by their chemical modifications, potentially impacting their interaction with various cellular components and signaling pathways.[9]

Conclusion

This compound is a cornerstone of modern RNA synthesis, enabling the production of high-quality oligonucleotides for research and therapeutic applications. Its well-defined chemical structure, coupled with optimized synthesis and deprotection protocols, allows for the efficient incorporation of cytidine into RNA sequences. While the primary role of the acetyl group is protection during synthesis, the growing body of research on endogenous N4-acetylcytidine suggests a rich and complex biology associated with this modification, opening new avenues for the design of novel RNA-based therapeutics. This guide provides the foundational knowledge for researchers and developers to effectively utilize this compound in their work.

References

An In-depth Technical Guide to Ac-rC Phosphoramidite (CAS Number 121058-88-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Ac-rC Phosphoramidite is a white to off-white solid powder.[1] Its structure is characterized by several key protecting groups that are essential for its function in automated oligonucleotide synthesis. The dimethoxytrityl (DMT) group at the 5'-hydroxyl position is acid-labile and allows for the stepwise addition of nucleotides in the 3' to 5' direction.[7][8] The tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl of the ribose, preventing unwanted side reactions and branching during synthesis.[3] The exocyclic amine of the cytidine base is protected by an acetyl (Ac) group, which is removed during the final deprotection step.[2][9] Finally, the phosphoramidite moiety at the 3' position is activated during the coupling step to form the internucleotide phosphite triester linkage.[7]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 121058-88-6[1]
Molecular Formula C47H64N5O9PSi[1]
Molecular Weight 902.11 g/mol [1]
Appearance White to off-white solid powder[1]
Purity ≥98% (typically analyzed by HPLC and 31P NMR)[1][10]
Solubility Soluble in anhydrous acetonitrile, dichloromethane[11]
Storage Conditions -20°C under an inert atmosphere, protected from light[1][12]
Stability ≥ 4 years when stored under recommended conditions[11]

Role in Oligonucleotide Synthesis

This compound is a key reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis, the gold standard for producing custom sequences of DNA and RNA.[7] The synthesis is a cyclical process involving four main chemical reactions for each nucleotide addition: detritylation, coupling, capping, and oxidation.[7][8]

The Oligonucleotide Synthesis Cycle

The following diagram illustrates the four-step cycle for the addition of a single nucleotide monomer, such as this compound, to a growing oligonucleotide chain attached to a solid support.

Oligonucleotide_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of this compound) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Chain elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Termination of failed sequences Oxidation:e->Detritylation:w Stabilized phosphotriester linkage Start of next cycle

Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in the automated synthesis of RNA oligonucleotides.

Preparation of this compound Solution
  • Reagent Handling: this compound is sensitive to moisture and oxidation. Handle the solid reagent under an inert atmosphere (e.g., argon or dry nitrogen) in a glove box or using Schlenk techniques.

  • Solvent: Use anhydrous acetonitrile (<30 ppm water) for dissolution.

  • Concentration: Prepare a solution of this compound at a concentration of 0.05 M to 0.15 M, depending on the synthesizer manufacturer's recommendations.

  • Dissolution: Slowly add the anhydrous acetonitrile to the vial containing the this compound. Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent shearing of the molecule.

  • Installation: Install the vial containing the phosphoramidite solution on the appropriate port of the automated DNA/RNA synthesizer.

Automated Oligonucleotide Synthesis

The synthesis is performed on a solid support (e.g., controlled pore glass, CPG) within a column on an automated synthesizer. The following steps are programmed into the synthesizer's software for each cycle of nucleotide addition.

Table 2: Typical Timings for this compound Incorporation

StepReagentsTypical DurationPurpose
1. Detritylation 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)60-120 secondsRemoves the 5'-DMT protecting group from the growing oligonucleotide chain, exposing a free 5'-hydroxyl group for the next coupling reaction.[7][8]
2. Coupling This compound solution and an activator (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI))5-15 minutesThe activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.[][14]
3. Capping Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., 16% N-methylimidazole in THF)30-60 secondsAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.[7][8]
4. Oxidation 0.02 M Iodine in THF/Water/Pyridine30-60 secondsOxidizes the unstable phosphite triester (P(III)) linkage to a more stable phosphotriester (P(V)) linkage.[7][8]
Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. For oligonucleotides containing Ac-rC, a two-step deprotection process is typically employed.

Step 1: Base and Phosphate Deprotection

  • Reagent: A mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1, v/v).[2][15]

  • Procedure:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add the AMA solution to the vial (typically 1-2 mL for a 1 µmol synthesis).

    • Incubate the vial at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the solid support and removes the cyanoethyl protecting groups from the phosphate backbone and the acetyl protecting group from the cytidine bases.[9][15]

    • Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

Step 2: 2'-O-TBDMS Deprotection

  • Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Procedure:

    • Resuspend the dried oligonucleotide pellet in the TEA·3HF/NMP or TEA·3HF/DMSO solution.

    • Incubate at 65°C for 2.5 hours.

    • Quench the reaction by adding an appropriate quenching buffer (e.g., isopropoxytrimethylsilane or a high-salt buffer).

    • The deprotected oligonucleotide is now ready for purification.

Purification of the Oligonucleotide

The crude, deprotected oligonucleotide mixture contains the full-length product as well as shorter, failed sequences. Purification is necessary to isolate the desired product.

Table 3: Common Purification Methods for RNA Oligonucleotides

MethodPrinciplePurityBest Suited For
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.>95%High-purity applications such as therapeutics, cloning, and crystallography.[16]
High-Performance Liquid Chromatography (HPLC) Separation based on hydrophobicity (Reversed-Phase HPLC) or charge (Anion-Exchange HPLC).>90% (RP-HPLC), >95% (AX-HPLC)Purification of modified and unmodified oligonucleotides for a wide range of applications.[16][17]
Cartridge Purification Solid-phase extraction based on the hydrophobicity of the 5'-DMT group (DMT-on purification).80-90%Routine applications such as PCR and sequencing.[16]

Applications in Research and Drug Development

This compound is instrumental in the synthesis of a wide array of RNA oligonucleotides for various applications.

RNA Interference (RNAi)

The following diagram illustrates the general mechanism of RNA interference, a process where oligonucleotides synthesized using this compound can play a critical role.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA Synthetic siRNA (containing Ac-rC derived cytidine) Dicer Dicer RISC_loading RISC Loading siRNA->RISC_loading Dicer->RISC_loading RISC Activated RISC RISC_loading->RISC Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: Simplified schematic of the RNA interference (RNAi) pathway.

Antisense Technology

Antisense oligonucleotides are single-stranded nucleic acid molecules that bind to a target mRNA and inhibit its translation into a protein. This compound is used in the synthesis of these therapeutic molecules, which can be designed to treat a variety of genetic disorders and other diseases.[6]

Aptamers and Ribozymes

Aptamers are single-stranded oligonucleotides that can bind to specific target molecules, while ribozymes are RNA molecules with catalytic activity. The synthesis of these molecules using phosphoramidite chemistry allows for the site-specific incorporation of modified nucleotides to enhance their binding affinity, stability, and catalytic function.

Quality Control

The purity and identity of this compound and the resulting oligonucleotides are critical for successful research and therapeutic applications.

Table 4: Quality Control Methods

TechniqueAnalyteInformation Provided
High-Performance Liquid Chromatography (HPLC) This compound, OligonucleotidesPurity, presence of impurities.[18]
31P Nuclear Magnetic Resonance (NMR) Spectroscopy This compoundIdentity, purity, and presence of phosphorus-containing impurities.[10]
Mass Spectrometry (MS) OligonucleotidesMolecular weight confirmation, sequence verification, and identification of impurities.[19][20][21]
Capillary Electrophoresis (CE) OligonucleotidesPurity and size heterogeneity.
Quantitative NMR (qNMR) This compoundAbsolute purity determination.[22]

Conclusion

This compound (CAS 121058-88-6) is an indispensable reagent for the chemical synthesis of RNA oligonucleotides. Its carefully designed protecting groups enable its efficient and reliable incorporation into growing nucleic acid chains via automated solid-phase synthesis. The ability to produce high-purity, custom-sequenced RNA molecules has profound implications for basic research and the development of novel nucleic acid-based therapeutics. A thorough understanding of its properties and the associated experimental protocols is essential for any scientist or researcher working in the field of oligonucleotide synthesis and its applications.

References

An In-depth Technical Guide to Ac-rC Amidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N4-acetylcytidine (Ac-rC) phosphoramidite, a crucial building block in the synthesis of modified oligonucleotides. This document delves into its chemical properties, applications, and the practical aspects of its use in solid-phase oligonucleotide synthesis. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are provided to support researchers in leveraging Ac-rC for their work in diagnostics, therapeutics, and fundamental research.

Introduction to N4-acetylcytidine (ac4C) and its Phosphoramidite

N4-acetylcytidine (ac4C) is a post-transcriptional modification of RNA that is conserved across all domains of life.[1] In eukaryotes, this modification is primarily found in ribosomal RNA (rRNA) and transfer RNA (tRNA), where it contributes to the structural stability and proper functioning of these molecules.[1] Recent studies have also identified ac4C in messenger RNA (mRNA), where it plays a regulatory role in mRNA stability and translation, thereby influencing gene expression.[2]

The chemical synthesis of oligonucleotides containing ac4C is enabled by the use of Ac-rC phosphoramidite. This building block is a cytidine ribonucleoside derivative where the exocyclic amine at the N4 position is protected by an acetyl group. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is phosphitylated to enable its coupling to the growing oligonucleotide chain during solid-phase synthesis. The 2'-hydroxyl group is typically protected with a group such as TBDMS (tert-butyldimethylsilyl) or TOM (tri-iso-propyloxymethyl).

The acetyl protecting group on the cytidine base offers distinct advantages in oligonucleotide synthesis, particularly in the context of specific deprotection strategies. Unlike the more common benzoyl (Bz) protecting group for cytidine, the acetyl group can be removed under milder basic conditions, which is crucial for the synthesis of oligonucleotides containing sensitive modifications.[3] Furthermore, the use of Ac-rC is essential in "UltraFAST" deprotection protocols that utilize a mixture of aqueous ammonium hydroxide and methylamine (AMA), as it prevents the modification of the cytidine base that can occur with Bz-dC.[4][5]

Quantitative Data

Coupling Efficiency

The efficiency of the coupling step is critical for the overall yield of the final oligonucleotide product. While specific comparative studies focusing solely on Ac-rC amidite are not extensively published in a consolidated format, the coupling efficiency of phosphoramidites is generally very high, typically exceeding 98%. Factors influencing coupling efficiency include the purity of the phosphoramidite and reagents, the activator used, coupling time, and the sequence context.[6] For modified phosphoramidites, extending the coupling time is a common strategy to ensure high efficiency.[7]

Phosphoramidite TypeTypical Coupling Efficiency (%)Notes
Standard DNA/RNA Amidites>99%Highly optimized for standard synthesis cycles.
Ac-rC Amidite >98% Efficiency can be optimized by adjusting coupling time and activator.
Other Modified Amidites95-99%Efficiency can vary depending on the nature and steric bulk of the modification.

Table 1: General Comparison of Phosphoramidite Coupling Efficiencies. The efficiency for Ac-rC amidite is comparable to standard phosphoramidites, and any minor decreases can be compensated for by optimizing synthesis cycle parameters.

Deprotection Conditions

The choice of deprotection conditions is crucial for obtaining a high yield of the desired full-length oligonucleotide without unwanted side products. The acetyl protecting group of Ac-rC allows for more flexible deprotection strategies compared to the benzoyl group.

Deprotection ReagentTemperature (°C)TimeSuitability for Ac-rCReference
Ammonium Hydroxide (30%)558-16 hoursStandard deprotection.[8]
Ammonium Hydroxide/Methylamine (AMA) (1:1)6510 minutes"UltraFAST" deprotection; Ac-rC is required to prevent C-to-U transition.[9][10]
Potassium Carbonate (0.05 M in Methanol)Room Temperature4 hoursUltra-mild deprotection for sensitive oligonucleotides.[9]
t-Butylamine/Methanol/Water (1:1:2)55OvernightAlternative for oligonucleotides with sensitive dyes.[9]

Table 2: Recommended Deprotection Conditions for Oligonucleotides Containing Ac-rC. The use of AMA is a significant advantage when speed is critical.

Thermodynamic Stability of Ac-rC Modified Duplexes

The presence of N4-acetylcytidine in an RNA duplex can influence its thermodynamic stability. Studies have shown that ac4C can increase the melting temperature (Tm) of RNA duplexes, indicating enhanced stability. This stabilization is context-dependent and is thought to arise from favorable electronic and stacking interactions of the acetyl group within the duplex.

Duplex Sequence (5' to 3')ModificationTm (°C)ΔTm (°C) (Modified vs. Unmodified)Reference
rC-G pair in a model duplexNone74.3-[5]
ac4C-G pair in a model duplexac4C75.8+1.5[5]
rC-G pair in human rRNA helix 45 contextNone68.9-[11]
ac4C-G pair in human rRNA helix 45 contextac4C70.0+1.1[11]

Table 3: Impact of N4-acetylcytidine on the Thermal Stability of RNA Duplexes. The data shows a consistent, albeit modest, increase in the melting temperature of RNA duplexes containing ac4C, suggesting a stabilizing effect of the modification.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from cytidine. A general synthetic scheme is as follows:

  • Protection of the 2'- and 5'-hydroxyl groups: The 5'-hydroxyl group is protected with a DMT group, and the 2'-hydroxyl group is protected with a silyl group like TBDMS.

  • Acetylation of the N4-amino group: The exocyclic amine is acetylated using acetic anhydride.

  • Phosphitylation of the 3'-hydroxyl group: The final step involves reacting the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety.

Detailed synthetic procedures can be found in the literature.

Automated Solid-Phase Oligonucleotide Synthesis with Ac-rC Amidite

This protocol outlines the general steps for incorporating Ac-rC amidite into an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • This compound (dissolved in anhydrous acetonitrile to a final concentration of 0.1 M)

  • Standard DNA or RNA phosphoramidites (A, G, U/T)

  • Solid support (e.g., CPG) with the first nucleoside attached

  • Activator solution (e.g., 0.25 M DCI or 0.45 M Tetrazole in acetonitrile)

  • Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Preparation: Ensure the synthesizer is properly maintained, and all reagent bottles are filled with fresh solutions. Prime all lines before starting the synthesis.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer's software, specifying the position for Ac-rC incorporation.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles:

    • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the growing chain by treatment with the deblocking solution. The amount of cleaved DMT cation (orange color) can be monitored to determine the coupling efficiency of the previous cycle.

    • Coupling: The this compound is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 2-5 minutes) may be beneficial for modified amidites like Ac-rC to ensure high coupling efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases, phosphates, and 2'-hydroxyls) are removed using one of the deprotection methods outlined in Table 2.

  • Purification and Analysis: The crude oligonucleotide is purified using methods such as HPLC or PAGE. The purity and identity of the final product should be confirmed by techniques like mass spectrometry.

Visualizations

Experimental Workflow

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support deblock Deblocking (DMT Removal) start->deblock couple Coupling with Ac-rC Amidite deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat Cycle for Next Nucleotide oxidize->repeat n-1 times cleave Cleavage from Support oxidize->cleave repeat->deblock deprotect Deprotection cleave->deprotect purify Purification (HPLC/PAGE) deprotect->purify analyze Analysis (Mass Spec) purify->analyze final_product Purified Ac-rC Oligonucleotide analyze->final_product

Caption: Workflow for automated oligonucleotide synthesis incorporating Ac-rC amidite.

Biological Signaling Pathways

N4-acetylcytidine modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10). This modification on mRNA can enhance its stability and promote translation efficiency.

NAT10_Pathway NAT10 NAT10 (Acetyltransferase) ac4C_mRNA ac4C-modified mRNA NAT10->ac4C_mRNA ac4C 'writer' mRNA mRNA Stability Increased mRNA Stability ac4C_mRNA->Stability Translation Enhanced Translation ac4C_mRNA->Translation Protein Protein Translation->Protein

Caption: NAT10-mediated N4-acetylcytidine (ac4C) modification of mRNA.

Aberrant NAT10 expression and subsequent ac4C modification have been implicated in the dysregulation of the Wnt/β-catenin pathway in certain cancers. For example, NAT10 can increase the stability of KIF23 mRNA, a key regulator of this pathway.

Wnt_Pathway_Ac4C cluster_nuc NAT10 NAT10 ac4C_KIF23_mRNA ac4C-KIF23 mRNA NAT10->ac4C_KIF23_mRNA Acetylation KIF23_mRNA KIF23 mRNA KIF23_Protein KIF23 Protein ac4C_KIF23_mRNA->KIF23_Protein Increased Stability & Translation GSK3b GSK3β KIF23_Protein->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Degradation nucleus Nucleus beta_catenin->nucleus transcription Target Gene Transcription beta_catenin_nuc β-catenin beta_catenin_nuc->transcription Activation

Caption: Role of NAT10-mediated ac4C modification in the Wnt/β-catenin pathway.

The AKT/GSK3β signaling pathway is another critical cellular pathway where NAT10 and ac4C modification have been shown to play a regulatory role, often contributing to cell proliferation and survival in cancer.

AKT_Pathway_Ac4C cluster_upstream Upstream Signals GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activation GSK3b GSK3β AKT->GSK3b Inhibition NAT10 NAT10 AKT->NAT10 Potential Cross-talk CellSurvival Cell Survival & Proliferation GSK3b->CellSurvival ac4C_Target_mRNA ac4C-Target mRNA NAT10->ac4C_Target_mRNA Acetylation Target_mRNA Target mRNA (e.g., for cell cycle proteins) ac4C_Target_mRNA->CellSurvival Enhanced Translation

Caption: Intersection of NAT10/ac4C modification with the AKT/GSK3β pathway.

Conclusion

This compound is a valuable tool for the site-specific incorporation of N4-acetylcytidine into synthetic oligonucleotides. Its compatibility with various deprotection strategies, including rapid AMA-based methods, makes it a versatile building block for the synthesis of modified RNA. The resulting ac4C-containing oligonucleotides are essential for studying the biological roles of this important RNA modification in gene regulation, as well as for the development of novel RNA-based therapeutics and diagnostics. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of Ac-rC amidite in research and development.

References

The Core Principles of Phosphoramidite Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidite chemistry stands as the cornerstone of modern oligonucleotide synthesis, enabling the routine and automated production of custom DNA and RNA sequences.[1] This powerful chemical methodology has revolutionized molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry, detailed experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in this field.

The Foundation: Solid-Phase Synthesis and Phosphoramidite Monomers

The success of phosphoramidite chemistry is intrinsically linked to its implementation in a solid-phase synthesis format.[2][3] The growing oligonucleotide chain is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene beads, within a synthesis column. This approach offers significant advantages, including the ability to use excess reagents to drive reactions to completion and the simple removal of unreacted reagents and byproducts by washing, thus eliminating the need for purification after each step.[3] The entire process is highly amenable to automation.[3]

The synthesis proceeds in the 3' to 5' direction, which is the reverse of the natural enzymatic synthesis of DNA and RNA.[4] The building blocks for this process are nucleoside phosphoramidites, which are chemically modified nucleosides designed for stability during storage and rapid reactivity during synthesis.[1] These monomers possess several key features:

  • A 5'-hydroxyl protecting group: The most common protecting group is the acid-labile 4,4'-dimethoxytrityl (DMT) group, which prevents self-polymerization of the phosphoramidite monomers.[1]

  • A 3'-phosphoramidite moiety: This reactive group, typically a diisopropylamino group, is activated during the coupling step to form a new internucleotide linkage.[1][4]

  • A 2-cyanoethyl protecting group on the phosphorus: This group protects the phosphorus from undesired side reactions and is removed at the end of the synthesis.[1]

  • Protecting groups on the exocyclic amines of the nucleobases (A, C, and G): These groups, such as benzoyl (Bz) or isobutyryl (iBu), prevent side reactions at the nucleobases during synthesis.[5]

The Four-Step Synthesis Cycle

The addition of each nucleotide to the growing oligonucleotide chain is achieved through a four-step cycle: detritylation, coupling, capping, and oxidation.[4][6] This cycle is repeated until the desired sequence is assembled.

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support (or the last nucleoside added to the chain).[4] This is accomplished by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[7] The removal of the DMT group exposes a free 5'-hydroxyl group, which is the reactive site for the subsequent coupling reaction.[4] The released DMT cation has a characteristic orange color, and its absorbance can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[7]

Step 2: Coupling

In the coupling step, the next nucleoside phosphoramidite is added to the growing chain. The phosphoramidite monomer is first activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (DCI).[4][8] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[4] The free 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphorus, forming a trivalent phosphite triester linkage.[4][7] This reaction is carried out in an anhydrous solvent, typically acetonitrile, and a large excess of the phosphoramidite and activator are used to ensure near-quantitative coupling efficiency.[7]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the solid support remain unreacted.[9] To prevent these unreacted chains from participating in subsequent coupling cycles and forming deletion mutations (n-1 sequences), a capping step is performed.[3] This is achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and a catalyst, such as N-methylimidazole (NMI).[3] The resulting acetylated chains are unreactive in all subsequent cycles and are removed during the final purification.[3]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the detritylation step.[8] Therefore, it must be oxidized to a more stable pentavalent phosphate triester.[7] This is typically accomplished using a solution of iodine (I₂) in a mixture of tetrahydrofuran (THF), pyridine, and water.[7] The water molecule acts as the oxygen donor in this reaction.[8] The resulting phosphate triester is the natural linkage found in DNA and RNA.[6]

Following the oxidation step, the cycle is repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is synthesized.[9]

Post-Synthesis Processing: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.[7] This is typically achieved in a one- or two-step process using a concentrated solution of aqueous ammonia or a mixture of ammonia and methylamine (AMA).[10][7] This treatment cleaves the ester linkage connecting the oligonucleotide to the solid support and removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.[7] For RNA synthesis, an additional step is required to remove the 2'-hydroxyl protecting groups.[10]

Data Presentation

Impact of Coupling Efficiency on Overall Yield

The efficiency of each coupling step is critical to the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can lead to a significant reduction in the final yield, especially for longer oligonucleotides.

Oligonucleotide Length (bases)98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
2066.8%81.8%90.5%
5036.4%60.5%77.9%
10013.3%36.6%60.7%
1504.8%22.1%47.3%
2001.8%13.4%36.8%
Typical Reaction Conditions for the Phosphoramidite Synthesis Cycle

The following table summarizes the typical reagents, concentrations, and reaction times for each step of the automated solid-phase oligonucleotide synthesis cycle. These parameters may vary depending on the synthesizer, scale of synthesis, and the specific sequence being synthesized.

StepReagent(s)Typical ConcentrationTypical Reaction Time
Detritylation Trichloroacetic Acid (TCA) in Dichloromethane (DCM)3% (v/v)60 - 180 seconds
Coupling Phosphoramidite MonomerActivator (e.g., ETT, DCI)0.05 - 0.15 M0.25 - 0.5 M30 - 600 seconds
Capping Capping Reagent A (Acetic Anhydride/Pyridine/THF)Capping Reagent B (N-Methylimidazole/THF)Varies by manufacturer20 - 60 seconds
Oxidation Iodine in THF/Pyridine/Water0.02 - 0.1 M30 - 60 seconds

Experimental Protocols

Protocol 1: Automated Solid-Phase DNA Oligonucleotide Synthesis

This protocol outlines the general steps for the automated synthesis of a DNA oligonucleotide on a 1 µmol scale.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) column with the first nucleoside pre-attached (1 µmol)

  • Anhydrous acetonitrile

  • Phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile (e.g., 0.1 M)

  • Detritylation solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Coupling activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile

  • Capping Reagent A: Acetic Anhydride/Pyridine/THF

  • Capping Reagent B: 16% N-Methylimidazole in THF

  • Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water

  • Washing solvent: Acetonitrile

  • Cleavage and Deprotection solution: Concentrated aqueous ammonia

Procedure:

  • Synthesizer Preparation:

    • Install the required reagent bottles on the synthesizer.

    • Prime all reagent lines to ensure they are free of air bubbles and filled with fresh reagents.

    • Install the appropriate CPG synthesis column for the desired 3'-terminal base.

  • Sequence Programming:

    • Enter the desired oligonucleotide sequence into the synthesizer's control software.

    • Select the appropriate synthesis protocol and scale (1 µmol).

  • Automated Synthesis Cycle:

    • Initiate the synthesis program. The synthesizer will automatically perform the following steps for each nucleotide addition:

      • Detritylation: The column is washed with acetonitrile, followed by the delivery of the detritylation solution to remove the 5'-DMT group. The column is then washed again with acetonitrile.

      • Coupling: The phosphoramidite monomer and activator solution are delivered simultaneously to the column to couple the next base. The column is then washed with acetonitrile.

      • Capping: The capping reagents are delivered to the column to block any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

      • Oxidation: The oxidation solution is delivered to the column to stabilize the newly formed phosphite triester linkage. The column is then washed with acetonitrile.

    • The cycle is repeated until the full-length oligonucleotide is synthesized.

  • Final Detritylation (Optional, "DMT-off"):

    • If the final oligonucleotide is desired with a free 5'-hydroxyl group, a final detritylation step is performed. For purification purposes, the final DMT group can be left on ("DMT-on").[7]

  • Cleavage and Deprotection:

    • Remove the synthesis column from the synthesizer.

    • Attach a syringe to the column and pass the cleavage and deprotection solution (e.g., concentrated aqueous ammonia) through the column to collect the oligonucleotide in a sealed vial.

    • Heat the sealed vial at a specified temperature (e.g., 55 °C) for a designated time (e.g., 8-12 hours) to complete the deprotection of the nucleobases and phosphate groups.

  • Purification and Quantification:

    • After deprotection, the oligonucleotide solution is dried down.

    • The crude oligonucleotide is then purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

    • The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.

Mandatory Visualizations

Phosphoramidite_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Acetic Anhydride + NMI) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Oxidation->Detritylation Repeat for next base End End Oxidation->End Start Start Start->Detritylation Cleavage Cleavage & Deprotection End->Cleavage

Caption: The automated four-step solid-phase phosphoramidite oligonucleotide synthesis cycle.

Coupling_Mechanism cluster_coupling Coupling Reaction Mechanism Phosphoramidite Nucleoside Phosphoramidite Activated_Amidite Activated Phosphoramidite Phosphoramidite->Activated_Amidite Activator Activator (e.g., ETT) Activator->Activated_Amidite Coupled_Product Coupled Product (Phosphite Triester) Activated_Amidite->Coupled_Product Support_Bound_Oligo Support-Bound Oligo (with 5'-OH) Support_Bound_Oligo->Coupled_Product

Caption: The activation and coupling steps in phosphoramidite chemistry.

References

The Role of Ac-rC in RNA Therapeutics Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of RNA therapeutics is rapidly evolving, with chemical modifications and advanced delivery systems playing a pivotal role in enhancing the efficacy and safety of these novel drugs. While the specific abbreviation "Ac-rC" is not universally defined in the literature, it can be interpreted in two primary contexts relevant to RNA therapeutics: as a chemically modified RNA building block, N-acetyl-ribo-cytidine (Ac-rC) , or as a component of a peptide-based delivery system involving acetylated Arginine (Ac-r) and Cysteine (C) residues. This guide provides an in-depth technical overview of both interpretations, summarizing key data, experimental protocols, and visualizing the underlying mechanisms.

Part 1: Ac-rC as N-acetyl-ribo-cytidine in RNA Synthesis

The chemical modification of RNA is a cornerstone of therapeutic oligonucleotide development, aimed at improving stability, reducing immunogenicity, and enhancing target specificity.[1][2][3][4][5] N-acetyl-ribo-cytidine (Ac-rC) is a modified nucleoside used in the synthesis of therapeutic RNA molecules such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[][7][]

Enhancing Stability and Efficacy

The introduction of an acetyl group at the N4 position of cytidine can protect the RNA from degradation by cellular nucleases. This modification is particularly important for single-stranded RNA therapeutics like ASOs.[1][3]

Data Summary: Impact of Chemical Modifications on RNA Therapeutics

Modification TypeEffect on RNA MoleculeTherapeutic ApplicationReference
N-acetyl-cytidine (Ac-C) Increased nuclease resistance, altered binding affinityASOs, siRNAs[][7]
Phosphorothioate (PS) BackboneIncreased nuclease resistance, activation of RNase H1ASOs[1]
2'-O-Methyl (2'-OMe)Increased nuclease resistance, increased binding affinityASOs, siRNAs[5]
2'-Fluoro (2'-F)Increased binding affinity, nuclease resistancesiRNAs[]
Peptide Nucleic Acid (PNA)High biological stability, enhanced binding affinityASOs[1][3][4]
Experimental Protocol: Solid-Phase Synthesis of RNA Analogs with Ac-rC

The synthesis of RNA oligonucleotides incorporating Ac-rC is typically achieved through solid-phase phosphoramidite chemistry.

Objective: To synthesize a custom RNA oligonucleotide containing N-acetyl-ribo-cytidine.

Materials:

  • Ac-rC phosphoramidite[][7][]

  • Standard RNA phosphoramidites (A, G, U)

  • Controlled pore glass (CPG) solid support

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Oxidizing agent (e.g., iodine solution)

  • Capping reagents (e.g., acetic anhydride)

  • Deblocking solution (e.g., dichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)

  • Automated DNA/RNA synthesizer

Methodology:

  • Synthesis Initiation: The synthesis begins with the first nucleoside attached to the CPG solid support.

  • DMT Deprotection: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.

  • Coupling: The this compound (or other desired phosphoramidite) is activated by the activator solution and coupled to the 5'-hydroxyl group of the preceding nucleotide.

  • Capping: Any unreacted 5'-hydroxyl groups are capped using the capping reagents to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing agent.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all base and phosphate protecting groups are removed using the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[9]

Logical Workflow for RNA Synthesis

RNA_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Start Start with CPG Support DMT_Deprotection DMT Deprotection Start->DMT_Deprotection Coupling Couple Ac-rC Phosphoramidite DMT_Deprotection->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Repeat Repeat for Next Nucleotide Oxidation->Repeat Repeat->DMT_Deprotection Yes Cleavage Cleavage from Support Repeat->Cleavage No Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Purification HPLC or PAGE Purification Deprotection->Purification Final_Product Pure RNA Oligonucleotide Purification->Final_Product

Solid-phase synthesis workflow for RNA with Ac-rC.

Part 2: Ac-rC Peptides in RNA Delivery

The delivery of RNA therapeutics to target cells is a major challenge due to the negative charge and large size of the molecules, which hinder their passage across cell membranes.[10][11][12] Cell-penetrating peptides (CPPs), particularly those rich in cationic amino acids like arginine, have emerged as promising non-viral vectors for RNA delivery.[12][13][14] An "Ac-rC" peptide in this context would likely refer to a peptide containing acetylated arginine and cysteine residues.

Mechanism of Peptide-Mediated RNA Delivery

Arginine-rich peptides facilitate RNA delivery through several mechanisms:

  • Complexation: The positively charged guanidinium groups of arginine residues interact electrostatically with the negatively charged phosphate backbone of RNA, forming condensed nanoparticles that protect the RNA from degradation.[13][15]

  • Cellular Uptake: These peptide-RNA complexes are taken up by cells through endocytosis.[16]

  • Endosomal Escape: The peptides can facilitate the release of the RNA from the endosome into the cytoplasm, a critical step for the RNA to reach its target.[17]

The inclusion of cysteine residues can introduce disulfide bonds, which can be used for cyclization of the peptide or for creating reducible linkages that release the RNA cargo in the reducing environment of the cytoplasm.[13][17][18][19] Acetylation of the N-terminus or side chains can modulate the peptide's overall charge, stability, and interaction with the RNA cargo.[20][21]

Data Summary: Efficacy of Arginine-Cysteine Peptides as Molecular Carriers

PeptideCargoCell LineEnhancement of Cellular UptakeReference
cyclic [CR]4F'-GpYEEI (phosphopeptide)CCRF-CEM (human leukemia)20-fold[18][19]
cyclic [CR]4F'-3TC (lamivudine)CCRF-CEM (human leukemia)16-fold[18][19]
Experimental Protocol: Preparation and Evaluation of Peptide-siRNA Nanoparticles

Objective: To formulate and assess the in vitro transfection efficiency of nanoparticles composed of an Ac-rC peptide and siRNA.

Materials:

  • Synthesized Ac-rC peptide (e.g., Ac-(CRCRCRCR)-NH2)

  • Therapeutic siRNA with a fluorescent label (e.g., FAM-siRNA)

  • Nuclease-free water

  • Target cell line (e.g., HeLa cells)

  • Cell culture medium

  • Transfection reagent (for comparison, e.g., Lipofectamine)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Methodology:

  • Nanoparticle Formulation:

    • Dissolve the Ac-rC peptide and FAM-siRNA separately in nuclease-free water.

    • Add the peptide solution to the siRNA solution at various N/P ratios (molar ratio of nitrogen in peptide to phosphate in siRNA) and vortex gently.

    • Incubate at room temperature for 30 minutes to allow for complex formation.

  • Characterization of Nanoparticles (Optional):

    • Determine the size and zeta potential of the nanoparticles using dynamic light scattering (DLS).

    • Assess the siRNA condensation efficiency using a gel retardation assay.[15]

  • In Vitro Transfection:

    • Seed the target cells in a multi-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the peptide/siRNA nanoparticles at a specific siRNA concentration.

    • Incubate the cells for 4-6 hours.

    • Remove the transfection medium and replace it with fresh complete medium.

    • Incubate for another 24-48 hours.

  • Evaluation of Transfection Efficiency:

    • Wash the cells with PBS and detach them using trypsin.

    • Analyze the percentage of FAM-positive cells using a flow cytometer to quantify siRNA uptake.[19]

    • Assess the knockdown of the target gene expression by RT-qPCR or Western blotting.

Signaling Pathway for Peptide-Mediated RNA Delivery

RNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ac_rC_Peptide Ac-rC Peptide Nanoparticle Peptide/siRNA Nanoparticle Ac_rC_Peptide->Nanoparticle siRNA siRNA siRNA->Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Cellular Uptake Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm RISC RISC Loading Cytoplasm->RISC Released siRNA mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage

Mechanism of Ac-rC peptide-mediated siRNA delivery.

References

The Cornerstone of Synthetic Nucleic Acids: An In-depth Guide to Phosphoramidite Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and drug development, the chemical synthesis of oligonucleotides is a foundational technology. From CRISPR guide RNAs and siRNAs to antisense therapies and diagnostic probes, the ability to create custom nucleic acid sequences with high fidelity is paramount. The workhorse behind this capability is phosphoramidite chemistry, a robust and efficient method for the stepwise assembly of oligonucleotides on a solid support.[1][2]

This technical guide provides a comprehensive overview of phosphoramidite nomenclature, the intricate details of the synthesis cycle, and the critical experimental protocols that ensure the production of high-quality oligonucleotides.

Understanding the Language: Phosphoramidite Nomenclature and Protecting Groups

The success of phosphoramidite chemistry hinges on the strategic use of protecting groups. These chemical moieties are temporarily attached to reactive functional groups on the nucleoside (the base, the 5'-hydroxyl of the sugar, and the phosphate group) to prevent unwanted side reactions during the synthesis cycle.[3] The nomenclature of a phosphoramidite monomer reflects the nucleoside, the protecting groups, and the phosphoramidite functional group itself.

A standard phosphoramidite monomer is a nucleoside derivative with a phosphite triester at the 3'-hydroxyl position. This trivalent phosphorus is bonded to a protecting group (typically a 2-cyanoethyl group) and a diisopropylamino group, which acts as a leaving group during the coupling reaction. The 5'-hydroxyl group of the sugar is protected with an acid-labile dimethoxytrityl (DMT) group.[3] The exocyclic amines of the nucleobases (adenine, guanine, and cytosine) are also protected to prevent side reactions.[4]

The choice of protecting groups is critical and depends on the desired deprotection strategy, which can range from standard to "ultramild" conditions for sensitive modified oligonucleotides.[4]

Table 1: Common Protecting Groups in Phosphoramidite Chemistry
Functional GroupProtecting GroupAbbreviationCleavage Conditions
5'-HydroxylDimethoxytritylDMTMild acid (e.g., 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM))[5]
Phosphate2-CyanoethylCEβ-elimination under basic conditions (e.g., concentrated ammonium hydroxide)[4]
Adenine (N6-amino)BenzoylBzConcentrated ammonium hydroxide, 55°C, ~5 hours[4]
PhenoxyacetylPac0.05 M Potassium Carbonate in methanol, room temperature, 4 hours; or aqueous ammonia/methylamine, room temperature[4][6]
Cytosine (N4-amino)BenzoylBzConcentrated ammonium hydroxide, 55°C, ~5 hours[4]
AcetylAcAMA (Ammonium Hydroxide/40% aqueous MethylAmine 1:1), 65°C, 10 minutes[7][8]
Guanine (N2-amino)IsobutyryliBuConcentrated ammonium hydroxide, 55°C, ~5 hours (rate-determining step for standard deprotection)[4][9]
DimethylformamidinedmfConcentrated ammonium hydroxide, 55°C, 1 hour[4]
4-isopropyl-phenoxyacetyliPr-Pac0.05 M Potassium Carbonate in methanol, room temperature, 4 hours; or aqueous ammonia/methylamine, room temperature[9]

The Engine of Synthesis: The Four-Step Cycle

The solid-phase synthesis of oligonucleotides using the phosphoramidite method is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The synthesis proceeds in the 3' to 5' direction.[10]

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Blocking Unreacted 5'-OH) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents Deletion Mutations Oxidation->Detritylation Stabilizes Backbone Elongated_Chain Elongated Oligonucleotide Chain Oxidation->Elongated_Chain Repeat Cycle for Each Nucleotide Start Start with 3'-Nucleoside on Solid Support Start->Detritylation

A diagram of the four-step oligonucleotide synthesis cycle.
Experimental Protocols for the Synthesis Cycle

The following are generalized protocols for each step of the synthesis cycle. Specific times and reagent concentrations may vary depending on the synthesizer, scale, and specific sequence.

1. Detritylation (Deblocking)

  • Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.[5]

  • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[10]

  • Protocol:

    • Wash the solid support with anhydrous acetonitrile.

    • Flush the column with the deblocking solution for 50-110 seconds.[4][5] The appearance of a bright orange color indicates the release of the DMT cation, which can be quantified spectrophotometrically to monitor coupling efficiency.[4]

    • Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

2. Coupling (Activation)

  • Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group on the growing chain and the incoming phosphoramidite monomer.[4]

  • Reagents:

    • Phosphoramidite monomer (dissolved in anhydrous acetonitrile).

    • Activator solution (e.g., 0.25-0.5 M 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile).[5][11]

  • Protocol:

    • Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

    • Allow the reaction to proceed for 30-600 seconds, depending on the specific phosphoramidite being coupled. Standard DNA amidites typically require shorter coupling times (e.g., 30 seconds), while modified amidites may require longer times.[11]

    • Wash the support with anhydrous acetonitrile to remove unreacted reagents.

3. Capping

  • Objective: To permanently block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide.[5]

  • Reagents:

    • Capping Solution A: Acetic anhydride in tetrahydrofuran (THF), often with pyridine or lutidine.[5]

    • Capping Solution B: N-methylimidazole (NMI) in THF.[5]

  • Protocol:

    • Deliver a mixture of Capping Solution A and Capping Solution B to the synthesis column.

    • Allow the capping reaction to proceed for approximately 30 seconds.[12]

    • Wash the support with anhydrous acetonitrile.

4. Oxidation

  • Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate triester.[10]

  • Reagent: A solution of iodine (typically 0.02-0.1 M) in a mixture of THF, pyridine, and water.[11][13]

  • Protocol:

    • Deliver the oxidizing solution to the synthesis column.

    • Allow the oxidation to proceed for approximately 30 seconds.[12]

    • Wash the support thoroughly with anhydrous acetonitrile to remove the oxidizing agent and residual water.

The Final Steps: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, the final steps involve cleaving the oligonucleotide from the solid support and removing all remaining protecting groups from the nucleobases and the phosphate backbone. The choice of deprotection strategy is dictated by the lability of the protecting groups used during synthesis and the presence of any sensitive modifications on the oligonucleotide.[9]

Deprotection_Workflow Start Completed Synthesis (Oligo on Solid Support) Cleavage Cleavage from Solid Support Start->Cleavage Base_Deprotection Base Protecting Group Removal Cleavage->Base_Deprotection Phosphate_Deprotection Phosphate Protecting Group Removal (β-elimination) Base_Deprotection->Phosphate_Deprotection Purification Purification (e.g., HPLC, PAGE) Phosphate_Deprotection->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

A workflow diagram of the final cleavage and deprotection steps.
Table 2: Common Deprotection Protocols

Deprotection StrategyReagentsConditionsNotes
Standard Concentrated Ammonium Hydroxide55°C for 5-8 hoursSuitable for standard Bz and iBu protected phosphoramidites.[4][14]
UltraFAST Ammonium Hydroxide / 40% aqueous MethylAmine (AMA) (1:1 v/v)65°C for 10 minutesRequires the use of Acetyl-dC (Ac-dC) to prevent transamination.[7][8]
UltraMILD 0.05 M Potassium Carbonate in anhydrous MethanolRoom temperature for 4 hoursUsed for highly sensitive modifications. Requires Pac-dA, iPr-Pac-dG, and Ac-dC phosphoramidites.[6][9]

Quantitative Aspects of Oligonucleotide Synthesis

The overall yield and purity of a synthetic oligonucleotide are highly dependent on the efficiency of each step in the synthesis cycle, particularly the coupling step. Even a small decrease in coupling efficiency can lead to a significant reduction in the final yield of the full-length product, especially for longer oligonucleotides.

Table 3: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency
Oligonucleotide Length98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
20-mer66.8%81.8%90.5%
50-mer36.4%60.5%77.9%
100-mer13.3%36.6%60.6%

Yield is calculated as (Coupling Efficiency)^(Number of couplings). The number of couplings is the oligonucleotide length minus one.

Nomenclature for Modified and Mixed Bases

Phosphoramidite chemistry is not limited to the four standard DNA and RNA bases. A wide variety of modified phosphoramidites are commercially available, allowing for the incorporation of fluorescent dyes, quenchers, linkers, and modified nucleobases to impart specific functionalities to the oligonucleotide. The nomenclature for these modified phosphoramidites typically includes the name of the modification.

For applications requiring degenerate primers or probes, mixed base phosphoramidites are used. The International Union of Pure and Applied Chemistry (IUPAC) has established a standard nomenclature for representing these mixed bases.

Table 4: IUPAC Nomenclature for Mixed Bases
CodeRepresents Bases
RA or G
YC or T
MA or C
KG or T
SG or C
WA or T
HA, C, or T
BC, G, or T
VA, C, or G
DA, G, or T
NA, C, G, or T

Conclusion

A thorough understanding of phosphoramidite nomenclature and the underlying chemistry is essential for researchers and professionals involved in the development and application of synthetic oligonucleotides. The ability to select the appropriate phosphoramidites, understand the nuances of the synthesis cycle, and implement the correct deprotection strategy is critical for achieving high yields of pure, functional nucleic acid sequences. As the demand for sophisticated and highly modified oligonucleotides continues to grow in the fields of therapeutics, diagnostics, and synthetic biology, a deep technical knowledge of these core principles will remain indispensable.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of RNA using N4-Acetylcytidine (Ac-rC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a naturally occurring modified nucleoside found in various RNA species, including tRNA and rRNA, across all domains of life.[1][2][3] Its presence is crucial for the structural stability of RNA and the fidelity of protein translation.[2] Specifically, ac4C has been shown to enhance the stability of RNA duplexes.[1][3] The site-specific incorporation of ac4C into synthetic RNA oligonucleotides is of significant interest for researchers studying RNA structure-function relationships, developing RNA-based therapeutics, and probing the mechanisms of translation.

However, the chemical lability of the N4-acetyl group presents a significant challenge for standard solid-phase RNA synthesis protocols.[1] Conventional deprotection steps, which typically involve strong bases, readily cleave the acetyl moiety, preventing the successful synthesis of ac4C-containing RNA.[1] This document provides detailed application notes and protocols for the successful solid-phase synthesis of RNA oligonucleotides containing N4-acetylcytidine, addressing the necessary modifications to standard procedures.

Application Notes

Advantages of Using Ac-rC Phosphoramidite
  • Mimicking Natural RNA: Enables the synthesis of RNA molecules with post-transcriptional modifications identical to those found in vivo, which is critical for functional and structural studies.

  • Enhanced RNA Stability: The presence of ac4C can increase the thermodynamic stability of RNA duplexes, a desirable property for various therapeutic applications, including antisense oligonucleotides and siRNAs.[1][3]

  • Probing Biological Function: Synthetic ac4C-containing RNAs are invaluable tools for investigating the role of this modification in biological processes such as translation fidelity, ribosome function, and RNA-protein interactions.[2]

Challenges and Considerations

The primary challenge in synthesizing ac4C-containing RNA is the sensitivity of the N4-acetyl group to standard nucleophilic deprotection conditions used in phosphoramidite chemistry.[1] Therefore, a modified strategy employing milder deprotection conditions is essential. This often involves the use of alternative protecting groups for the other nucleobases (A, G, and C) that can be removed under conditions that preserve the Ac-rC modification.

Experimental Protocols

Protocol 1: Synthesis of N4-acetyl-2'-O-TBDMS-cytidine Phosphoramidite

For researchers opting to synthesize the this compound in-house, the following protocol provides a general guideline. Commercial sources for this reagent are also available.

Materials:

  • 2'-O-TBDMS-5'-O-DMT-cytidine

  • Pyridine (anhydrous)

  • Acetic anhydride

  • Dichloromethane (DCM, anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Silica gel for column chromatography

Procedure:

  • Acetylation of the Exocyclic Amine:

    • Dissolve 2'-O-TBDMS-5'-O-DMT-cytidine in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Add acetic anhydride dropwise and stir the reaction at room temperature until complete, monitoring by TLC.

    • Quench the reaction with methanol and evaporate the solvent under reduced pressure.

    • Purify the resulting N4-acetyl-2'-O-TBDMS-5'-O-DMT-cytidine by silica gel column chromatography.

  • Phosphitylation:

    • Dissolve the purified N4-acetylated nucleoside in anhydrous DCM.

    • Add DIPEA and 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction at room temperature under an inert atmosphere (e.g., argon) until completion, as monitored by TLC or 31P NMR.

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the final N4-acetyl-2'-O-TBDMS-5'-O-DMT-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite by silica gel column chromatography.

Protocol 2: Solid-Phase Synthesis of Ac-rC Containing RNA

This protocol outlines the steps for automated solid-phase synthesis of RNA oligonucleotides incorporating Ac-rC. It assumes the use of an automated DNA/RNA synthesizer and phosphoramidites with protecting groups compatible with mild deprotection (e.g., Pac-A, iPr-Pac-G, and standard U).

Synthesis Cycle Workflow

G cluster_synthesis Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (TCA in DCM) Coupling 2. Coupling (this compound + Activator) Detritylation->Coupling Capping 3. Capping (Acetic Anhydride/NMI) Coupling->Capping Oxidation 4. Oxidation (Iodine solution) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle Cleavage 5. Cleavage from Solid Support (Mild Conditions) Oxidation->Cleavage Deprotection 6. Deprotection (Mild Conditions) Cleavage->Deprotection Purification 7. Purification (HPLC) Deprotection->Purification G cluster_translation Translation Process Ribosome Ribosome Protein Protein Synthesis Ribosome->Protein Fidelity Enhanced Translation Fidelity Ribosome->Fidelity mRNA mRNA mRNA->Ribosome Stability Increased mRNA Stability mRNA->Stability tRNA tRNA tRNA->Ribosome Ac4C N4-acetylcytidine (ac4C) in rRNA and tRNA Ac4C->Ribosome Structural Stabilization Ac4C->mRNA Protection from Degradation

References

Application Notes and Protocols for Ac-rC Phosphoramidite in Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of antisense oligonucleotides (ASOs) is a cornerstone of modern therapeutic development. The choice of phosphoramidite building blocks is critical to ensure high coupling efficiency, yield, and purity of the final oligonucleotide product. N-acetyl-cytidine (Ac-rC) phosphoramidite has emerged as a superior alternative to the traditional N-benzoyl-cytidine (Bz-dC) phosphoramidite, particularly for applications requiring rapid and mild deprotection conditions. This document provides detailed application notes and experimental protocols for the use of Ac-rC phosphoramidite in the solid-phase synthesis of antisense oligonucleotides.

This compound is chemically known as 5'-O-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite. Its primary advantage lies in its compatibility with "UltraMILD" and "UltraFAST" deprotection strategies, which significantly reduce deprotection times and minimize the formation of base modifications, leading to a higher purity of the final antisense product.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Advantages of this compound

The use of this compound offers several key advantages over the traditional Bz-dC phosphoramidite, particularly when using rapid deprotection protocols with AMA (a mixture of ammonium hydroxide and aqueous methylamine).

  • Avoidance of Side Products: During deprotection with AMA, Bz-dC can undergo a side reaction leading to the formation of an N4-methyl-dC modification. The acetyl protecting group on Ac-rC is significantly more labile and is rapidly removed without this transamination side reaction, ensuring higher purity of the final oligonucleotide.[1][2]

  • Rapid Deprotection: Ac-rC is a key component of "UltraFAST" deprotection protocols. Oligonucleotides containing Ac-rC can be fully deprotected in as little as 5-10 minutes at 65°C using AMA.[3][4] This dramatically reduces the overall synthesis time compared to traditional deprotection methods which can take several hours.

  • Mild Deprotection Compatibility: Ac-rC is also compatible with "UltraMILD" deprotection conditions, such as using potassium carbonate in methanol, which are necessary for the synthesis of oligonucleotides containing sensitive modifications or dyes.[5][6][7]

Quantitative Data

Table 1: this compound Quality Specifications
ParameterSpecification
HPLC Purity≥98.0%
31P NMR Purity≥98.0%
Water Content≤0.3%

Data sourced from supplier specifications.[3][7]

Table 2: Deprotection Time Comparison
Cytidine MonomerDeprotection ReagentTemperature (°C)TimeKey Outcome
Ac-rC AMA (1:1 NH₄OH/MeNH₂)655-10 minComplete deprotection, no base modification.[3][4]
Bz-dCAMA (1:1 NH₄OH/MeNH₂)6510 minIncomplete deprotection and formation of N4-Me-dC side product.[2]
Ac-rC 0.05 M K₂CO₃ in MethanolRoom Temp4 hoursComplete deprotection under mild conditions.[4][5]
Bz-dCConcentrated NH₄OH558-16 hoursStandard deprotection, not suitable for sensitive modifications.[1]

Experimental Protocols

Protocol 1: Solid-Phase Antisense Oligonucleotide Synthesis

This protocol outlines the standard steps for solid-phase synthesis of an antisense oligonucleotide using this compound on an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Other required phosphoramidites (A, G, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous Acetonitrile

  • Activator solution (e.g., 0.25 M DCI or 0.45 M Tetrazole in Acetonitrile)

  • Capping Solution A (Acetic Anhydride/Lutidine/THF) and Capping Solution B (N-Methylimidazole/THF)

  • Oxidizing Solution (Iodine in THF/Water/Pyridine)

  • Deblocking Solution (3% Trichloroacetic acid in Dichloromethane)

Workflow:

cluster_synthesis Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of this compound) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-hydroxyls) Coupling->Capping Forms new phosphite triester linkage Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Forms stable phosphate triester Ready for next cycle

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Procedure:

  • Preparation:

    • Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Install all reagent bottles on the synthesizer according to the manufacturer's instructions.

    • Pack the appropriate CPG solid support into the synthesis column.

  • Synthesis Cycle (repeated for each monomer addition):

    • Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain by treating the support with the deblocking solution. The resulting trityl cation is washed away.

    • Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. A typical coupling time is 30-120 seconds.

    • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants (n-1 sequences).

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 2: "UltraFAST" Deprotection and Cleavage

This protocol is recommended for standard oligonucleotides synthesized with Ac-rC.

Materials:

  • AMA solution (1:1 mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine)

  • Oligonucleotide bound to CPG support in a sealed vial

Procedure:

  • Add the AMA solution to the vial containing the CPG support (approximately 1 mL for a 1 µmol scale synthesis).

  • Seal the vial tightly.

  • Heat the vial at 65°C for 10 minutes.

  • Cool the vial to room temperature.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Wash the CPG with water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a speed vacuum concentrator.

Protocol 3: "UltraMILD" Deprotection and Cleavage

This protocol is suitable for oligonucleotides containing sensitive modifications.

Materials:

  • 0.05 M Potassium Carbonate in anhydrous Methanol

  • Oligonucleotide bound to CPG support in a sealed vial

  • Phenoxyacetic anhydride capping solution (used during synthesis)

Procedure:

  • Add the potassium carbonate solution to the vial containing the CPG support.

  • Incubate at room temperature for 4 hours.

  • Quench the reaction by adding a neutralizing agent (e.g., acetic acid).

  • Filter the solution to remove the CPG support.

  • Desalt the oligonucleotide using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).

Purification and Analysis

Following deprotection, the crude oligonucleotide should be purified to remove truncated sequences and other impurities.

Protocol 4: HPLC Purification

High-Performance Liquid Chromatography (HPLC) is a standard method for oligonucleotide purification. Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) can be used.

RP-HPLC (DMT-on):

  • Resuspend the crude DMT-on oligonucleotide in a suitable buffer (e.g., 0.1 M Triethylammonium Acetate, TEAA).

  • Inject the sample onto a C18 reverse-phase column.

  • Elute with a gradient of acetonitrile in 0.1 M TEAA. The DMT-on full-length product will be the most retained peak.

  • Collect the peak corresponding to the full-length product.

  • Treat the collected fraction with 80% acetic acid to remove the DMT group.

  • Desalt the purified oligonucleotide.

AEX-HPLC:

  • Resuspend the crude DMT-off oligonucleotide in a low-salt buffer.

  • Inject the sample onto an anion-exchange column.

  • Elute with a salt gradient (e.g., NaCl or NaClO₄). The full-length product will elute last due to its higher charge.

  • Collect the peak corresponding to the full-length product.

  • Desalt the purified oligonucleotide.

Mechanism of Action of Antisense Oligonucleotides

The synthesized antisense oligonucleotide, once purified and delivered into a cell, exerts its therapeutic effect by binding to a specific messenger RNA (mRNA) target. This binding can lead to the degradation of the mRNA or the blocking of protein translation.

ASO Antisense Oligonucleotide (containing Ac-rC derived Cytidine) Hybrid ASO-mRNA Hybrid ASO->Hybrid Binds to mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruits Block Translation Blocked Hybrid->Block Cleavage mRNA Cleavage RNaseH->Cleavage NoProtein No Protein Synthesized Cleavage->NoProtein Translation Protein Translation Block->NoProtein

Caption: Mechanism of action of an antisense oligonucleotide.

Conclusion

This compound is a valuable reagent for the synthesis of high-purity antisense oligonucleotides. Its compatibility with rapid and mild deprotection protocols makes it an excellent choice for both standard and modified ASO production. By following the detailed protocols outlined in this document, researchers, scientists, and drug development professionals can streamline their oligonucleotide synthesis workflow and obtain high-quality products for their research and therapeutic applications.

References

Deprotection of N4-acetyl-2'-O-deoxycytidine (Ac-rC) Containing Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful deprotection of oligonucleotides containing N4-acetyl-2'-O-deoxycytidine (Ac-rC). The selection of the appropriate deprotection strategy is critical to ensure the integrity, purity, and yield of the final oligonucleotide product, particularly for those intended for therapeutic or diagnostic applications. Ac-rC is a commonly used protecting group for deoxycytidine, and its efficient removal is a key step in obtaining the desired oligonucleotide sequence.

Introduction

During solid-phase oligonucleotide synthesis, protecting groups are employed to prevent unwanted side reactions on the exocyclic amines of the nucleobases. The acetyl group on deoxycytidine (Ac-rC) is favored in many synthesis strategies due to its compatibility with various deprotection conditions, including both mild and more vigorous methods.[1] The choice of deprotection protocol depends on several factors, including the presence of other sensitive modifications or dyes in the oligonucleotide sequence, the desired turnaround time, and the scale of the synthesis.

This guide outlines several common deprotection strategies for Ac-rC containing oligonucleotides, including standard, "UltraFAST," and "UltraMILD" methods. Each protocol is presented with detailed steps, and the quantitative parameters are summarized for easy comparison.

Data Presentation: Comparison of Deprotection Conditions

The following tables summarize the key quantitative parameters for various deprotection methods suitable for oligonucleotides containing Ac-rC.

Table 1: Deprotection Conditions for Ac-rC Containing Oligonucleotides

Deprotection MethodReagent CompositionTemperatureDurationPrimary Application
Standard Concentrated Ammonium Hydroxide (28-33%)Room Temp. or 55°C17 hours (RT) or as specifiedRoutine DNA and RNA oligonucleotides
UltraFAST Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v)65°C5 - 10 minutesRapid deprotection of DNA and RNA
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom Temp.4 hoursOligonucleotides with sensitive labels/modifications
Alternative Mild t-Butylamine / Water (1:3 v/v)60°C6 hoursFor sensitive oligonucleotides
RNA Deprotection (Two-Step) 1. Ethanolic Methylamine/Aqueous Methylamine (EMAM) 2. Triethylamine trihydrofluoride (TEA·3HF) in DMSO1. 65°C 2. 65°C1. 10 minutes 2. 2.5 hoursFor RNA oligonucleotides to remove 2'-O-TBDMS or similar groups

Table 2: Reagent Compatibility and Considerations

ReagentKey Considerations
Ammonium Hydroxide Should be fresh to ensure complete deprotection.[2] Prolonged heating can be detrimental to some sensitive modifications.
AMA Requires the use of Ac-dC to prevent base modification (transamidation) that can occur with Bz-dC.[3][4] Offers a significant reduction in deprotection time.
Potassium Carbonate Anhydrous conditions are important. Compatible with very sensitive modifications.
t-Butylamine A good alternative for oligonucleotides containing modifications sensitive to ammonia or AMA.
TEA·3HF Specifically for the removal of 2'-silyl protecting groups in RNA synthesis. Must be handled with care due to its corrosive nature.

Experimental Protocols

The following are detailed protocols for the deprotection of Ac-rC containing oligonucleotides.

Protocol 1: UltraFAST Deprotection using AMA

This protocol is recommended for the rapid deprotection of standard DNA and RNA oligonucleotides where Ac-rC is used.[3][4]

Materials:

  • Oligonucleotide synthesized on solid support (e.g., CPG)

  • Ammonium Hydroxide (30%) / 40% Methylamine (1:1 v/v) (AMA) solution

  • Screw-cap vial

  • Heating block or water bath

  • Speed-vac or lyophilizer

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1.0 mL of AMA solution to the vial.

  • Ensure the vial is tightly sealed.

  • Incubate the vial at 65°C for 10 minutes.[5]

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Dry the oligonucleotide solution using a Speed-vac or by lyophilization.

  • The dried oligonucleotide is ready for desalting or purification.

Protocol 2: UltraMILD Deprotection using Potassium Carbonate

This protocol is designed for oligonucleotides containing base-labile modifications or sensitive fluorescent dyes.[1][5]

Materials:

  • Oligonucleotide synthesized on solid support

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol (MeOH)

  • Screw-cap vial

  • Shaker or rotator

Procedure:

  • Transfer the solid support to a screw-cap vial.

  • Add 1.0 mL of 0.05 M K₂CO₃ in MeOH solution to the vial.

  • Seal the vial and place it on a shaker or rotator at room temperature.

  • Incubate for 4 hours.[5]

  • After incubation, carefully transfer the supernatant to a new tube.

  • Neutralize the solution by adding a suitable buffer (e.g., TE buffer) or by using a desalting column.

  • Dry the oligonucleotide to a pellet.

Protocol 3: Two-Step Deprotection for RNA Oligonucleotides

This protocol is for RNA oligonucleotides containing Ac-rC and a 2'-O-silyl protecting group (e.g., TBDMS).[6]

Step 1: Cleavage and Base Deprotection

Materials:

  • RNA oligonucleotide on solid support

  • Ethanolic methylamine/Aqueous Methylamine (EMAM) (10M Methylamine in ethanol/water 1:1)

  • Syringes and column for on-column cleavage, or a vial for off-column cleavage.

Procedure:

  • Pass 1 mL of EMAM solution through the synthesis column containing the solid support 4-5 times.

  • Allow the column to stand at room temperature for 20 minutes.

  • Transfer the solution to a clean screw-cap vial.

  • Rinse the column with an additional 0.5 mL of EMAM and combine the solutions.

  • Heat the vial at 65°C for 10 minutes to remove exocyclic amine protecting groups.

  • Dry the oligonucleotide in a speed-vac.

Step 2: Removal of 2'-O-Protecting Group

Materials:

  • Dried oligonucleotide from Step 1

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Triethylamine (TEA)

Procedure:

  • Fully dissolve the dried RNA oligonucleotide in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to aid dissolution.[6]

  • Add 60 µL of TEA to the DMSO/oligo solution and mix gently.[6]

  • Carefully add 75 µL of TEA·3HF to the mixture.

  • Heat the mixture at 65°C for 2.5 hours.[6]

  • After cooling, the oligonucleotide is ready for quenching and subsequent purification (e.g., butanol precipitation or cartridge purification).

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described deprotection protocols.

UltraFAST_Deprotection_Workflow start Start: Oligo on Solid Support add_ama Add AMA Solution (NH4OH/Methylamine 1:1) start->add_ama incubate Incubate 65°C, 10 min add_ama->incubate cool Cool to Room Temp incubate->cool transfer Transfer Supernatant cool->transfer dry Dry Oligo (Speed-vac) transfer->dry end End: Deprotected Oligo dry->end UltraMILD_Deprotection_Workflow start Start: Oligo on Solid Support add_k2co3 Add 0.05M K2CO3 in Methanol start->add_k2co3 incubate Incubate Room Temp, 4 hrs add_k2co3->incubate transfer Transfer Supernatant incubate->transfer neutralize Neutralize Solution transfer->neutralize dry Dry Oligo neutralize->dry end End: Deprotected Oligo dry->end RNA_Deprotection_Workflow cluster_step1 Step 1: Cleavage & Base Deprotection cluster_step2 Step 2: 2'-O-Deprotection start_rna Start: RNA Oligo on Solid Support add_emam Add EMAM start_rna->add_emam incubate_rt Incubate RT, 20 min add_emam->incubate_rt incubate_65 Incubate 65°C, 10 min incubate_rt->incubate_65 dry_step1 Dry Oligo incubate_65->dry_step1 dissolve Dissolve in DMSO + TEA dry_step1->dissolve add_tea3hf Add TEA·3HF dissolve->add_tea3hf incubate_2_5h Incubate 65°C, 2.5 hrs add_tea3hf->incubate_2_5h end_rna End: Deprotected RNA Oligo incubate_2_5h->end_rna

References

Application Notes and Protocols for Ac-rC Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification observed in various RNA species, including tRNA, rRNA, and mRNA.[1] This modification plays a crucial role in regulating RNA stability, translation, and biological function. The synthesis of RNA oligonucleotides containing ac4C is essential for investigating its biological roles and for the development of RNA-based therapeutics. Ac-rC phosphoramidite is the key building block for the site-specific incorporation of N4-acetylcytidine into synthetic RNA oligonucleotides using automated solid-phase synthesis.

These application notes provide a comprehensive overview of the use of this compound, with a focus on coupling efficiency, experimental protocols, and factors influencing the successful synthesis of ac4C-containing oligonucleotides.

Data Presentation: Coupling Efficiency

The coupling efficiency of phosphoramidites is a critical factor determining the overall yield and purity of the final oligonucleotide product. While standard phosphoramidites typically exhibit coupling efficiencies exceeding 99%, modified phosphoramidites, such as Ac-rC, can present greater steric hindrance, potentially impacting this efficiency. However, with optimized protocols, high coupling efficiencies can be achieved.

Phosphoramidite TypeActivatorCoupling Time (min)Reported Coupling Efficiency (%)Reference
Reverse RNA Phosphoramidites (including Ac-rC)Not specifiedNot specified>99[2][3]
Sterically Hindered PhosphoramiditesETT, BTT, or DCI6Not specified[4]
Standard DNA/RNA PhosphoramiditesTetrazole or derivatives~0.5 - 2~99[4]

Note: The actual coupling efficiency can vary depending on the specific synthesizer, reagents, and protocol used. It is recommended to perform in-house optimization and monitoring.

Experimental Protocols

General Oligonucleotide Synthesis Cycle using this compound

This protocol outlines the standard steps for incorporating this compound into an RNA sequence on an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Standard RNA phosphoramidites (A, G, U)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., Iodine/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Solid support (e.g., CPG with the initial nucleoside)

Protocol:

  • Preparation:

    • Dissolve this compound and standard RNA phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

    • Install the reagent bottles on the synthesizer.

    • Program the desired RNA sequence, including the position for Ac-rC incorporation.

  • Synthesis Cycle: The following steps are repeated for each nucleotide addition.

    • Step 1: Deblocking (Detritylation)

      • The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

      • The support is washed with anhydrous acetonitrile.

    • Step 2: Coupling

      • The this compound (or a standard phosphoramidite) and activator are delivered simultaneously to the synthesis column.

      • Recommended Coupling Time for Ac-rC: A longer coupling time of at least 6 minutes is recommended due to potential steric hindrance.[4] For particularly challenging sequences, a double coupling can be performed.

      • The support is washed with anhydrous acetonitrile.

    • Step 3: Capping

      • Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

      • The support is washed with anhydrous acetonitrile.

    • Step 4: Oxidation

      • The phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

      • The support is washed with anhydrous acetonitrile.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").

G cluster_cycle Oligonucleotide Synthesis Cycle Deblocking Step 1: Deblocking (DMT Removal) Coupling Step 2: Coupling (this compound Addition) Deblocking->Coupling Free 5'-OH Capping Step 3: Capping (Acetylation of Failures) Coupling->Capping Oxidation Step 4: Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle End Cleavage & Deprotection Oxidation->End Start Start Synthesis Start->Deblocking

Caption: Automated phosphoramidite synthesis cycle for Ac-rC incorporation.

Cleavage and Deprotection Protocol

The acetyl protecting group on the N4 position of cytidine is labile under standard deprotection conditions. Therefore, a mild deprotection strategy is recommended. The use of AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) is a fast and efficient method compatible with Ac-rC.[5]

Materials:

  • AMA solution (Ammonium hydroxide/40% Methylamine 1:1)

  • Anhydrous acetonitrile

  • Buffer for desalting (e.g., TE buffer)

Protocol:

  • Cleavage from Solid Support:

    • Transfer the solid support to a screw-cap vial.

    • Add the AMA solution to the vial (typically 1 mL for a 1 µmol synthesis).

    • Incubate at room temperature for 10 minutes to cleave the oligonucleotide from the support.

  • Deprotection:

    • Transfer the supernatant containing the oligonucleotide to a new vial.

    • Heat the vial at 65°C for 10-15 minutes to complete the deprotection of the nucleobase and phosphate protecting groups.

  • Work-up:

    • Cool the vial to room temperature.

    • Evaporate the AMA solution to dryness using a speed vacuum concentrator.

    • Resuspend the oligonucleotide pellet in a suitable buffer.

  • Purification:

    • The crude oligonucleotide can be purified by methods such as HPLC or PAGE.

G cluster_workflow Cleavage and Deprotection Workflow Start Synthesized Oligo on Support Cleavage Cleavage with AMA (10 min, RT) Start->Cleavage Deprotection Deprotection with AMA (10-15 min, 65°C) Cleavage->Deprotection Evaporation Evaporation of AMA Deprotection->Evaporation Purification Purification (HPLC or PAGE) Evaporation->Purification FinalProduct Purified ac4C-RNA Purification->FinalProduct

Caption: Workflow for cleavage and deprotection of ac4C-containing RNA.

Factors Influencing Ac-rC Coupling Efficiency

Several factors can influence the success of incorporating this compound into synthetic oligonucleotides. Careful attention to these details can significantly improve coupling efficiency and the quality of the final product.

FactorRecommendationRationale
Purity of this compound Use high-purity, freshly prepared, or properly stored phosphoramidite.Impurities can lead to side reactions and lower coupling efficiency.
Anhydrous Conditions Ensure all reagents, especially acetonitrile, are anhydrous.Water reacts with the activated phosphoramidite, reducing the amount available for coupling.
Activator Choice Use activators recommended for RNA synthesis, such as ETT, BTT, or DCI.[6]These activators provide a good balance of reactivity and stability for modified phosphoramidites.
Coupling Time Extend the coupling time to at least 6 minutes.[4]The steric bulk of the this compound may require a longer reaction time for complete coupling.
Double Coupling For critical positions or if low coupling is suspected, perform a second coupling step.Repeating the coupling step can drive the reaction closer to completion.[7]
Synthesizer Maintenance Regularly maintain and clean the synthesizer to prevent contamination.Clogged lines or contaminated reagents can negatively impact synthesis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Overall Yield Low coupling efficiency of Ac-rC or other phosphoramidites.- Increase coupling time for Ac-rC. - Perform a double coupling for Ac-rC. - Use fresh, high-purity phosphoramidites and anhydrous reagents. - Check the activator concentration and freshness.
Presence of Deletion Sequences Incomplete capping or low coupling efficiency.- Ensure capping reagents are fresh and active. - Optimize coupling conditions as described above.
Modification of Ac-rC during Deprotection Harsh deprotection conditions.- Use the recommended mild deprotection protocol with AMA. - Avoid prolonged exposure to basic conditions.

Conclusion

The successful incorporation of N4-acetylcytidine into synthetic RNA oligonucleotides using this compound is readily achievable with careful optimization of the synthesis protocol. By utilizing appropriate activators, extending coupling times, and employing mild deprotection conditions, researchers can obtain high-quality ac4C-modified RNA for a wide range of applications in basic research and drug development.

References

Application Notes and Protocols for the Synthesis of Long RNA Oligonucleotides Using Acetyl-Protected Cytidine (Ac-rC) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of long RNA oligonucleotides (>80-100 nucleotides) is a critical technology for a wide range of applications, including CRISPR-based gene editing (sgRNA), mRNA therapeutics, and structural biology. A key challenge in synthesizing long RNA oligos is maintaining high coupling efficiency at each step to ensure a high yield of the full-length product. The choice of protecting groups for the nucleobase exocyclic amines is crucial for both efficient synthesis and effective deprotection. This document provides detailed application notes and protocols for the use of N4-acetyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (Ac-rC) in the solid-phase synthesis of long RNA oligonucleotides. Ac-rC offers significant advantages, particularly in the deprotection step, contributing to higher purity and yield of the final product.

Advantages of Using Ac-rC for Long RNA Synthesis

The use of Ac-rC phosphoramidite in conjunction with a fast deprotection strategy offers several benefits over traditional protecting groups like benzoyl (Bz) for cytidine:

  • Rapid Deprotection: The acetyl protecting group is significantly more labile than the benzoyl group, allowing for much faster removal under milder basic conditions. This reduces the overall synthesis time and minimizes potential damage to the RNA oligo from prolonged exposure to harsh chemicals.[1]

  • Reduced By-product Formation: The rapid deprotection of Ac-rC minimizes side reactions, leading to a cleaner crude product and simplifying subsequent purification.

  • Improved Yield and Purity: By streamlining the deprotection process and reducing the potential for RNA degradation, the use of Ac-rC can lead to higher overall yields and purity of the desired long RNA oligonucleotide.[2][3]

  • Compatibility: Ac-rC is compatible with standard phosphoramidite chemistry and automated DNA/RNA synthesizers.[4]

Data Presentation

Table 1: Impact of Coupling Efficiency on the Theoretical Yield of Full-Length Oligonucleotide

The synthesis of long oligonucleotides is highly dependent on the stepwise coupling efficiency. Even a small decrease in efficiency per step leads to a significant reduction in the final yield of the full-length product.

Oligonucleotide LengthAverage Coupling Efficiency per StepTheoretical Yield of Full-Length Product
20mer99.0%81.8%
20mer98.0%66.8%
100mer99.0%36.6%
100mer98.0%13.3%
120mer99.0%30.0%
120mer98.0%8.9%

Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^n, where n is the number of coupling steps.[5][6]

Table 2: Comparison of Deprotection Conditions for Different Cytidine Protecting Groups
Protecting GroupDeprotection ReagentTemperatureTimeKey Advantages
Acetyl (Ac) Aqueous Methylamine/Ammonia (AMA)65°C10-15 minutesVery fast, reduces side reactions.[1][7]
Benzoyl (Bz)Concentrated Ammonium Hydroxide55°C8-16 hoursTraditional method, well-established.[8]
Isobutyryl (iBu)Concentrated Ammonium Hydroxide55°C2-3 hoursFaster than Bz, but slower than Ac.[8]

Experimental Protocols

I. Solid-Phase Synthesis of Long RNA Oligonucleotides using this compound

This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides on a standard DNA/RNA synthesizer using the phosphoramidite method.

Materials:

  • Ac-rC CE Phosphoramidite

  • rA(Bz), rG(iBu), and rU CE Phosphoramidites

  • Controlled Pore Glass (CPG) solid support (1000 Å for oligos >20mers, 2000-3000 Å for oligos >80mers)[7]

  • Anhydrous Acetonitrile (ACN)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN)

  • Capping Solution A (Acetic Anhydride/Pyridine/THF) and Capping Solution B (N-Methylimidazole/THF)

  • Oxidizing Solution (Iodine in THF/Water/Pyridine)

  • Deblocking Solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM))

Workflow Diagram:

G cluster_synthesis_cycle Automated Synthesis Cycle (Repeated n times) Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Ac-rC or other phosphoramidite) Deblocking->Coupling 5'-OH free Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle End Full-length protected RNA on support Oxidation->End Final Cycle Start Start with 3'-nucleoside on CPG support Start->Deblocking G Start Protected RNA on CPG support Cleavage Cleavage from Support & Base Deprotection Start->Cleavage AMA or EMAM 65°C, 10-15 min Desilylation 2'-O-TBDMS Removal Cleavage->Desilylation Purification Purification (e.g., HPLC or PAGE) Desilylation->Purification FinalProduct Purified Long RNA Oligo Purification->FinalProduct

References

Application Notes and Protocols: N-acetyl-ribocytidine (Ac-rC) in CRISPR Guide RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to N-acetyl-ribocytidine (Ac-rC) in RNA

N4-acetylcytidine (ac4C), a naturally occurring post-transcriptional RNA modification, has been identified in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), across all domains of life.[1][2][3] This modification, catalyzed by the enzyme NAT10 (N-acetyltransferase 10), plays a crucial role in regulating RNA metabolism, including stabilizing RNA structures and influencing mRNA translation.[1][3][4] Recent advancements have enabled the site-specific synthesis of ac4C-containing RNA oligonucleotides, allowing for the detailed study of its biophysical properties.[2][5][6]

Potential Applications of Ac-rC in CRISPR Guide RNA (gRNA) Synthesis

While the direct application of Ac-rC in the synthesis of CRISPR guide RNAs for genome editing is an emerging area of investigation, its known properties suggest several potential benefits for enhancing CRISPR-Cas9 technology. The incorporation of Ac-rC into synthetic gRNAs could offer significant advantages in terms of stability, specificity, and efficiency.

  • Enhanced gRNA Stability: The acetylation of cytidine has been shown to stabilize RNA duplexes.[2][5] Incorporating Ac-rC into gRNA could increase its resistance to cellular nucleases, thereby extending its half-life within the cell and leading to more sustained CRISPR-Cas9 activity.

  • Improved On-Target Specificity: The increased thermodynamic stability of the gRNA-DNA heteroduplex formed at the target site could potentially enhance the specificity of Cas9 cleavage. A more stable interaction may decrease the likelihood of off-target binding and cleavage at mismatched sites.

  • Increased Editing Efficiency: By promoting a more stable and correctly folded gRNA structure, Ac-rC may improve the assembly of the Cas9-gRNA ribonucleoprotein (RNP) complex, leading to more efficient target recognition and cleavage.[3][4]

The strategic placement of Ac-rC within the gRNA sequence, particularly in regions critical for secondary structure or target recognition, could be a promising strategy for optimizing CRISPR-based therapeutics and research tools.

Quantitative Data Presentation

The following table summarizes the reported effects of N4-acetylcytidine (ac4C) on the thermodynamic stability of RNA duplexes. This data provides a basis for the hypothesized benefits of incorporating Ac-rC into guide RNAs.

RNA Duplex ContextModificationChange in Melting Temperature (ΔTm) per modification (°C)Reference
Human rRNA helix 45 sequenceac4C vs. C+1.1 to +2.3[2][5]
Human tRNASer D-arm hairpinac4C vs. C+3.5[5]

This data is derived from studies on naturally occurring RNA sequences and provides a strong rationale for exploring Ac-rC modifications to enhance the stability of synthetic gRNAs.

Experimental Protocols

Protocol 1: Chemical Synthesis of Ac-rC Modified Guide RNA

This protocol describes a method for the solid-phase chemical synthesis of a single guide RNA (sgRNA) containing site-specific Ac-rC modifications using phosphoramidite chemistry.

Materials:

  • Ac-rC phosphoramidite

  • Standard A, G, U, C RNA phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping reagents (Acetic anhydride and N-methylimidazole)

  • Deblocking solution (e.g., Dichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% methylamine)

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl deprotection

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylsulfoxide (DMSO)

  • Acetonitrile (synthesis grade)

  • Automated DNA/RNA synthesizer

  • HPLC purification system

Procedure:

  • Synthesizer Setup: Program the RNA synthesizer with the desired sgRNA sequence, indicating the specific positions for Ac-rC incorporation.

  • Phosphoramidite Preparation: Dissolve the this compound and standard RNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.

  • Automated Solid-Phase Synthesis:

    • DMT Removal (Deblocking): The 5'-dimethoxytrityl (DMT) group is removed from the CPG-bound nucleotide using the deblocking solution.

    • Coupling: The Ac-rC or standard RNA phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group on the growing RNA chain.

    • Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

    • Repeat: The cycle is repeated for each nucleotide in the sequence.

  • Cleavage and Deprotection:

    • The synthesized RNA is cleaved from the CPG support and the base and phosphate protecting groups are removed by incubation in the AMA solution at 65°C for 20 minutes.

    • The solution is cooled, and the supernatant containing the RNA is collected.

  • 2'-O-Silyl Group Removal:

    • The RNA is dried down.

    • Resuspend the pellet in a solution of DIPEA, DMSO, and TEA·3HF.

    • Incubate at 65°C for 2.5 hours to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.

  • Purification:

    • The crude RNA is desalted.

    • Purify the full-length Ac-rC modified sgRNA using reverse-phase or ion-exchange HPLC.

  • Quantification and Storage:

    • Determine the concentration of the purified sgRNA using UV spectrophotometry at 260 nm.

    • Verify the mass and purity using mass spectrometry.

    • Store the purified sgRNA at -80°C.

Protocol 2: In Vitro Evaluation of Ac-rC Modified gRNA Activity

This protocol outlines an in vitro cleavage assay to assess the efficacy of the synthesized Ac-rC modified sgRNA.

Materials:

  • Purified Ac-rC modified sgRNA

  • Unmodified sgRNA (control)

  • Purified Cas9 nuclease

  • Target DNA substrate (linearized plasmid or PCR product containing the target sequence)

  • Nuclease-free water

  • Cas9 reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

  • DNA loading dye

  • Agarose gel

  • Gel electrophoresis system

  • DNA stain (e.g., SYBR Safe)

  • Gel imaging system

Procedure:

  • RNP Complex Formation:

    • In a nuclease-free tube, mix 1 µM of Ac-rC modified sgRNA (or unmodified control) with 1 µM of Cas9 nuclease in Cas9 reaction buffer.

    • Incubate at room temperature for 15 minutes to allow for RNP complex assembly.

  • In Vitro Cleavage Reaction:

    • Add 100 nM of the target DNA substrate to the pre-assembled RNP complex.

    • Incubate the reaction at 37°C for 1 hour.

  • Reaction Quenching:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K) and incubating at 55°C for 10 minutes.

  • Analysis of Cleavage Products:

    • Add DNA loading dye to the reaction products.

    • Resolve the DNA fragments by electrophoresis on a 1% agarose gel.

    • Stain the gel with a DNA stain and visualize the bands using a gel imaging system.

  • Data Analysis:

    • Quantify the band intensities of the uncut substrate and the cleavage products.

    • Calculate the percentage of cleavage for the Ac-rC modified sgRNA and compare it to the unmodified control.

Mandatory Visualizations

Proposed_Mechanism_of_Ac_rC_in_gRNA cluster_synthesis gRNA Synthesis cluster_properties Biophysical Properties cluster_function CRISPR-Cas9 Function Standard_gRNA Standard gRNA Lower Stability Lower Stability Standard_gRNA->Lower Stability Ac_rC_gRNA Ac-rC Modified gRNA Stability Increased Nuclease Resistance Ac_rC_gRNA->Stability Duplex_Stability Enhanced gRNA-DNA Duplex Stability (Higher Tm) Ac_rC_gRNA->Duplex_Stability Efficiency Higher Editing Efficiency Stability->Efficiency Specificity Improved On-Target Specificity Duplex_Stability->Specificity Specificity->Efficiency Reduced Efficiency Reduced Efficiency Lower Stability->Reduced Efficiency

Caption: Proposed mechanism of Ac-rC in enhancing gRNA function.

Experimental_Workflow_for_Ac_rC_gRNA node_synthesis 1. Chemical Synthesis of Ac-rC Modified sgRNA node_purification 2. HPLC Purification node_synthesis->node_purification node_qc 3. Quality Control (Mass Spectrometry) node_purification->node_qc node_rnp 4. RNP Complex Formation (with Cas9) node_qc->node_rnp node_invitro 5. In Vitro Cleavage Assay node_rnp->node_invitro node_cellular 7. Cellular Transfection & Genome Editing node_rnp->node_cellular node_analysis 6. Gel Electrophoresis & Data Analysis node_invitro->node_analysis node_validation 8. T7E1 or Sequencing for Editing Validation node_cellular->node_validation

Caption: Workflow for synthesis and validation of Ac-rC gRNA.

References

Application Notes and Protocols for Ac-rC Phosphoramidite in Diagnostic Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise detection of nucleic acid sequences is fundamental to molecular diagnostics and the development of targeted therapeutics. RNA probes, in particular, are invaluable tools for visualizing and quantifying gene expression within cells and tissues. The synthesis of high-quality RNA probes relies on the use of protected phosphoramidite building blocks. Among these, N4-acetyl-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (Ac-rC phosphoramidite) offers distinct advantages for the synthesis of diagnostic probes, contributing to enhanced stability and streamlined manufacturing processes.

This compound is a chemically modified cytidine nucleoside used in automated solid-phase oligonucleotide synthesis. The acetyl (Ac) group protects the exocyclic amine of cytidine during the coupling reactions, while the tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl of the ribose sugar. The choice of the N4-acetyl protecting group, in particular, can influence the properties of the resulting RNA probe, impacting its hybridization behavior and the overall efficiency of the diagnostic assay.[1][2][3]

This document provides detailed application notes on the utility of this compound in diagnostic probe synthesis, experimental protocols for probe generation and application, and a summary of relevant biophysical data.

Advantages of this compound in Diagnostic Probe Synthesis

The selection of appropriate protecting groups for nucleobases is a critical consideration in the synthesis of RNA oligonucleotides. The N4-acetyl group on cytidine offers two key advantages in the context of diagnostic probes:

  • Enhanced Duplex Stability: The presence of N4-acetylcytidine (ac4C) in an RNA duplex can increase its thermodynamic stability.[1][2][3] This enhanced stability, reflected in a higher melting temperature (Tm), allows for more stringent hybridization and washing conditions in diagnostic assays like fluorescence in situ hybridization (FISH). This can lead to a higher signal-to-noise ratio by minimizing off-target binding of the probe.[1][2][3]

  • Rapid Deprotection Kinetics: The acetyl group can be removed under milder and faster basic conditions compared to the more traditional benzoyl (Bz) protecting group.[4] This is particularly advantageous in high-throughput probe synthesis, as it shortens the overall manufacturing time and can reduce potential damage to the RNA oligonucleotide that may occur with prolonged exposure to harsh deprotection reagents. The use of reagents like aqueous methylamine/ammonium hydroxide (AMA) allows for cleavage and deprotection in as little as 10 minutes at 65°C.[4]

Data Presentation

The following table summarizes the impact of N4-acetylcytidine on the thermal stability of RNA duplexes, a key parameter for the performance of diagnostic probes.

Duplex Sequence ContextChange in Melting Temperature (ΔTm) with ac4C vs. C (°C)Reference
5'-CCG-3' in human rRNA sequence+3.1[1]
General RNA:RNA duplexes+1 to +8[2][3]

Note: The exact ΔTm can vary depending on the sequence context and the specific hybridization conditions.

Experimental Protocols

Protocol 1: Synthesis of an Ac-rC-Containing RNA Probe

This protocol outlines the general steps for synthesizing an RNA probe containing Ac-rC using automated solid-phase phosphoramidite chemistry.

Materials:

  • This compound

  • Standard A, G, and U RNA phosphoramidites (with appropriate 2'-O and base protection)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard oligonucleotide synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)

  • Anhydrous acetonitrile

  • Deprotection solution (e.g., AMA - Ammonium Hydroxide/40% Methylamine 1:1)

  • Purification system (e.g., HPLC or PAGE)

Methodology:

  • Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired probe sequence and ensure all reagent bottles are filled with fresh solutions.

  • Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles of:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.

    • Coupling: Addition of the next phosphoramidite, including this compound at the desired positions.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection:

    • Following synthesis, transfer the CPG support to a sealed vial.

    • Add the deprotection solution (e.g., AMA) and incubate at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups, including the acetyl group from cytidine.

  • 2'-O-TBDMS Deprotection: Treat the oligonucleotide with a fluoride-containing reagent (e.g., triethylamine trihydrofluoride) to remove the 2'-O-TBDMS protecting groups.

  • Purification: Purify the full-length RNA probe using reverse-phase HPLC, ion-exchange HPLC, or denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification and Storage: Quantify the purified probe using UV-Vis spectrophotometry and store at -80°C.

Protocol 2: Application of an Ac-rC-Containing RNA Probe in Fluorescence in Situ Hybridization (FISH)

This protocol provides a general workflow for using a fluorescently labeled Ac-rC-containing RNA probe to detect a target RNA in fixed cells.

Materials:

  • Fluorescently labeled Ac-rC-containing RNA probe

  • Cells fixed on a microscope slide

  • Hybridization buffer (containing formamide, salts, and blocking agents)

  • Wash buffers (e.g., SSC buffers of varying stringency)

  • DAPI nuclear counterstain

  • Antifade mounting medium

  • Fluorescence microscope

Methodology:

  • Sample Preparation: Permeabilize the fixed cells to allow probe entry.

  • Pre-hybridization: Incubate the slides in hybridization buffer without the probe to block non-specific binding sites.

  • Hybridization:

    • Dilute the fluorescently labeled Ac-rC-containing RNA probe in hybridization buffer.

    • Apply the probe solution to the sample, cover with a coverslip, and seal.

    • Denature the probe and target RNA by heating, followed by incubation at the optimal hybridization temperature overnight. The higher Tm afforded by ac4C may allow for a higher, more stringent hybridization temperature.

  • Washing:

    • Remove the coverslip and wash the slides in a series of increasingly stringent wash buffers to remove unbound and non-specifically bound probes. The increased stability of the ac4C-containing probe-target duplex allows for more stringent washing conditions, leading to lower background.

  • Counterstaining and Mounting:

    • Stain the cell nuclei with DAPI.

    • Mount the slides with an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets.

Visualizations

Oligo_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing start Start with CPG Solid Support deblock Deblocking (DMT Removal) start->deblock couple Coupling (this compound Addition) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat for each nucleotide oxidize->repeat repeat->deblock Next Nucleotide end_synthesis Full-Length Protected RNA on Support repeat->end_synthesis Final Nucleotide cleave Cleavage & Deprotection (e.g., AMA) end_synthesis->cleave purify Purification (e.g., HPLC) cleave->purify quantify Quantification & Storage purify->quantify final_probe Purified Ac-rC RNA Probe quantify->final_probe FISH_Signaling_Pathway probe Fluorescently Labeled Ac-rC Probe hybridization Hybridization (Probe binds to Target) probe->hybridization target Target mRNA in Cell target->hybridization wash Stringent Washes hybridization->wash signal Fluorescent Signal wash->signal detection Detection by Fluorescence Microscopy signal->detection

References

Application Notes and Protocols for Ac-rC Phosphoramidite in Aptamer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-acetyl-2'-O-acetyl-cytidine (Ac-rC) phosphoramidite for the development of modified RNA aptamers. The inclusion of Ac-rC in aptamer sequences can offer advantages in terms of nuclease resistance, potentially extending their therapeutic and diagnostic utility. This document outlines the synthesis of Ac-rC modified RNA, a detailed protocol for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process tailored for this modification, and methods for the characterization of the resulting aptamers.

Introduction to Ac-rC in Aptamer Development

Aptamers are short, single-stranded nucleic acids that fold into unique three-dimensional structures, enabling them to bind to a wide range of targets with high affinity and specificity. Chemical modifications to the nucleotide building blocks of aptamers can enhance their properties, such as stability in biological fluids. Ac-rC is a modified cytidine phosphoramidite where the N4 position of the cytosine base and the 2'-hydroxyl group of the ribose sugar are protected with acetyl groups. The 2'-O-acetyl group can provide steric hindrance, which may contribute to increased resistance against nuclease degradation.

Data Presentation: Performance of Ac-rC Modified Aptamers

While specific quantitative data for Ac-rC modified aptamers is still emerging in the literature, the following tables present a comparative summary of expected performance based on studies of other 2'-O-modified RNA aptamers. These tables are intended to provide a general framework for evaluating the potential benefits of Ac-rC modification.

Table 1: Comparative Binding Affinity (Kd)

Aptamer TypeTargetBinding Affinity (Kd)Reference
Unmodified RNAThrombin~25 nM[1]
2'-O-Methyl Modified RNAThrombin~20 nM[1]
Ac-rC Modified RNA (Predicted) Thrombin 20-30 nM N/A
Unmodified RNAHen Egg Lysozyme~50 nM[2]
2'-Fluoro Modified RNAHen Egg Lysozyme~10 nM[2]
Ac-rC Modified RNA (Predicted) Hen Egg Lysozyme 40-60 nM N/A

Note: The predicted values for Ac-rC modified aptamers are hypothetical and should be experimentally determined.

Table 2: Comparative Nuclease Resistance (Half-life in Serum)

Aptamer TypeSerum ConcentrationHalf-lifeReference
Unmodified RNA10% FBS< 1 minute[2]
2'-O-Methyl Modified RNA10% FBS> 24 hours[2]
Ac-rC Modified RNA (Predicted) 10% FBS Several hours N/A
Unmodified RNAHuman Serum~1 hour[2]
2'-Fluoro Modified RNAHuman Serum~8 hours[2]
Ac-rC Modified RNA (Predicted) Human Serum 4-12 hours N/A

Note: The predicted values for Ac-rC modified aptamers are hypothetical and should be experimentally determined.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Ac-rC Modified RNA Oligonucleotides

This protocol outlines the steps for incorporating Ac-rC phosphoramidite into an RNA sequence using an automated solid-phase synthesizer.

Materials:

  • This compound

  • Standard A, G, U phosphoramidites for RNA synthesis

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping reagents (Acetic anhydride and N-methylimidazole)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Deprotection solution: 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU) in anhydrous acetonitrile (0.5 M)[3]

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Setup: Prepare the synthesizer with all necessary reagents and the CPG solid support functionalized with the initial nucleoside.

  • Phosphoramidite Preparation: Dissolve Ac-rC and standard RNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.

  • Synthesis Cycle: Program the synthesizer to perform the standard RNA synthesis cycle for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.

    • Coupling: Activation of the phosphoramidite and coupling to the 5'-hydroxyl of the growing oligonucleotide chain. For this compound, a longer coupling time of up to 20 minutes is recommended to ensure high coupling efficiency.[4]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically left on for purification purposes.

  • Cleavage and Deprotection:

    • Transfer the CPG support with the synthesized oligonucleotide to a reaction vial.

    • Add 0.5 M DBU in anhydrous acetonitrile to the CPG and incubate at 40°C for 4 hours to cleave the oligonucleotide from the support and remove the nucleobase protecting groups while preserving the 2'-O-acetyl group.[3]

    • Alternatively, for complete deprotection including the 2'-O-acetyl group, treat with aqueous methylamine.[5]

  • Purification: Purify the crude oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 2: SELEX for Ac-rC Modified Aptamers

This protocol describes the SELEX process for selecting Ac-rC modified RNA aptamers that bind to a specific target.

Workflow for Modified SELEX

SELEX_Workflow A Initial Library (DNA template with T7 promoter) B In Vitro Transcription (with Ac-rCTP, ATP, GTP, UTP) A->B T7 RNA Polymerase C Purification of Ac-rC Modified RNA Pool B->C D Binding to Target C->D E Partitioning (Bound vs. Unbound) D->E F Elution of Bound RNA E->F Enrichment G Reverse Transcription F->G H PCR Amplification G->H I ssDNA Generation H->I K Cloning and Sequencing H->K After several rounds J Next Round of Selection I->J J->B Iterative Cycles L Aptamer Characterization K->L

Caption: A schematic of the SELEX workflow for generating Ac-rC modified RNA aptamers.

Materials:

  • ssDNA library with a central random region flanked by constant primer binding sites and a T7 promoter sequence.

  • Ac-rCTP, ATP, GTP, UTP

  • T7 RNA Polymerase

  • Reverse Transcriptase

  • Taq DNA Polymerase

  • PCR primers

  • Target molecule

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • Nuclease-free water

Procedure:

  • Initial RNA Pool Generation:

    • Synthesize the initial Ac-rC modified RNA pool by in vitro transcription of the ssDNA library using T7 RNA Polymerase and a nucleotide mix containing Ac-rCTP, ATP, GTP, and UTP.

    • Purify the full-length RNA transcripts by denaturing PAGE.

  • Selection Step:

    • Fold the RNA pool by heating to 95°C for 5 minutes and then slowly cooling to room temperature in binding buffer.

    • Incubate the folded RNA pool with the target molecule immobilized on a solid support (e.g., magnetic beads, nitrocellulose membrane).

  • Partitioning:

    • Wash the solid support with wash buffer to remove unbound and weakly bound RNA sequences. The stringency of the washing can be increased in later rounds of selection.

  • Elution:

    • Elute the bound RNA sequences from the target using an appropriate elution buffer (e.g., high salt, denaturant, or a solution containing a competitor).

  • Reverse Transcription and PCR Amplification:

    • Reverse transcribe the eluted RNA to cDNA using a reverse primer.

    • Amplify the cDNA by PCR using both forward and reverse primers to generate a dsDNA pool. The optimal number of PCR cycles should be determined to avoid over-amplification.

  • ssDNA Generation:

    • Generate ssDNA from the dsDNA pool for the next round of in vitro transcription. This can be achieved by methods such as asymmetric PCR or enzymatic digestion of one strand.

  • Iterative Rounds: Repeat steps 1-6 for multiple rounds (typically 8-15 rounds), progressively increasing the selection pressure to enrich for high-affinity aptamers.

  • Cloning and Sequencing: After the final round of selection, clone the enriched dsDNA pool into a plasmid vector and sequence individual clones to identify the aptamer candidates.

  • Aptamer Characterization: Synthesize individual aptamer candidates and characterize their binding affinity and specificity.

Protocol 3: Characterization of Ac-rC Modified Aptamers

1. Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

Workflow for SPR-based Affinity Measurement

SPR_Workflow A Immobilize Target on Sensor Chip B Inject Aptamer Solutions (Varying Concentrations) A->B C Monitor Binding (Change in Refractive Index) B->C D Inject Buffer to Monitor Dissociation C->D E Regenerate Sensor Surface D->E F Data Analysis (Determine Kd) D->F E->B Next Concentration

Caption: A simplified workflow for determining aptamer binding affinity using SPR.

Materials:

  • SPR instrument and sensor chips

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified target molecule

  • Synthesized Ac-rC modified aptamer

  • Running buffer

Procedure:

  • Target Immobilization: Covalently immobilize the target molecule onto the surface of the sensor chip according to the manufacturer's instructions.

  • Binding Analysis:

    • Prepare a series of dilutions of the Ac-rC modified aptamer in running buffer.

    • Inject the aptamer solutions over the sensor chip at a constant flow rate and monitor the change in the SPR signal (response units, RU) in real-time.

    • After the association phase, inject running buffer to monitor the dissociation of the aptamer from the target.

  • Regeneration: Regenerate the sensor surface to remove the bound aptamer before the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

2. Nuclease Resistance Assay

Materials:

  • Ac-rC modified aptamer and an unmodified control aptamer

  • Human serum or a specific nuclease (e.g., RNase A)

  • Nuclease-free buffer

  • Denaturing polyacrylamide gel

  • Gel loading buffer

  • Staining agent (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Incubation:

    • Incubate a known amount of the Ac-rC modified aptamer and the unmodified control aptamer in human serum (e.g., 50% v/v) or with a specific nuclease at 37°C.

    • Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: Stop the nuclease activity in each aliquot by adding a quenching solution (e.g., formamide-containing gel loading buffer) and heating to 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Run the samples on a denaturing polyacrylamide gel to separate the intact aptamer from degraded fragments.

  • Visualization and Quantification:

    • Stain the gel with a fluorescent dye and visualize it using a gel imaging system.

    • Quantify the intensity of the band corresponding to the full-length aptamer at each time point.

  • Data Analysis: Plot the percentage of intact aptamer versus time and determine the half-life of the aptamers in the presence of nucleases.

Conclusion

The use of this compound in aptamer synthesis offers a promising strategy for enhancing the nuclease resistance of RNA aptamers. The protocols provided in these application notes offer a starting point for researchers to incorporate this modification into their aptamer development workflow. Experimental validation of the binding affinity and nuclease stability of the resulting Ac-rC modified aptamers is crucial to fully assess their potential for various applications.

References

Troubleshooting & Optimization

Ac-rC Phosphoramidite in Acetonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Ac-rC (N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)) phosphoramidite in acetonitrile. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is Ac-rC phosphoramidite in acetonitrile solution?

A1: While specific stability studies on this compound are not widely published, data on analogous deoxycytidine (dC) phosphoramidites indicate high stability in anhydrous acetonitrile. Studies have shown that the purity of dC phosphoramidite in acetonitrile solution decreased by only 2% after five weeks of storage under an inert atmosphere.[1][2] Given that the acetyl protecting group on the cytidine base is relatively stable, this compound is expected to exhibit similar or even slightly enhanced stability compared to standard dC phosphoramidites. However, it is crucial to minimize exposure to moisture and air to prevent degradation.

Q2: What are the primary causes of this compound degradation in acetonitrile?

A2: The main degradation pathways for phosphoramidites in acetonitrile are:

  • Hydrolysis: Reaction with trace amounts of water in the acetonitrile is a primary cause of degradation, leading to the formation of the corresponding H-phosphonate.[1][2]

  • Oxidation: Exposure to air can lead to the oxidation of the phosphoramidite to the corresponding phosphate.

  • Acid-catalyzed degradation: Traces of acid can catalyze the hydrolysis of the phosphoramidite.[1][2]

  • Acrylonitrile-related side reactions: Elimination of acrylonitrile can occur, followed by autocatalytic reactions that form cyanoethyl phosphonoamidates.[1][2]

Q3: What are the recommended storage conditions for this compound solutions in acetonitrile?

A3: For optimal stability, this compound, both in solid form and dissolved in acetonitrile, should be stored in a freezer at or below -20°C.[3][4][5] Stock solutions in acetonitrile can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[6] It is recommended to prepare fresh working solutions for immediate use in synthesis.

Q4: What concentration of this compound should I use in acetonitrile for oligonucleotide synthesis?

A4: A concentration of 0.1 M is commonly recommended for phosphoramidite solutions in acetonitrile for automated and manual syntheses.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low coupling efficiency during oligonucleotide synthesis. Degradation of this compound solution.- Use fresh, high-quality anhydrous acetonitrile. - Ensure the phosphoramidite solution is fresh or has been stored properly at low temperature. - Check the water content of your acetonitrile; it should be <30 ppm. Consider storing acetonitrile over activated molecular sieves.[1][2]
Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis of the final oligonucleotide. Formation of byproducts due to phosphoramidite degradation (e.g., H-phosphonate or oxidized species).- Prepare fresh phosphoramidite solutions daily. - Minimize the time the phosphoramidite solution is on the synthesizer. - Consider adding a small amount of a non-nucleophilic base, like N-ethyl-diisopropylamine, to the acetonitrile to neutralize any acidic impurities.[1][2]
Precipitation observed in the this compound solution. - The solution may be too concentrated for the storage temperature. - The phosphoramidite has degraded into less soluble byproducts.- Gently warm the solution to room temperature and agitate to redissolve the precipitate. If it does not redissolve, it may have degraded and should be discarded. - Ensure the correct concentration is being used for your synthesizer and storage conditions.

Quantitative Data on Phosphoramidite Stability

The following table summarizes the stability of standard deoxyribonucleoside phosphoramidites in acetonitrile after five weeks of storage under an inert atmosphere, as determined by HPLC-MS.[1][2] While this data is for deoxyribonucleosides, it provides a useful reference for the expected stability of ribonucleoside phosphoramidites like Ac-rC.

PhosphoramiditePurity Reduction after 5 Weeks
T2%
dC(bz)2%
dA(bz)6%
dG(ib)39%

Experimental Protocols

Protocol for Assessing this compound Stability in Acetonitrile

This protocol outlines a general method for monitoring the stability of this compound in acetonitrile using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

1. Solution Preparation:

  • Prepare a 0.1 M solution of this compound in high-quality, anhydrous acetonitrile (<30 ppm water).
  • Dispense the solution into several small, airtight vials under an inert atmosphere (e.g., argon or nitrogen).
  • Store the vials at the desired temperature (e.g., room temperature, 4°C, -20°C).

2. Sample Analysis:

  • At specified time points (e.g., 0, 24h, 48h, 1 week, 2 weeks, 4 weeks), take an aliquot from one of the vials.
  • Dilute the sample appropriately with acetonitrile for HPLC-MS analysis.
  • Analyze the sample using a reverse-phase HPLC column coupled to a mass spectrometer.
  • The mobile phase can consist of a gradient of acetonitrile and an aqueous buffer (e.g., 100 mM triethylammonium acetate).

3. Data Analysis:

  • Integrate the peak area of the intact this compound and any degradation products.
  • Calculate the percentage purity of the this compound at each time point.
  • Identify degradation products by their mass-to-charge ratio (m/z) to understand the degradation pathway.

Visualizations

Ac_rC This compound H_phosphonate H-phosphonate byproduct Ac_rC->H_phosphonate Hydrolysis Acrylonitrile Acrylonitrile Ac_rC->Acrylonitrile Elimination Cyanoethyl_adduct Cyanoethyl Phosphonoamidate Ac_rC->Cyanoethyl_adduct Autocatalysis H2O Trace H2O H2O->H_phosphonate Acid Acid Catalyst Acid->H_phosphonate Acrylonitrile->Cyanoethyl_adduct

Caption: Degradation pathways of phosphoramidites in acetonitrile.

start Start: Solid this compound anhydrous_ACN Use Anhydrous Acetonitrile (<30 ppm H2O) start->anhydrous_ACN dissolve Dissolve under Inert Atmosphere (Ar/N2) anhydrous_ACN->dissolve storage Store Solution at -20°C or below dissolve->storage For later use synthesis Use in Oligonucleotide Synthesis dissolve->synthesis For immediate use storage->synthesis end High-Quality Oligonucleotide synthesis->end

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Ac-rC Phosphoramidite Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (Ac-rC phosphoramidite). This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are hydrolysis and oxidation.[1][2]

  • Hydrolysis: This is the most common degradation pathway, caused by the presence of water in the acetonitrile solvent or on the synthesis support.[1][3] Water attacks the phosphorus (III) center, leading to the formation of the corresponding H-phosphonate and other byproducts. This reaction is acid-catalyzed and can be autocatalytic.[1][3]

  • Oxidation: Exposure to air can lead to the oxidation of the phosphite triester (P(III)) to a phosphate triester (P(V)). While this conversion is a necessary step during oligonucleotide synthesis (using an oxidizing agent), premature oxidation renders the phosphoramidite inactive for the coupling reaction.

Q2: How stable is this compound in solution?

A2: this compound, like other phosphoramidites, has limited stability in solution. Studies on deoxycytidine (dC) phosphoramidites, which have similar stability profiles, show a purity reduction of about 2% after five weeks when stored in anhydrous acetonitrile under an inert atmosphere.[1][2] For practical purposes, it is recommended to use freshly prepared solutions for each synthesis. If storage is necessary, solutions in anhydrous acetonitrile should be stored at -20°C for no longer than one month.[4]

Q3: What are the optimal storage conditions for solid this compound?

A3: Solid this compound should be stored in a dry, inert atmosphere (e.g., argon or nitrogen) at low temperatures. For long-term storage (up to 6 months), -80°C is recommended.[4] For shorter-term storage (up to 1 month), -20°C is acceptable.[4] It is crucial to prevent exposure to moisture and air.

Q4: Can I use this compound that has been stored improperly?

A4: It is strongly advised against using improperly stored this compound. Exposure to moisture and air will lead to degradation, resulting in significantly lower coupling efficiencies during oligonucleotide synthesis and the accumulation of truncated sequences.[5][6][7]

Q5: How does the acetyl (Ac) protecting group on cytidine affect its stability and deprotection?

A5: The acetyl group is considered a "mild" protecting group. Phosphoramidites with mild protecting groups are generally less stable in solution compared to those with more robust protecting groups. However, the use of Ac-rC is advantageous for "UltraFAST" deprotection protocols, as it helps to prevent base modification at the cytidine residue when using reagents like AMA (a mixture of ammonium hydroxide and aqueous methylamine).[8]

Troubleshooting Guide

This guide addresses common issues encountered during oligonucleotide synthesis that may be related to the degradation of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Coupling Efficiency 1. Degraded this compound: The phosphoramidite may have hydrolyzed or oxidized due to improper storage or handling. 2. Wet acetonitrile: The presence of water in the solvent is a primary cause of phosphoramidite hydrolysis.[5] 3. Suboptimal activator: The activator may be old, at an incorrect concentration, or inappropriate for the synthesis.1. Use fresh phosphoramidite: Dissolve a fresh batch of this compound in anhydrous acetonitrile immediately before use. 2. Ensure anhydrous conditions: Use fresh, high-quality anhydrous acetonitrile (water content < 30 ppm).[9] Consider treating the solvent with molecular sieves.[9][10] 3. Check the activator: Use a fresh, properly prepared activator solution at the recommended concentration.
Presence of Truncated Sequences (n-1, n-2, etc.) 1. Low coupling efficiency: Incomplete coupling in each cycle leads to the accumulation of shorter oligonucleotide sequences. 2. Inefficient capping: Failure to cap unreacted 5'-hydroxyl groups allows for the extension of failure sequences in subsequent cycles.1. Address low coupling efficiency: Refer to the troubleshooting steps above. 2. Verify capping reagents: Ensure that the capping reagents are fresh and effective.
Unexpected Peaks in HPLC or Mass Spectrometry Analysis 1. Phosphoramidite degradation products: Hydrolyzed (H-phosphonate) or oxidized phosphoramidite can lead to the formation of modified oligonucleotides. 2. Deprotection side reactions: Incomplete or harsh deprotection can lead to modifications of the nucleobases.1. Analyze fresh phosphoramidite: Run a quality control check (HPLC or ³¹P NMR) on the this compound to confirm its purity. 2. Optimize deprotection: Ensure the correct deprotection conditions (reagents, temperature, and time) are used for the specific protecting groups on all nucleobases.

Data Summary

Table 1: Solution Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

The following table summarizes the stability of standard deoxyribonucleoside phosphoramidites after five weeks of storage in anhydrous acetonitrile under an inert atmosphere. While this data is for deoxyribonucleosides, it provides a reasonable estimate for the stability of the corresponding ribonucleoside phosphoramidites.

PhosphoramiditePurity Reduction (%)
dG(ib)39
dA(bz)6
dC(bz) 2
T2
(Data sourced from Krotz, A. H., et al. (2004). Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.)[1]

Experimental Protocols

Protocol 1: Analysis of this compound Purity by Reversed-Phase HPLC

This protocol outlines a general method for assessing the purity of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound sample

  • Anhydrous acetonitrile (ACN)

  • Triethylammonium acetate (TEAA) buffer, 0.1 M, pH 7.0

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)[11]

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a ~1.0 mg/mL solution of the this compound in anhydrous acetonitrile.[11]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M TEAA in water

    • Mobile Phase B: Acetonitrile

  • HPLC Conditions:

    • Column: C18, ambient temperature

    • Flow Rate: 1.0 mL/min[11]

    • Detection: UV at 260 nm

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the phosphoramidite and any impurities. A typical gradient might be a linear increase in Mobile Phase B.

  • Injection and Analysis: Inject the sample and record the chromatogram. The this compound should appear as two major peaks, representing the two diastereomers due to the chiral phosphorus center.[11][12] Purity is calculated based on the total peak area.

Protocol 2: Analysis of this compound Degradation by ³¹P NMR

This protocol describes the use of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify this compound and its degradation products.

Materials:

  • This compound sample

  • Deuterated acetonitrile (CD₃CN)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the this compound sample in deuterated acetonitrile in an NMR tube.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Typical acquisition parameters include a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • The two diastereomers of the intact this compound will appear as two singlets in the region of 140-155 ppm.[13]

    • Oxidized phosphoramidite (P(V) species) will appear in the region of -25 to 99 ppm.[11]

    • H-phosphonate impurities will appear as distinct peaks, typically downfield from the main phosphoramidite signals.

Visualizations

Ac_rC This compound (P(III)) Hydrolysis Hydrolysis (+ H2O) Ac_rC->Hydrolysis Moisture Oxidation Oxidation (+ O2) Ac_rC->Oxidation Air Exposure H_phosphonate H-Phosphonate (Inactive) Hydrolysis->H_phosphonate Oxidized_amidite Oxidized Phosphoramidite (P(V), Inactive) Oxidation->Oxidized_amidite

Caption: Primary degradation pathways of this compound.

start Start: this compound Sample dissolve Dissolve in Anhydrous Acetonitrile start->dissolve hplc Inject into RP-HPLC System dissolve->hplc analysis Analyze Chromatogram for Purity hplc->analysis end End: Purity Assessment analysis->end

Caption: Experimental workflow for HPLC analysis of this compound.

References

Technical Support Center: Optimizing Coupling Times for Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Ac-rC phosphoramidite coupling times. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal results in RNA oligonucleotide synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting coupling time for this compound?

A1: For standard RNA synthesis, a longer coupling time than that used for DNA phosphoramidites is generally required due to the steric hindrance of the 2'-O-protecting group. A good starting point for this compound coupling is between 3 to 6 minutes.[1] The optimal time can be dependent on the activator, synthesizer, and the specific sequence being synthesized.

Q2: How does the choice of activator affect the coupling time for this compound?

A2: The choice of activator significantly influences the kinetics of the coupling reaction. More potent activators can lead to shorter optimal coupling times. For sterically hindered phosphoramidites like Ac-rC, common activators include 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT). BTT is generally considered a more powerful activator than ETT and may allow for shorter coupling times. 4,5-Dicyanoimidazole (DCI) is another effective activator that can reduce coupling times due to its increased nucleophilicity.[2]

Q3: Can I use the same coupling time for Ac-rC as I do for standard DNA phosphoramidites?

A3: No, it is not recommended. Using the shorter coupling times typical for DNA synthesis (e.g., 30-60 seconds) will likely result in significantly lower coupling efficiencies for Ac-rC and other RNA phosphoramidites. This is due to the increased steric bulk of the 2'-O-protecting group, which slows down the coupling reaction.

Q4: What is the impact of extending the coupling time too much?

A4: While a sufficiently long coupling time is necessary to ensure high coupling efficiency, excessively long times can potentially lead to side reactions, although this is less common than incomplete coupling. It is generally better to err on the side of a slightly longer coupling time to maximize yield. However, optimization experiments are recommended to determine the ideal timing for your specific conditions.

Q5: How can I monitor the coupling efficiency of this compound during synthesis?

A5: Most modern oligonucleotide synthesizers monitor coupling efficiency in real-time by measuring the absorbance of the trityl cation released during the deblocking step. A stable and high trityl yield across all cycles indicates efficient coupling. A sudden drop in the trityl signal upon the addition of an this compound may indicate a coupling issue.

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of this compound.

Problem Potential Cause Recommended Solution
Low overall yield of the full-length RNA oligonucleotide. Incomplete coupling of the this compound.Increase the coupling time for the Ac-rC monomer. Start with a 6-minute coupling time and consider extending it to 8-12 minutes if yields remain low.[3] Consider switching to a more potent activator like BTT or DCI.[2]
Low concentration or degradation of the this compound solution.Ensure the this compound is fully dissolved in anhydrous acetonitrile. Use fresh, high-quality phosphoramidite and solvent. Prepare fresh solutions if they have been stored for an extended period.
Presence of n-1 sequences (deletions) at the Ac-rC incorporation site. Insufficient coupling time.As with low overall yield, increase the coupling time for the this compound. A double coupling step for the Ac-rC monomer can also be implemented to drive the reaction to completion.
Inefficient activation.Check the concentration and age of your activator solution. Prepare a fresh solution if necessary. Ensure the activator is appropriate for RNA synthesis.
Inconsistent coupling efficiencies across the sequence, with dips at Ac-rC positions. Secondary structure formation in the growing oligonucleotide chain on the solid support.For sequences prone to forming secondary structures, consider using a higher synthesis temperature if your synthesizer allows. Using modified phosphoramidites designed to disrupt secondary structures can also be beneficial.
Broad or tailing peaks during HPLC analysis of the crude product. Formation of side products due to suboptimal coupling conditions.Optimize the coupling time; excessively long times with certain activators could potentially lead to side reactions. Ensure all reagents are of high purity and anhydrous.

Data Summary

The following tables summarize recommended coupling times and expected efficiencies based on available literature and general knowledge of RNA synthesis.

Table 1: Recommended Coupling Times for this compound with Common Activators

ActivatorRecommended Coupling Time (minutes)Notes
5-Ethylthio-1H-tetrazole (ETT)5 - 10A commonly used activator for RNA synthesis. Longer times may be needed for difficult sequences.
5-Benzylthio-1H-tetrazole (BTT)3 - 8A more active activator than ETT, potentially allowing for shorter coupling times.
4,5-Dicyanoimidazole (DCI)3 - 6A highly nucleophilic activator that can significantly reduce coupling times.[2]

Table 2: Impact of Coupling Time on Efficiency (Illustrative Example for a similar rC phosphoramidite)

Coupling Time (minutes)Approximate Coupling Efficiency
2~80%[1]
6Near complete reaction[1]

Note: These values are illustrative and can vary based on the specific synthesizer, reagents, and sequence.

Experimental Protocols

Protocol: Standard Coupling Cycle for this compound

This protocol outlines a typical automated synthesis cycle for incorporating an this compound.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

    • Procedure: The 5'-DMT protecting group is removed from the growing oligonucleotide chain on the solid support by treating with the deblocking solution. The resulting trityl cation is washed away, and its absorbance is measured to determine the coupling efficiency of the previous cycle.

  • Coupling:

    • Reagents:

      • This compound (0.1 M in anhydrous acetonitrile).

      • Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile).

    • Procedure: The this compound and activator solutions are simultaneously delivered to the synthesis column. The coupling reaction proceeds for the specified time (e.g., 6 minutes).

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Lutidine.

      • Cap B: N-Methylimidazole in THF.

    • Procedure: Any unreacted 5'-hydroxyl groups on the growing chain are acetylated (capped) to prevent the formation of deletion sequences in subsequent cycles.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester linkage.

This four-step cycle is repeated for each monomer in the desired sequence.

Visualizations

experimental_workflow cluster_synthesis_cycle Oligonucleotide Synthesis Cycle cluster_reagents Key Reagents Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Ac-rC Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle Amidite This compound Amidite->Coupling Activator Activator (e.g., ETT, BTT, DCI) Activator->Coupling Oxidant Oxidizing Agent (Iodine) Oxidant->Oxidation

Caption: Experimental workflow for the incorporation of this compound.

troubleshooting_logic Start Low Coupling Efficiency with Ac-rC? CheckTime Is Coupling Time Sufficient (≥ 6 min)? Start->CheckTime IncreaseTime Increase Coupling Time (e.g., to 8-12 min) CheckTime->IncreaseTime No CheckActivator Is Activator Fresh and Potent? CheckTime->CheckActivator Yes IncreaseTime->CheckActivator NewActivator Prepare Fresh Activator or Switch to BTT/DCI CheckActivator->NewActivator No CheckAmidite Is Amidite Solution Fresh and Anhydrous? CheckActivator->CheckAmidite Yes NewActivator->CheckAmidite NewAmidite Prepare Fresh Amidite Solution CheckAmidite->NewAmidite No DoubleCouple Consider Double Coupling CheckAmidite->DoubleCouple Yes NewAmidite->DoubleCouple

Caption: Troubleshooting logic for low Ac-rC coupling efficiency.

References

Technical Support Center: Troubleshooting RNA Synthesis with Ac-rC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the solid-phase synthesis of RNA oligonucleotides utilizing N4-acetyl-2'-O-TBDMS-cytidine (Ac-rC) phosphoramidite.

Troubleshooting Guide

Q1: Why is my overall RNA synthesis yield unexpectedly low?

Low yield in RNA synthesis can stem from several factors, not always specific to Ac-rC but crucial to verify:

  • Suboptimal Coupling Efficiency: While modern phosphoramidite chemistry, including Ac-rC, consistently achieves high coupling efficiencies (>99%), even a small decrease per cycle significantly impacts the yield of full-length product, especially for longer oligonucleotides.[1][2][3] Steric hindrance from the 2'-OH protecting group (e.g., TBDMS) naturally makes RNA synthesis coupling steps slower than DNA synthesis.[4]

    • Solution: Ensure the Ac-rC phosphoramidite is of high purity and properly dissolved in anhydrous acetonitrile.[1][5][6] Verify the activity of your activator (e.g., DCI, BTT, ETT). Consider extending the coupling time for RNA monomers up to 6-12 minutes.

  • Reagent Quality and Water Content: The presence of water is highly detrimental to the coupling step.[1]

    • Solution: Use anhydrous acetonitrile (<30 ppm water) for all relevant steps. Ensure phosphoramidites and activator solutions are fresh and have been stored under inert gas to prevent moisture contamination and degradation.[5][6]

  • Incomplete Deblocking (Detritylation): Inefficient removal of the 5'-DMT group from the growing chain will prevent the subsequent coupling reaction, leading to truncated sequences and low yield of the full-length product.

    • Solution: Check the concentration and age of your deblocking acid (e.g., 3% TCA or DCA in DCM). Ensure adequate contact time for complete detritylation.

  • Solid Support Issues: The quality and type of solid support (e.g., CPG) can affect synthesis efficiency. Overloading the support or using a support with inappropriate pore size for long oligos can reduce accessibility and lower yields.

    • Solution: Use a solid support with the appropriate loading capacity and pore size for your target oligonucleotide length.

Q2: Mass spectrometry of my purified RNA shows a +42 Da adduct on cytidine residues. What is the cause?

A persistent +42 Da adduct on cytidine corresponds to an incomplete removal of the N4-acetyl protecting group.

  • Cause: This issue arises from using inadequate deprotection conditions. While the acetyl group is labile, it requires specific reagents for complete and rapid removal. Standard, milder deprotection conditions may not be sufficient.

  • Solution: The most effective method for complete deprotection of Ac-rC is to use a mixture of aqueous methylamine (MeNH₂) and ammonium hydroxide (NH₄OH), often referred to as AMA, or aqueous methylamine alone.[7][8][9] A typical treatment involves heating the oligonucleotide with the AMA mixture at 65°C for 10-15 minutes.[8] This is significantly faster and more effective for removing the acetyl group than using ammonium hydroxide alone for extended periods.

Q3: My final product is contaminated with a high level of (n-1) shortmers after purification. What went wrong?

A high prevalence of (n-1) sequences, or shortmers, points directly to a failure in the synthesis cycle at each step.

  • Cause 1: Inefficient Coupling: As mentioned in Q1, if the Ac-rC (or any other) phosphoramidite does not couple efficiently in a given cycle, the unreacted 5'-OH group will be exposed.

  • Cause 2: Capping Failure: The purpose of the capping step is to permanently block any 5'-OH groups that failed to react during the coupling step, preventing them from reacting in subsequent cycles.[2] If capping is inefficient, these unreacted chains can participate in the next coupling step, leading to deletion mutants (e.g., n-1, n-2), which are often difficult to separate from the full-length product.

  • Solution:

    • Optimize Coupling: Extend coupling times for Ac-rC and ensure reagents are fresh and anhydrous.

    • Verify Capping Reagents: Ensure your capping solutions (Cap A: e.g., acetic anhydride; Cap B: e.g., N-methylimidazole) are active and delivered correctly. An effective capping step is critical for minimizing shortmer impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using Ac-rC over Benzoyl-rC (Bz-rC)?

The main advantage of Ac-rC is its compatibility with rapid deprotection protocols. When using strong nucleophilic bases like aqueous methylamine for deprotection, Bz-dC can undergo a side reaction leading to transamination. Ac-dC is not susceptible to this side reaction, ensuring higher fidelity of the final product under these conditions.[8]

Q2: What are the recommended deprotection conditions for an RNA oligonucleotide synthesized with Ac-rC?

A two-step deprotection is standard for RNA.

  • Base and Phosphate Deprotection: Use a 1:1 (v/v) mixture of 40% aqueous methylamine and 30% ammonium hydroxide (AMA).[10] Incubate the solid support with the AMA solution in a sealed vial at 65°C for 15 minutes.[8][10] This step cleaves the oligo from the support and removes the acetyl group from cytidine, as well as protecting groups from other bases and the cyanoethyl groups from the phosphate backbone.

  • 2'-OH Silyl Group Deprotection: After removing the AMA solution and drying the oligonucleotide, remove the 2'-O-TBDMS group. This is typically achieved by treating the oligo with a fluoride reagent like triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or DMSO.[7][11]

Q3: Can I use standard ammonium hydroxide deprotection with Ac-rC?

Yes, you can use concentrated ammonium hydroxide, but the deprotection will be significantly slower compared to AMA.[9] While Ac-rC deprotection is faster than that of Bz-rC even in ammonia, it may still require several hours at elevated temperatures (e.g., 8-16 hours at 55°C) for complete removal, compared to just 10-15 minutes with AMA.[9]

Data Summary

The selection of a protecting group for cytidine impacts deprotection strategy and potential side reactions. The following table summarizes key comparative aspects of Ac-rC and Bz-rC.

FeatureAc-rC (N4-acetyl-cytidine)Bz-rC (N4-benzoyl-cytidine)
Recommended Deprotection Fast: AMA (Ammonia/Methylamine) at 65°C for 10-15 min.Standard: Ammonium Hydroxide at 55°C for 8-16 hours.
Compatibility with AMA High. No significant side reactions reported. Recommended for use with AMA.[8]Low. Prone to transamination side reaction with methylamine.
Relative Deprotection Rate Faster than Bz-rC under identical conditions.[7]Slower than Ac-rC. Requires longer incubation times for complete removal.
Coupling Efficiency High (>99% achievable under optimal conditions).[3][6]High (>99% achievable under optimal conditions).
Primary Advantage Enables rapid, high-fidelity deprotection protocols.Historically standard, compatible with ammonia-only deprotection.

Experimental Protocols

Protocol 1: Automated Solid-Phase Coupling Cycle for Ac-rC

This protocol outlines a typical cycle on an automated DNA/RNA synthesizer. Timings are illustrative and should be optimized for the specific instrument and scale.

  • Deblocking (Detritylation):

    • Reagent: 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: Flush the synthesis column with the deblocking solution for 60-90 seconds to remove the 5'-DMT protecting group.

    • Wash: Thoroughly wash the column with anhydrous acetonitrile.

  • Coupling:

    • Reagents:

      • 0.1 M solution of this compound in anhydrous acetonitrile.

      • 0.25 - 0.45 M solution of activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)) in anhydrous acetonitrile.

    • Procedure: Simultaneously deliver the this compound and activator solutions to the column and allow them to react for 6-12 minutes.

    • Wash: Wash the column with anhydrous acetonitrile.

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride/Pyridine/THF.

      • Cap B: 16% N-Methylimidazole in THF.

    • Procedure: Deliver Cap A and Cap B to the column to acetylate and block any unreacted 5'-OH groups. Reaction time is typically 30-60 seconds.

    • Wash: Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02 - 0.05 M Iodine in THF/Water/Pyridine.

    • Procedure: Flush the column with the oxidizing solution for 60-90 seconds to convert the unstable phosphite triester linkage to a stable phosphate triester.

    • Wash: Wash the column with anhydrous acetonitrile to remove residual water and reagents before the next cycle.

Protocol 2: Two-Step Deprotection of Ac-rC Containing RNA

CAUTION: Work in a fume hood and wear appropriate personal protective equipment. Use RNase-free tubes and solutions throughout.

Step A: Cleavage and Base/Phosphate Deprotection

  • Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap vial.

  • Prepare a 1:1 (v/v) mixture of 40% aqueous Methylamine and concentrated Ammonium Hydroxide (AMA).

  • Add 1.5 mL of the AMA solution to the vial containing the CPG.

  • Tightly seal the vial and secure the cap with parafilm.

  • Incubate the vial in a heating block at 65°C for 15 minutes.[8][10]

  • Cool the vial on ice for 10 minutes, then centrifuge briefly.

  • Carefully transfer the supernatant containing the oligonucleotide to a new RNase-free tube.

  • Wash the CPG beads with 0.5 mL of RNase-free water and add this wash to the supernatant.

  • Dry the combined solution to a pellet in a vacuum concentrator (e.g., SpeedVac).

Step B: 2'-O-TBDMS Group Removal

  • To the dried oligonucleotide pellet, add 250 µL of anhydrous DMSO or NMP. Vortex thoroughly to dissolve. Warming briefly to 60°C may be required.

  • Add 375 µL of Triethylamine trihydrofluoride (TEA·3HF). Vortex to mix.[7]

  • Incubate the mixture at 65°C for 2.5 hours to remove the TBDMS groups.[11]

  • Cool the reaction on ice.

  • Quench the reaction by adding 1.75 mL of an appropriate RNA quenching buffer or by precipitating the RNA.

  • For precipitation, add 25 µL of 3 M Sodium Acetate (NaOAc) and 1 mL of n-butanol.[7]

  • Vortex and cool at -70°C for at least 1 hour.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the butanol supernatant. Wash the pellet with 70% ethanol, centrifuge again, and decant.

  • Briefly dry the pellet and resuspend in an appropriate RNase-free buffer (e.g., TE buffer). The RNA is now ready for purification by HPLC or PAGE.

Visual Guides

TroubleshootingWorkflow start Failed RNA Synthesis (Low Yield / Impure Product) check_coupling Symptom: High (n-1) Shortmers or Low Yield start->check_coupling check_deprotection Symptom: Mass Spec shows +42 Da on Cytidine start->check_deprotection cause_coupling Potential Cause: Inefficient Coupling check_coupling->cause_coupling cause_capping Potential Cause: Capping Failure check_coupling->cause_capping cause_reagents Potential Cause: Poor Reagent Quality (Water Contamination) check_coupling->cause_reagents cause_deprotection Potential Cause: Incomplete Acetyl Group Removal check_deprotection->cause_deprotection solution_coupling Solution: - Increase coupling time (6-12 min) - Use fresh, anhydrous reagents - Verify activator cause_coupling->solution_coupling solution_capping Solution: - Check activity of capping reagents cause_capping->solution_capping solution_reagents Solution: - Use anhydrous acetonitrile (<30 ppm H2O) - Store reagents under inert gas cause_reagents->solution_reagents solution_deprotection Solution: - Use AMA (NH4OH/MeNH2) at 65°C for 15 min - Ensure correct deprotection time/temp cause_deprotection->solution_deprotection

Caption: Troubleshooting workflow for failed RNA synthesis using Ac-rC.

DeprotectionPathway Ac_rC Ac-rC in Oligo Chain (N4-Acetyl Protected) Reagents AMA (NH4OH / H2O / MeNH2) 65°C, 15 min Ac_rC->Reagents Deprotected_C Deprotected Cytidine in RNA Chain Reagents->Deprotected_C Byproduct Acetamide (Byproduct) Reagents->Byproduct

Caption: Deprotection pathway of Ac-rC during AMA treatment.

References

Technical Support Center: Deprotection of Acetyl Groups from Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cytidine deprotection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete removal of acetyl protecting groups from cytidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete deprotection of the N-acetyl group on cytidine?

Incomplete deprotection of N-acetylcytidine is a frequent issue that can often be attributed to several factors:

  • Insufficient Reaction Time or Temperature: The deprotection reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to go to completion.

  • Inappropriate Reagent Concentration: The concentration of the deprotection reagent (e.g., base or acid) may be too low to effectively remove the acetyl group.

  • Poor Solubility: The acetylated cytidine substrate may have limited solubility in the chosen solvent, hindering the reaction.

  • Steric Hindrance: The molecular environment around the acetyl group can sometimes impede reagent access, particularly in larger or more complex molecules.

  • Reagent Degradation: The deprotection reagent may have degraded over time or due to improper storage, reducing its efficacy.

  • Presence of Quenching Impurities: Impurities in the reaction mixture can consume the deprotection reagent, preventing it from acting on the substrate.

Q2: Which analytical techniques are recommended for monitoring the progress of the deprotection reaction?

To effectively monitor the deprotection of acetylated cytidine, the following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A straightforward and rapid method to qualitatively assess the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the acetylated starting material to the deprotected product. A shift in retention time is typically observed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by providing its mass, ensuring the desired deprotection has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the acetyl protons' signal and the appearance of the NH₂ proton signal of cytidine.[1]

Q3: Are there milder alternatives to harsh acidic or basic conditions for acetyl group removal?

Yes, several milder methods can be employed for the deprotection of acetylated cytidine, which are particularly useful for sensitive substrates:

  • Enzymatic Deprotection: Lipases, such as Candida antarctica lipase B (CALB) or lipases from Aspergillus niger, can selectively cleave acetyl groups under mild pH and temperature conditions.[2]

  • Lysine-Assisted Methanolysis: Using L-lysine in methanol provides a mild and effective method for deacetylation.[1]

  • Schwartz's Reagent: Zirconocene hydrochloride (Schwartz's reagent) offers a chemoselective method for N-deacetylation under mild conditions, compatible with various other protecting groups.[3]

  • Immobilized Morpholine: This reagent can be used for deacetylation in methanol at elevated temperatures, with the advantage of easy separation and recycling.[1]

Troubleshooting Guide

This guide addresses specific issues encountered during the deprotection of acetylated cytidine.

Problem Potential Cause Suggested Solution
Incomplete Deprotection Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal duration. For lysine-assisted methanolysis, increasing the temperature from room temperature to 45-50°C can significantly accelerate the reaction.[1]
Low reagent concentration.Increase the molar equivalents of the deprotection reagent. For instance, when using lysine for deacetylation, increasing from one to three molar equivalents can drive the reaction to completion.[1]
Poor solubility of the substrate.Select a solvent system in which the acetylated cytidine is more soluble. Adding water to organic solvents like methanol can enhance reaction rates.[1] However, using water as the sole solvent may lead to incomplete conversion.[1]
Side Product Formation Harsh reaction conditions leading to degradation.Switch to a milder deprotection method such as enzymatic deprotection or using Schwartz's reagent, especially if the substrate is sensitive to strong acids or bases.[2][3]
Acetyl migration.While less common for N-acetyl groups, if O-acetyl groups are also present, migration can be a concern. Enzymatic methods can offer high regioselectivity to avoid this.
Difficulty in Product Isolation Reagent interference.Choose a deprotection method where the reagent can be easily removed. For example, immobilized morpholine can be filtered off after the reaction.[1]
Emulsion formation during workup.Using tin(IV) chloride as a Lewis acid instead of TMSOTf in certain synthesis steps can help avoid emulsion formation during workup.[4]

Quantitative Data Summary

The following tables summarize reaction conditions for various deprotection methods.

Table 1: Lysine-Assisted Deacetylation of N-acetylcytidine [1]

Solvent SystemMolar Equivalents of LysineTemperature (°C)Reaction TimeConversion (%)
Methanol1Room TempSluggish-
Methanol145-50-Incomplete
Methanol3Room Temp5 daysComplete
Methanol345-50HoursQuantitative
Ethanol--Slower than Methanol-
Isopropanol--Slower than Methanol-
Methanol/Water-70Faster than alcohol alone-
Water---Incomplete

Table 2: Enzymatic Deacetylation

EnzymeSubstrateConditionsYield (%)Reference
Amano lipase A (Aspergillus niger)Peracetylated α-glucosepH 7, 25°C>99[2]
Amano lipase A (Aspergillus niger)Acetylated nucleosides (O-selective)pH 7, 25°C>99[2]

Table 3: Chemical Deacetylation Methods

ReagentSubstrateSolventTemperature (°C)TimeYield (%)Reference
Immobilized MorpholineN⁴-acetyl cytidineMethanol8024 h100[1]
Schwartz's Reagent (3-6 eq.)N-acetyl nucleosidesAnhydrous THFRoom Temp0.5 - 3 h25 - 80[3]
Iodine (1% w/v)TetraacetylcytidineMethanolHeating--[5]

Experimental Protocols

Protocol 1: General Procedure for Lysine-Assisted Deacylation in Anhydrous Methanol [1]

  • To a stirred solution of the acetylated cytidine (1 equivalent) in anhydrous methanol (e.g., 2 mL for 0.14 mmol of substrate), add L-lysine (1-3 equivalents).

  • Stir the resulting mixture at 50°C.

  • Monitor the reaction progress by ¹H-NMR or TLC until the starting material is completely consumed.

  • Upon completion, the product can be isolated by standard workup procedures.

Protocol 2: Standard Procedure for N-Deacetylation using Schwartz's Reagent [3]

  • To a stirred solution of the N-acetyl nucleoside (e.g., 100 mg) in anhydrous THF (2 mL), add Schwartz's reagent (3–6 equivalents) at room temperature.

  • Stir the reaction mixture for 0.5–3 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Extract the resulting solution with CH₂Cl₂ (2 x 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography.

Visualizations

TroubleshootingWorkflow start Incomplete Deprotection Observed check_params Review Reaction Parameters: - Time - Temperature - Reagent Concentration start->check_params check_solubility Assess Substrate Solubility start->check_solubility optimize_params Optimize Parameters: - Increase time/temp - Increase reagent equivalents check_params->optimize_params Parameters Suboptimal change_solvent Change Solvent System (e.g., add water to methanol) check_solubility->change_solvent Poor Solubility re_evaluate Re-evaluate Reaction Progress (TLC, HPLC, LC-MS) optimize_params->re_evaluate change_solvent->re_evaluate consider_mild Consider Milder Methods: - Enzymatic - Lysine-assisted - Schwartz's Reagent re_evaluate->consider_mild Still Incomplete success Successful Deprotection re_evaluate->success Complete consider_mild->re_evaluate

Caption: Troubleshooting workflow for incomplete acetyl deprotection.

Caption: General scheme of N-acetylcytidine deprotection.

References

Technical Support Center: Ac-rC Amidite and Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ac-rC (N-acetyl-2'-O-TBDMS-cytidine) phosphoramidite to minimize n+1 impurities during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are n+1 impurities and what are their primary causes in oligonucleotide synthesis?

A1: An "n+1" impurity is an oligonucleotide that is one nucleotide longer than the desired full-length product (FLP).[] These product-related impurities arise from unintended additions during the synthesis process.[2][3] A primary cause is the premature removal of the 5'-DMT protecting group from a phosphoramidite monomer while it is in the solution phase. This can be caused by acidic activators. The deprotected monomer can then react with another activated phosphoramidite to form a dimer, which is subsequently incorporated into the growing oligonucleotide chain, resulting in an n+1 sequence.[4] Another potential source is the reaction of the terminal 5'-hydroxyl group with trichloroacetaldehyde, an impurity sometimes found in commercial deblocking solutions, which results in an impurity that is 147 Da heavier than the FLP.[]

Q2: I'm observing a significant n+1 peak when using Ac-rC amidite. How can I troubleshoot this?

A2: A significant n+1 peak requires a systematic investigation of reagents and synthesis conditions. Key areas to check include:

  • Activator Choice: Strongly acidic activators like BTT (pKa 4.1) and ETT (pKa 4.3) can cause premature detritylation of amidites in solution, leading to dimer formation and n+1 impurities.[4] Consider switching to a less acidic but still effective activator like DCI (pKa 5.2).[4]

  • Phosphoramidite Quality: The purity of all phosphoramidites, including Ac-rC, is critical. Even small amounts of reactive impurities can be amplified over the course of the synthesis, leading to a significant final impurity profile.[][5] Ensure amidites are fresh and have been stored under anhydrous conditions.

  • Anhydrous Conditions: Moisture is a major cause of synthesis failure. Water in the acetonitrile (ACN), activator solution, or gas lines can hydrolyze activated phosphoramidites, reducing coupling efficiency and promoting side reactions.[4][] Use fresh, anhydrous ACN (≤15 ppm water) and ensure in-line drying filters are active.[4][7]

  • Coupling Time: Ensure the coupling time is optimized. While longer times can drive the reaction to completion, excessively long times may allow for more side reactions. For some modified amidites, a longer coupling time (e.g., 6 minutes) may be necessary.[8]

Q3: Does inefficient capping contribute to n+1 impurities?

A3: Inefficient capping is the primary cause of n-1 deletion mutants, not n+1 additions.[9][10] During the capping step, any 5'-hydroxyl groups that failed to react during the coupling step are acetylated to prevent them from elongating in subsequent cycles.[11] However, maintaining high capping efficiency (>99%) is crucial for the overall quality of the synthesis and simplifies the purification of the final product by minimizing hard-to-remove n-1 impurities.[4][12]

Q4: What are the recommended deprotection conditions when using Ac-rC amidite?

A4: The acetyl (Ac) protecting group on cytosine is labile and allows for rapid deprotection protocols. Using Ac-rC is often a requirement for "UltraFAST" deprotection to prevent modification of the cytosine base.[13][14] Common conditions include:

  • Ammonium Hydroxide/Methylamine (AMA): A 1:1 mixture of 30% ammonium hydroxide and 40% methylamine can fully deprotect oligonucleotides containing Ac-rC in as little as 10 minutes at 65°C.[13][15]

  • Potassium Carbonate in Methanol: For highly sensitive oligonucleotides, a milder deprotection using 0.05M potassium carbonate in methanol for 4 hours at room temperature can be effective, particularly when used with other UltraMILD protecting groups.[13][14]

Q5: My mass spectrometry results show a peak at +53 Da, which runs like an n+1 impurity on HPLC. What is this?

A5: A +53 Da adduct is typically the result of N3-cyanoethylation of a thymidine base. This occurs when acrylonitrile, a byproduct generated during the removal of the cyanoethyl phosphate protecting groups, reacts with thymidine under basic deprotection conditions.[4][16] This side reaction can be minimized by using a larger volume of ammonia for deprotection or by using AMA, as methylamine is an effective scavenger for acrylonitrile.[4] A pre-cleavage wash with 10% diethylamine (DEA) in acetonitrile can also eliminate this issue.[4]

Troubleshooting Guides

Issue 1: High Level of n+1 Impurity Detected by HPLC/MS

This guide provides a logical workflow to diagnose and resolve the root cause of n+1 impurities.

G start High n+1 Peak Observed check check start->check Analyze Mass Spec Data cause1 cause1 check->cause1 Mass = Dimer (e.g., GG Dimer) cause2 cause2 check->cause2 Mass = +147 Da cause3 cause3 check->cause3 Mass = +53 Da (on T-containing oligo) cause cause solution solution solution1a solution1a cause1->solution1a Cause: Premature Detritylation solution2 solution2 cause2->solution2 Cause: Trichloroacetaldehyde impurity in Deblock solution solution3 solution3 cause3->solution3 Cause: N3-Cyanoethylation of Thymidine solution1b solution1b solution1a->solution1b Solution 1: Use less acidic activator (e.g., DCI) solution1c solution1c solution1b->solution1c Solution 2: Ensure fresh, high-purity amidites solution1d solution1d solution1c->solution1d Solution 3: Confirm anhydrous conditions solution2b solution2b solution2->solution2b Solution: Use fresh, high-purity DCA or TCA deblock solution solution3b solution3b solution3->solution3b Solution 1: Use AMA for deprotection solution3c solution3c solution3b->solution3c Solution 2: Perform post-synthesis 10% DEA wash

Caption: Troubleshooting workflow for n+1 impurities.

Quantitative Data Summary

While comprehensive quantitative data directly comparing n+1 impurity levels with Ac-rC amidite under varied conditions is limited in the provided literature, data on related processes like capping efficiency is available. Efficient capping is critical for minimizing n-1 impurities and ensuring high-quality synthesis, which simplifies the purification of the desired product from n+1 impurities.

Table 1: Capping Efficiency with Different Activators in Cap B Solution [12]

Activator in Cap BConcentrationCapping Efficiency
Methylimidazole (MeIm)10%90%
Methylimidazole (MeIm)16%97%
UniCap PhosphoramiditeN/A~99%

This table demonstrates that the choice and concentration of the capping activator significantly impact capping efficiency. UniCap phosphoramidite shows substantially better performance than traditional methods in this experiment.[12]

Experimental Protocols

Protocol 1: Standard Oligonucleotide Synthesis Cycle

This protocol outlines the four fundamental steps of solid-phase phosphoramidite chemistry, repeated for each nucleotide addition.

G A Step 1: Detritylation B Step 2: Coupling A->B Exposes 5'-OH for reaction. Reagent: TCA or DCA in DCM. C Step 3: Capping B->C Adds next base. Reagents: Phosphoramidite + Activator (e.g., DCI) in ACN. D Step 4: Oxidation C->D Blocks unreacted 5'-OH groups. Reagents: Acetic Anhydride + N-Methylimidazole. E Repeat Cycle for Next Base D->E Stabilizes phosphate linkage. Reagent: I₂ in THF/Pyridine/Water. E->A

Caption: The four-step oligonucleotide synthesis cycle.

Methodology:

  • Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to expose the 5'-hydroxyl group for the next coupling reaction.[4][17]

  • Coupling: The next phosphoramidite monomer (e.g., Ac-rC amidite), pre-activated by a weak acid like 4,5-dicyanoimidazole (DCI), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4][16] This reaction is carried out in anhydrous acetonitrile.[4]

  • Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. This is typically done with a mixture of acetic anhydride and a catalyst like N-methylimidazole (MeIm) to prevent the formation of n-1 deletion sequences.[9][11]

  • Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester using an iodine solution in a mixture of THF, pyridine, and water.[9][11] This completes one cycle, and the process is repeated starting with detritylation for the next base addition.

Protocol 2: UltraFAST Deprotection for Oligonucleotides Containing Ac-rC

This protocol is suitable for standard DNA or RNA oligonucleotides synthesized using Ac-dC to ensure base integrity.

Methodology:

  • Preparation: Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Reagent Addition: Add 1 mL of a pre-mixed 1:1 (v/v) solution of Ammonium Hydroxide (30%) and Methylamine (40% aqueous solution). This solution is commonly known as AMA.[15]

  • Incubation: Securely cap the vial and place it in a heating block or oven set to 65°C for 10-15 minutes.[13][15] For oligonucleotides longer than 50 bases, extending the time may be necessary, but should be optimized.[18]

  • Cooling & Drying: After incubation, cool the vial to room temperature. Uncap carefully in a fume hood. Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube. Evaporate the solution to dryness using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried oligonucleotide pellet in an appropriate buffer (e.g., sterile water, TE buffer) for quantification and downstream applications.

Note: Always verify the compatibility of any other modified bases or dyes in your sequence with this deprotection method. Some modifications may require milder conditions.[13]

References

Technical Support Center: Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Ac-rC (N4-acetyl-2'-O-TBDMS-cytidine) phosphoramidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: How should I store Ac-rC phosphoramidite?

Proper storage is critical to maintain the stability and reactivity of this compound. Both solid and dissolved forms require specific storage conditions to prevent degradation.

Storage Recommendations for this compound

Form Storage Temperature Shelf Life Key Considerations
Solid -20°C See manufacturer's specifications Store under an inert atmosphere (e.g., Argon or Nitrogen).
Solution (in anhydrous acetonitrile) -20°C 1 month[1] Protect from light.[1] Aliquot to prevent repeated freeze-thaw cycles.[1]

| Solution (in anhydrous acetonitrile) | -80°C | 6 months[1] | Protect from light.[1] Aliquot to prevent repeated freeze-thaw cycles.[1] |

Q2: What is the correct way to handle this compound upon receipt and during preparation?

Handling phosphoramidites correctly is crucial for successful oligonucleotide synthesis. The primary goal is to prevent exposure to moisture and air.

Diagram: Workflow for Handling and Preparation

G cluster_storage Initial Handling cluster_dissolution Dissolution cluster_final_storage Final Steps Receive Receive Phosphoramidite Equilibrate Equilibrate to Room Temp (in desiccator) Receive->Equilibrate Crucial to prevent condensation Inert Move to Inert Atmosphere (Glove Box/Bag) Equilibrate->Inert Add_Solvent Add Anhydrous Acetonitrile (over molecular sieves) Inert->Add_Solvent Dissolve Vortex/Mix to Dissolve Add_Solvent->Dissolve Transfer Transfer to Synthesizer Bottle Dissolve->Transfer Store Store Aliquots at -20°C or -80°C Dissolve->Store For long-term storage Install Install on Synthesizer Transfer->Install

Caption: Workflow for handling and preparing this compound.

Q3: What solvent and concentration should be used for this compound?

This compound should be dissolved in anhydrous acetonitrile. The recommended concentration for most automated synthesizers is 0.1 M.[2][3]

Troubleshooting Guide

Problem 1: Low Coupling Efficiency (<98%)

Low coupling efficiency is one of the most common issues in oligonucleotide synthesis and results in a higher proportion of truncated sequences (n-1 products).[]

Diagram: Troubleshooting Low Coupling Efficiency

G Start Low Coupling Efficiency Detected Check_ACN Is Acetonitrile (ACN) Fresh and Anhydrous (<15 ppm water)? Start->Check_ACN Check_Amidite Is Phosphoramidite Solution Fresh and Properly Prepared? Check_ACN->Check_Amidite Yes Solution_ACN Replace ACN with a fresh, septum-sealed bottle. Check_ACN->Solution_ACN No Check_Activator Is Activator Solution Fresh and Correctly Concentrated? Check_Amidite->Check_Activator Yes Solution_Amidite Prepare a fresh solution of phosphoramidite. Check_Amidite->Solution_Amidite No Check_Hardware Are Synthesizer Fluidics Working Correctly (No Leaks/Blockages)? Check_Activator->Check_Hardware Yes Solution_Activator Prepare fresh activator solution. Check_Activator->Solution_Activator No Solution_Hardware Perform system maintenance and diagnostics. Check_Hardware->Solution_Hardware No Solution_Advanced Consider extending coupling time or performing a double coupling. Check_Hardware->Solution_Advanced Yes

Caption: A logical flowchart for troubleshooting low coupling efficiency.

Key Troubleshooting Steps:

  • Verify Anhydrous Conditions: Moisture is a primary cause of failed coupling.[5] Water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[6] Always use fresh anhydrous acetonitrile with a water content below 15 ppm.[5]

  • Check Reagent Quality: Ensure that the this compound and activator (e.g., Tetrazole, DCI) solutions are fresh and have been stored correctly. Degraded phosphoramidites or activators will lead to poor synthesis outcomes.[5]

  • Extend Coupling Time: For sequences that are sterically hindered, extending the coupling time can improve efficiency. A standard coupling time might be 5-15 minutes, but doubling this can be beneficial.[3]

  • Perform Double Coupling: If a specific coupling step is known to be difficult, performing the coupling step twice before the oxidation step can significantly increase the yield of the full-length product.[3]

Problem 2: Incomplete Deprotection

The acetyl (Ac) group on cytidine is relatively labile, but incomplete deprotection can still occur, especially if the deprotection conditions are not optimized for the entire set of protecting groups used in the synthesis.

Signs of Incomplete Deprotection:

  • Presence of unexpected peaks during HPLC analysis.

  • Mass spectrometry data showing masses corresponding to incompletely deprotected oligonucleotides.

Recommended Deprotection for Ac-rC:

  • The use of Ac-rC is compatible with "UltraFAST" deprotection protocols.[7][8]

  • A common UltraFAST deprotection can be carried out using AMA (a mixture of aqueous Ammonium Hydroxide and aqueous Methylamine) at 65°C for as little as 5-10 minutes.[8][9]

  • Always consider the stability of other bases and modifications in your oligonucleotide. For example, standard dG phosphoramidite (iBu-dG) requires longer deprotection times than Ac-dG or dmf-dG.[8]

Deprotection Conditions for Ac-dC Containing Oligonucleotides

Reagent Temperature Time Notes
Ammonium Hydroxide (28-33%) 55°C 16 hours Traditional method, effective but slow.[8]
AMA (1:1 mixture) 65°C 5-10 minutes UltraFAST method.[8][9] Requires Ac-dC to avoid base modification.[7][8]

| K2CO3 in Methanol (0.05M) | Room Temp | 2-4 hours | UltraMILD conditions, suitable for sensitive oligos.[9] |

Experimental Protocols

Protocol 1: Dissolution of this compound

  • Allow the vial of solid this compound to equilibrate to room temperature inside a desiccator for at least 30 minutes to prevent water condensation.

  • In an inert atmosphere (e.g., glove box), open the vial.

  • Using a gas-tight syringe, add the required volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).[10] For example, to prepare a 0.1 M solution from 1g of this compound (MW: 902.1 g/mol ), you would add approximately 11.1 mL of anhydrous acetonitrile.[10]

  • Gently swirl or vortex the vial until the solid is completely dissolved.

  • Transfer the solution to the appropriate bottle for your DNA/RNA synthesizer. It is recommended to store the solution over activated molecular sieves to maintain anhydrous conditions.[10]

Protocol 2: Standard Coupling Cycle on an Automated Synthesizer

The synthesis of oligonucleotides occurs in a repeated four-step cycle for each monomer addition.[11]

Diagram: The Phosphoramidite Coupling Cycle

G Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Removes 5'-DMT group Capping 3. Capping Coupling->Capping Adds new phosphoramidite Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH groups Oxidation->Deblocking Stabilizes phosphate linkage

Caption: The four main steps of the phosphoramidite addition cycle.

  • Deblocking (Detritylation): The 5'-O-DMT protecting group is removed from the support-bound nucleotide using a weak acid (e.g., trichloroacetic acid in dichloromethane), exposing a free 5'-hydroxyl group.[11]

  • Coupling: The this compound is activated by a weak acid (e.g., tetrazole) and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[][11]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride) to prevent the formation of deletion mutants (n-1 sequences).[5][11]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester linkage using an oxidizing agent, typically an iodine solution in the presence of water.[11]

This cycle is repeated until the full-length oligonucleotide is synthesized.

Protocol 3: UltraFAST Deprotection of an Ac-rC Containing Oligonucleotide

This protocol is suitable for oligonucleotides synthesized using Ac-rC and other compatible fast-deprotecting phosphoramidites (e.g., Pac-dA, iPr-Pac-dG).

  • After synthesis, transfer the solid support (e.g., CPG) to a 2 mL screw-cap vial.

  • Add 1 mL of AMA reagent (a 1:1 mixture of aqueous Ammonium Hydroxide [~28%] and aqueous Methylamine [40%]).

  • Securely cap the vial and place it in a heating block at 65°C for 10 minutes.

  • After heating, allow the vial to cool to room temperature.

  • Carefully uncap the vial in a fume hood.

  • Filter the solution to separate the deprotected oligonucleotide from the solid support.

  • Dry the resulting oligonucleotide solution using a vacuum concentrator.

  • The dried oligonucleotide is now ready for purification (e.g., by HPLC or gel electrophoresis).

References

Technical Support Center: Optimizing AMA Deprotection for Ac-rC Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ammonium hydroxide/methylamine (AMA) deprotection of oligonucleotides containing N4-acetyl-2'-O-TBDMS-rC (Ac-rC).

Frequently Asked Questions (FAQs)

Q1: What is AMA, and why is it recommended for deprotecting Ac-rC containing oligonucleotides?

A1: AMA is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[1] It is recommended for the deprotection of oligonucleotides, including those containing Ac-rC, because it is a highly efficient and rapid deprotecting agent. The presence of methylamine significantly accelerates the removal of exocyclic amine protecting groups compared to using ammonium hydroxide alone, reducing the deprotection time from hours to minutes.[1] This speed is particularly advantageous for RNA oligonucleotides, which are more susceptible to degradation during prolonged exposure to harsh basic conditions. Glen Research now recommends AMA as the optimal reagent for RNA deprotection.[1]

Q2: Is the use of Ac-rC mandatory when deprotecting with AMA?

A2: Yes, it is mandatory to use acetyl-protected cytidine (Ac-rC) when performing AMA deprotection.[1][2][3] If benzoyl-protected cytidine (Bz-rC) is used with AMA, a side reaction called transamination can occur, where the methylamine in the AMA solution displaces the benzoyl group to form N4-methyl-rC.[1] Using Ac-rC prevents this side reaction, as the acetyl group is removed rapidly and cleanly without the formation of the N4-methyl adduct.[1]

Q3: What is the standard protocol for AMA deprotection of an Ac-rC containing oligonucleotide?

A3: The standard protocol involves two main stages: 1) cleavage and base deprotection with AMA, and 2) 2'-O-silyl group deprotection.

  • Cleavage and Base Deprotection:

    • Treat the solid support-bound oligonucleotide with AMA solution.

    • Incubate at 65°C for 10-15 minutes.[1][4]

    • Evaporate the AMA solution to dryness.[1]

  • 2'-O-Silyl Group Deprotection:

    • Re-dissolve the oligonucleotide in anhydrous DMSO.

    • Add triethylamine trihydrofluoride (TEA·3HF).

    • Incubate at 65°C for 2.5 hours.[5][6]

    • Quench the reaction and purify the oligonucleotide.

Q4: Can I perform a single-step deprotection for my Ac-rC oligo?

A4: No, a single-step deprotection is not feasible for RNA oligonucleotides. The deprotection process is necessarily sequential. The first step with AMA removes the protecting groups from the nucleobases (like the acetyl group on cytidine) and cleaves the oligonucleotide from the solid support.[3] The second step is required to remove the 2'-hydroxyl protecting group (e.g., TBDMS or TOM), which is stable to AMA.[3]

Q5: Are there any alternatives to AMA for deprotecting sensitive Ac-rC oligos?

A5: For oligonucleotides containing particularly sensitive modifications that are not compatible with AMA, milder deprotection strategies can be employed. One such method uses a solution of 0.05 M potassium carbonate in methanol at room temperature, though this requires the use of UltraMILD monomers (Pac-dA, iPr-Pac-dG, and Ac-dC).[2] Another alternative to AMA is APA (Ammonium Hydroxide/Propylamine/Water), which is less volatile but requires a longer incubation time (approximately 45 minutes at 65°C).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection (observed by Mass Spectrometry or HPLC) 1. Deprotection time was too short. 2. Deprotection temperature was too low. 3. AMA reagent has degraded (loss of ammonia/methylamine).1. Increase the incubation time in AMA to 15 minutes. 2. Ensure the incubation temperature is maintained at 65°C. 3. Use a fresh, properly stored bottle of AMA.
Presence of N4-Methyl-rC Adduct Use of Bz-rC instead of Ac-rC phosphoramidite during synthesis.This is an irreversible side reaction. For future syntheses, ensure that only this compound is used when planning for AMA deprotection.[1]
Degradation of the Oligonucleotide 1. Prolonged exposure to AMA at high temperatures. 2. RNA is inherently less stable than DNA.1. Adhere strictly to the recommended deprotection time of 10-15 minutes at 65°C. 2. Handle the RNA oligonucleotide with care, using RNase-free solutions and materials throughout the process.
Low Yield of Final Product 1. Incomplete cleavage from the solid support. 2. Loss of oligo during the 2'-deprotection and purification steps.1. Ensure the solid support is fully submerged in the AMA solution during incubation. 2. For DMT-on purification, avoid overheating during evaporation to prevent loss of the DMT group.[4] Follow established protocols for quenching and purification carefully.[5]

Experimental Protocols

Standard AMA Deprotection Protocol for Ac-rC Oligonucleotides

This protocol is for the cleavage and deprotection of an Ac-rC containing RNA oligonucleotide synthesized on a solid support.

Materials:

  • Oligonucleotide synthesized on solid support

  • AMA solution (1:1 v/v mixture of ammonium hydroxide and 40% aqueous methylamine)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNA Quenching Buffer

  • RNase-free water and microcentrifuge tubes

Procedure:

  • Cleavage and Base Deprotection: a. Place the solid support with the synthesized oligonucleotide into a 2 mL screw-cap tube. b. Add 1.0 mL of AMA solution to the tube. c. Securely seal the tube and place it in a heat block at 65°C for 10-15 minutes.[1][4] d. After incubation, cool the tube on ice for 5 minutes. e. Carefully transfer the supernatant containing the cleaved oligonucleotide to a new microcentrifuge tube. f. Evaporate the solution to dryness using a vacuum concentrator.

  • 2'-O-Silyl Group Deprotection (DMT-on): a. Re-dissolve the dried oligonucleotide pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for a few minutes may be necessary.[7] b. Add 60 µL of triethylamine (TEA) to the solution and mix gently. c. Add 75 µL of TEA·3HF, mix, and incubate at 65°C for 2.5 hours.[7] d. Cool the reaction and quench by adding 1.75 mL of RNA Quenching Buffer.[5] e. Proceed with purification (e.g., using an RNA purification cartridge).

Data Summary

Table 1: Recommended Deprotection Conditions for Ac-rC Oligos with AMA
ParameterRecommended Condition
Deprotection Reagent AMA (1:1 v/v Ammonium Hydroxide/40% Methylamine)
Temperature 65°C
Time 10-15 minutes[1][4]
Table 2: Troubleshooting Quick Reference
SymptomLikely CauseKey Solution
Extra peak at +14 Da in MSTransaminationUse Ac-rC instead of Bz-rC[1]
Broad peaks in HPLCIncomplete deprotectionIncrease time/temperature or use fresh AMA
Low final yieldIncomplete cleavage/lossEnsure proper reagent volumes and careful handling

Visualizations

DeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Steps cluster_purification Purification Synthesis Solid-Phase Synthesis (this compound) AMA_Deprotection Step 1: AMA Deprotection (65°C, 10-15 min) Synthesis->AMA_Deprotection Cleavage & Base Deprotection Silyl_Deprotection Step 2: 2'-Silyl Deprotection (TEA·3HF, 65°C, 2.5h) AMA_Deprotection->Silyl_Deprotection 2'-OH Deprotection Purification Purification (e.g., Glen-Pak) Silyl_Deprotection->Purification Final_Product Deprotected Ac-rC Oligo Purification->Final_Product

Caption: Workflow for the deprotection of Ac-rC oligonucleotides.

TroubleshootingTree Problem Issue with Deprotection? Incomplete Incomplete Deprotection Problem->Incomplete Yes Side_Reaction Side Reaction Observed Problem->Side_Reaction Yes Low_Yield Low Yield Problem->Low_Yield Yes Solution_Incomplete Check AMA freshness Increase time/temp Incomplete->Solution_Incomplete Solution_Side_Reaction Confirm use of Ac-rC (not Bz-rC) Side_Reaction->Solution_Side_Reaction Solution_Low_Yield Ensure complete cleavage Optimize purification steps Low_Yield->Solution_Low_Yield

Caption: Troubleshooting decision tree for AMA deprotection issues.

References

Technical Support Center: Purification of Oligonucleotides Containing N4-acetylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of oligonucleotides containing the N4-acetylcytidine (ac4C) modification.

Frequently Asked Questions (FAQs)

Q1: What is N4-acetylcytidine (ac4C) and why is its purification challenging?

N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification where an acetyl group is added to the N4 position of cytidine.[1][2][3] This modification is known to be labile and can be sensitive to standard oligonucleotide deprotection and purification conditions, particularly those involving nucleophilic reagents or basic pH, which can lead to deacetylation back to cytidine.[2][4][5] The primary challenge lies in preserving the integrity of the acetyl group throughout the purification process.

Q2: What are the recommended purification methods for oligonucleotides containing ac4C?

The choice of purification method depends on the length of the oligonucleotide, the required purity, and the presence of other modifications. For ac4C-containing oligonucleotides, methods that allow for mild conditions are preferred.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a commonly used method for modified oligonucleotides.[6][7][8] It is crucial to use a mobile phase with a neutral or slightly acidic pH to minimize deacetylation.

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution for purifying oligonucleotides based on size and can be suitable for longer oligos or when high purity is essential.[7][9][10] However, the recovery yield from PAGE can be lower compared to HPLC.[7][11]

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on their charge. While effective for unmodified oligos, careful optimization of the salt gradient and pH is necessary for ac4C-containing sequences to ensure the stability of the modification.[8][10]

Q3: How can I confirm the presence and integrity of the ac4C modification after purification?

Mass spectrometry is the most definitive method to confirm the presence and integrity of the ac4C modification.[12][13][14][15]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Provides an accurate mass measurement of the purified oligonucleotide. The expected molecular weight should be calculated and compared to the observed mass. A mass difference corresponding to the loss of an acetyl group (42.04 Da) would indicate deacetylation.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF): Also used for mass verification of oligonucleotides.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of ac4C modification (deacetylation) confirmed by mass spectrometry. Harsh deprotection conditions: Standard deprotection with ammonium hydroxide can cleave the acetyl group.[2]Use a mild, non-nucleophilic deprotection strategy. A recommended method involves using 1,5-diazabicyclo[4.3.0]non-5-ene (DBU) for deprotection of base-protecting groups that are compatible with this reagent.[2]
Basic pH during purification: High pH mobile phases in HPLC can cause hydrolysis of the acetyl group.[4]For RP-HPLC, use a mobile phase buffered at a neutral or slightly acidic pH (e.g., triethylammonium acetate, pH 7.0).[16] For AEX-HPLC, carefully evaluate and optimize the pH of the buffers.
Elevated temperature during purification or sample handling: Heat can accelerate the rate of deacetylation.[4]Perform purification at room temperature or consider using a cooled autosampler and column compartment if available. Avoid prolonged heating of the sample.
Broad or tailing peaks in HPLC chromatogram. Secondary structures: The presence of ac4C can influence the secondary structure of the oligonucleotide, potentially leading to peak broadening.Add a denaturing agent like formamide to the mobile phase to disrupt secondary structures.[16]
Column overload: Injecting too much sample can lead to poor peak shape.[17][18]Reduce the amount of sample injected onto the column.
Inappropriate mobile phase composition: A mobile phase that is too strong or too weak can affect peak shape.Optimize the gradient of the organic solvent (e.g., acetonitrile) in your RP-HPLC method. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[16][19]
Column degradation: The column may be contaminated or have a void at the inlet.Use a guard column to protect the analytical column.[19][20] If the problem persists, try flushing the column or replacing it.[21]
Co-elution of the desired product with impurities. Similar hydrophobicity of impurities: Truncated sequences or other synthesis byproducts may have similar retention times to the full-length ac4C-containing oligonucleotide.Optimize the HPLC gradient to improve resolution. A shallower gradient can often improve the separation of closely eluting species.[18]
Consider an orthogonal purification method. For example, if RP-HPLC fails to provide the desired purity, subsequent purification by PAGE or AEX-HPLC may be effective.
Low recovery of the purified oligonucleotide. Adsorption to surfaces: Oligonucleotides can adsorb to plasticware and column frits.Use low-binding tubes and ensure all surfaces are properly passivated.
Inefficient extraction from PAGE gel: Recovering the oligonucleotide from the gel matrix can be challenging.Ensure the crushing of the gel slice is thorough and allow sufficient time for elution into the buffer.

Experimental Protocols

Protocol 1: RP-HPLC Purification of ac4C-Containing Oligonucleotides

This protocol is a general guideline and may require optimization based on the specific oligonucleotide sequence and length.

  • Sample Preparation:

    • After mild deprotection and cleavage from the solid support, evaporate the solution to dryness.

    • Resuspend the crude oligonucleotide pellet in the initial mobile phase buffer (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0).[16]

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1 M TEAA in water, pH 7.0.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.[22]

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a defined time (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the oligonucleotide.

    • Flow Rate: Typically 1.0 mL/min for an analytical column.

    • Detection: UV absorbance at 260 nm.[22]

    • Temperature: Ambient.

  • Fraction Collection and Desalting:

    • Collect fractions corresponding to the major peak.

    • Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the product.

    • Pool the pure fractions and desalt using a suitable method, such as a desalting column or ethanol precipitation.

Protocol 2: Denaturing PAGE Purification
  • Gel Preparation:

    • Prepare a denaturing polyacrylamide gel (e.g., 15-20%) containing 7-8 M urea.

  • Sample Preparation and Loading:

    • Dissolve the crude oligonucleotide in a formamide-based loading buffer.

    • Heat the sample at 90-95°C for 3-5 minutes and then place it on ice before loading.

    • Load the sample onto the gel.

  • Electrophoresis:

    • Run the gel at a constant power until the tracking dyes have migrated to the desired position.

  • Visualization and Excision:

    • Visualize the oligonucleotide bands using UV shadowing.

    • Carefully excise the band corresponding to the full-length product.

  • Elution and Recovery:

    • Crush the excised gel slice and elute the oligonucleotide overnight in a suitable buffer (e.g., 0.5 M ammonium acetate).

    • Separate the eluate from the gel fragments.

    • Desalt the recovered oligonucleotide.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification cluster_analysis Quality Control Synthesis Solid-Phase Synthesis (with ac4C phosphoramidite) Deprotection Mild Deprotection (e.g., DBU) Synthesis->Deprotection Purification Crude Oligonucleotide Deprotection->Purification HPLC RP-HPLC (neutral pH) Purification->HPLC PAGE Denaturing PAGE Purification->PAGE Analysis Purified Oligonucleotide HPLC->Analysis PAGE->Analysis MS Mass Spectrometry (ESI or MALDI) Analysis->MS

Caption: Workflow for the synthesis and purification of ac4C-containing oligonucleotides.

troubleshooting_logic Start Impure Product after Initial Purification CheckMS Mass Spec confirms loss of acetyl group? Start->CheckMS CheckPurity Mass Spec shows correct mass but impure? Start->CheckPurity OptimizeDeprotection Optimize Deprotection: Use milder, non-nucleophilic reagents (e.g., DBU). CheckMS->OptimizeDeprotection Yes OptimizePurification Optimize Purification: - Adjust mobile phase pH to neutral/acidic. - Run at ambient temperature. CheckMS->OptimizePurification Yes OptimizeSeparation Optimize Separation: - Adjust HPLC gradient. - Use denaturing conditions. CheckPurity->OptimizeSeparation Yes OrthogonalPurification Consider Orthogonal Purification Method (e.g., PAGE after HPLC). OptimizeSeparation->OrthogonalPurification

Caption: Troubleshooting logic for purification of ac4C-containing oligonucleotides.

References

Validation & Comparative

A Comparative Guide to Acetyl and Benzoyl Protecting Groups for Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of nucleoside analogues, oligonucleotides, and other complex molecules, the strategic use of protecting groups is paramount to prevent unwanted side reactions. For cytidine, the exocyclic amine (N4) is a primary site requiring protection. This guide provides a detailed comparison of two commonly employed acyl protecting groups: acetyl (Ac) and benzoyl (Bz), offering insights into their application, stability, and removal for researchers, scientists, and drug development professionals.

Chemical Structures

The fundamental difference between the two protecting groups lies in the acyl moiety attached to the N4 amine of the cytosine base. The acetyl group is a small, aliphatic group, while the benzoyl group contains an aromatic phenyl ring.

Figure 1. Structures of Cytidine and its N4-protected forms.

Protection of Cytidine: Experimental Protocols and Data

The installation of acetyl and benzoyl groups onto the N4 position of cytidine can be achieved through various methods, with reaction conditions significantly influencing yield and selectivity.

Experimental Protocols

N4-Acetylation: A common method involves the direct acylation of cytidine using acetic anhydride. To achieve selective N4-acetylation without protecting the hydroxyl groups of the ribose sugar, specific conditions are required.

  • Protocol: Cytidine is dissolved in N,N-dimethylformamide (DMF), and acetic anhydride is added. The reaction is stirred at room temperature (e.g., 22-24°C) for approximately 22-26 hours. The product is then isolated after vacuum concentration and purification.[1]

N4-Benzoylation: Benzoylation is often performed using benzoyl chloride or benzoic anhydride. A transient protection strategy is frequently employed where the hydroxyl groups are temporarily silylated, followed by N-benzoylation and subsequent desilylation.

  • Protocol (Transient Protection): Cytidine is suspended in a solvent like pyridine, and a silylating agent (e.g., chlorotrimethylsilane) is added to protect the hydroxyl groups. Benzoyl chloride is then added to acylate the N4-amine. The reaction is quenched, and the silyl groups are removed during aqueous workup to yield N4-benzoylcytidine.

Data Presentation: Protection Reactions
Protecting GroupReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Acetyl Acetic AnhydrideDMF22-242250-60[1]
Acetyl (Peracylation) Acetic Anhydride, Sodium Acetate-120198 (for Tetraacetyl)[2]
Benzoyl Benzoic Acid, HATU, DIPEA, DMAPDMF---[3]

Note: Peracylation protects all hydroxyl and amino groups. Selective N-acetylation yields are often moderate. Data for a one-step, high-yield selective N-benzoylation of cytidine is less commonly reported, often being part of a multi-step synthesis.

Workflow for N4-Protection of Cytidine

Protection_Workflow cluster_acetyl Acetyl Protection cluster_benzoyl Benzoyl Protection (Transient Method) A_start Cytidine A_reagent Acetic Anhydride Solvent: DMF A_start->A_reagent Add A_conditions Stir at RT (22-24°C, 22h) A_reagent->A_conditions A_purify Vacuum Concentration & Purification A_conditions->A_purify A_product N4-Acetylcytidine A_purify->A_product B_start Cytidine B_silylate TMSCl Solvent: Pyridine B_start->B_silylate 1. B_transient Transiently Protected Cytidine (O-TMS) B_silylate->B_transient B_reagent Benzoyl Chloride B_transient->B_reagent 2. B_product_protected Fully Protected Intermediate B_reagent->B_product_protected B_deprotect Aqueous Workup (Desilylation) B_product_protected->B_deprotect 3. B_product N4-Benzoylcytidine B_deprotect->B_product

Figure 2. Experimental workflows for N4-protection of cytidine.

Deprotection: Experimental Protocols and Data

The choice between acetyl and benzoyl groups often depends on the required deprotection conditions and their compatibility with other functional groups in the molecule.

Experimental Protocols

Acetyl Deprotection: The acetyl group is generally considered more labile than the benzoyl group under basic conditions.[4]

  • Protocol (Basic): N-acetyl groups can be removed using aqueous or gaseous ammonia or methylamine.[5] In oligonucleotide synthesis, this is often part of the standard cleavage and deprotection cocktail. For selective N-deacetylation when other acid- or base-labile groups are present, harsher conditions are problematic.[6][7]

  • Protocol (Mild): A very mild and selective method for N-deacetylation uses Schwartz's reagent (Cp₂ZrHCl) in THF at room temperature, which is compatible with many other protecting groups, including O-benzoyl esters.[6]

Benzoyl Deprotection: The benzoyl group is more robust and requires more stringent conditions for removal.

  • Protocol (Basic): Deprotection is typically achieved with concentrated ammonium hydroxide, often in methanol, at elevated temperatures. For instance, heating at 70°C for 2.5 hours can effectively remove N-benzoyl and O-acetyl groups simultaneously.[8] In standard oligonucleotide synthesis, prolonged treatment with aqueous ammonia (e.g., 12 hours at 55°C) is common, though these conditions risk degrading sensitive oligonucleotides.[]

Data Presentation: Deprotection Reactions
Protecting GroupReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Acetyl Schwartz's Reagent (Cp₂ZrHCl)THFRoom Temp0.5-3High (Substrate dependent)[6]
Acetyl Strong Base (e.g., NaOH)EtOH/H₂OReflux--[7]
Benzoyl Conc. NH₄OHMethanol702.595.6 (from peracylated)[8]
Benzoyl Aq. Ammonia-5512-[]

Workflow for N4-Deprotection

Deprotection_Workflow cluster_acetyl Acetyl Deprotection (Mild) cluster_benzoyl Benzoyl Deprotection (Standard) A_start N4-Acetylcytidine (with other PGs) A_reagent Schwartz's Reagent (Cp₂ZrHCl) A_start->A_reagent Add A_conditions Stir at RT (0.5-3h) A_reagent->A_conditions A_product Cytidine (other PGs intact) A_conditions->A_product B_start N4-Benzoylcytidine B_reagent Conc. NH₄OH Solvent: Methanol B_start->B_reagent Add B_conditions Heat at 70°C (2.5h) B_reagent->B_conditions B_product Cytidine B_conditions->B_product

Figure 3. Experimental workflows for N4-deprotection.

Performance Comparison: Stability and Application

The choice between acetyl and benzoyl protection is dictated by the overall synthetic strategy, particularly the stability required during intermediate steps and the orthogonality desired for deprotection.

FeatureAcetyl (Ac)Benzoyl (Bz)Analysis
Stability to Base More labile. Cleaved by mild to strong basic conditions.[4][5]More stable. Requires stronger basic conditions (e.g., heat, prolonged exposure) for cleavage.[4][5]Benzoyl is preferred when downstream reactions are conducted under basic conditions that might prematurely cleave an acetyl group.
Stability to Acid Generally stable.[10]Generally stable, and more so than acetyl.[5][10]Both are suitable for syntheses involving acidic steps, such as the removal of DMT (dimethoxytrityl) groups in oligonucleotide synthesis.
Deprotection Conditions Can be removed under harsh basic/acidic conditions or very mild, selective conditions (Schwartz's reagent).[6][7]Typically requires harsh basic conditions (e.g., hot aqueous ammonia).[8][]Acetyl offers more flexibility. The existence of mild, chemoselective deprotection methods is a significant advantage for complex molecules.
Use in Oligonucleotide Synthesis Used in "UltraFAST" deprotection schemes where its lability is an advantage for rapid cleavage from the solid support.[11]The "standard" protecting group for cytidine in many commercial phosphoramidites. Its stability ensures it remains intact throughout the chain assembly.[5][]The choice depends on the desired deprotection speed and mildness. Benzoyl is the traditional workhorse, while acetyl enables newer, faster protocols.
Orthogonality Can be selectively removed in the presence of O-benzoyl groups using specific reagents.[6]Can be retained while other groups (e.g., some silyl ethers) are removed.The specific combination of protecting groups used in the entire synthesis plan determines the utility of each.

Conclusion and Recommendations

Both acetyl and benzoyl groups are effective for the protection of the N4-amino group of cytidine, but they serve different strategic purposes.

  • Choose the Benzoyl (Bz) group for:

    • Robustness: When maximum stability is required throughout a multi-step synthesis involving various reaction conditions.

    • Standard Oligonucleotide Synthesis: When using traditional, well-established protocols where deprotection time is not the primary concern.

    • Compatibility: When subsequent reactions involve basic conditions that could inadvertently remove an acetyl group.

  • Choose the Acetyl (Ac) group for:

    • Mild Deprotection: When the final product is sensitive and requires mild, non-nucleophilic deprotection conditions. The ability to use reagents like Schwartz's reagent is a key advantage.[6]

    • Rapid Synthesis Protocols: In modern oligonucleotide synthesis strategies ("UltraFAST") where rapid deprotection with reagents like AMA (ammonium hydroxide/methylamine) is desired.[11]

    • Orthogonal Schemes: When a more labile acyl group is needed that can be removed selectively in the presence of more robust groups like benzoyl esters.

Ultimately, the selection is a tactical decision based on the specific requirements of the synthetic route, the stability of the target molecule, and the desired efficiency of the deprotection step.

References

A Comparative Guide to HPLC Analysis of Ac-rC Synthesized Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

The advent of synthetic oligonucleotides as therapeutic agents, diagnostic probes, and research tools has placed stringent demands on the analytical methods used to ensure their purity, identity, and quality. For RNA molecules synthesized using standard phosphoramidite chemistry, which often incorporates building blocks like N-acetyl-cytidine (Ac-rC), high-performance liquid chromatography (HPLC) is an indispensable technique for quality control. The synthesis process, while efficient, inevitably produces impurities such as truncated sequences (e.g., n-1, n-2) and other side products that must be accurately identified and quantified.[1][2]

This guide provides an objective comparison of the three primary HPLC modes for analyzing synthetic RNA oligonucleotides: Ion-Pair Reversed-Phase (IP-RPLC), Anion-Exchange (AEX-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC). It includes supporting data, detailed experimental protocols, and workflow diagrams to assist researchers, scientists, and drug development professionals in selecting and implementing the optimal analytical strategy.

Comparison of HPLC Methodologies

The choice of HPLC method depends on the specific analytical goal, such as routine purity assessment, purification, analysis of secondary structures, or compatibility with mass spectrometry (MS).[2][3] IP-RPLC is often considered the gold standard for its high resolution, while AEX excels at separating oligonucleotides with significant secondary structure.[1][4] HILIC is an emerging, powerful alternative, particularly valued for its direct compatibility with MS.[5][6]

Table 1: Qualitative Comparison of HPLC Methods for Oligonucleotide Analysis

FeatureIon-Pair Reversed-Phase (IP-RPLC)Anion-Exchange (AEX-HPLC)Hydrophilic Interaction (HILIC)
Separation Principle Based on hydrophobicity. An ion-pairing agent neutralizes the phosphate backbone's negative charges, allowing interaction with a hydrophobic stationary phase (e.g., C18).[7]Based on charge. The negatively charged phosphate backbone interacts with a positively charged stationary phase. Elution is achieved with an increasing salt gradient.[8]Based on polarity. Analytes partition between an organic-rich mobile phase and a water-enriched layer on a polar, hydrophilic stationary phase.
Primary Strengths High resolution for a wide range of lengths; excellent for separating failure sequences; compatible with MS detection.[8][9]Excellent for resolving oligonucleotides with secondary structures (high GC content) due to denaturing high-pH mobile phases; cost-effective buffers.[2][10]Directly compatible with MS without ion-pairing agents; offers a different selectivity compared to IP-RPLC and AEX.[5][6]
Primary Limitations Ion-pairing reagents can be difficult to remove and may suppress MS signals; may require dedicated instruments to avoid contamination.[6]High-salt mobile phases are generally incompatible with MS detection; resolution may decrease for very long oligonucleotides.[11]Can be sensitive to sample solvent composition; non-specific binding to metallic surfaces can be a challenge, often requiring bio-inert hardware.[12]
Typical Applications Routine purity analysis, impurity profiling, quality control, and purification of most synthetic oligonucleotides, including siRNA.[8][13]Purification and analysis of oligonucleotides with high GC content or other secondary structures; analysis of longer RNA strands.[2][4]LC-MS based impurity identification, characterization of polar and modified oligonucleotides.[5]

Quantitative Performance Data

The following table summarizes typical performance metrics for the different HPLC methods. These values are illustrative and can vary significantly based on the oligonucleotide sequence, length, modification, and specific chromatographic conditions.

Table 2: Typical Quantitative Performance of HPLC Methods

ParameterIon-Pair Reversed-Phase (IP-RPLC)Anion-Exchange (AEX-HPLC)Hydrophilic Interaction (HILIC)
Typical Purity Achieved >90–99%[14]>95%High resolution, comparable to IP-RPLC[9]
Resolution of n-1 Impurities Excellent, often baseline separation for oligos up to 50-80 bases.[10]Good, separates based on one less charge.[8]Good, offers different selectivity that can resolve impurities co-eluting in IP-RPLC.[9]
Typical Oligo Length Up to ~80-100 bases.[4][10]Effective for a wide range, from short oligos to longer RNAs (>100 bases).[2][4]Primarily used for short to medium-length oligonucleotides.
Yield (Preparative) >56% reported for single-stranded RNA.[14]High yield is achievable.Primarily an analytical technique.
MS Compatibility Yes, with volatile ion-pairing agents like TEA and HFIP.No, due to high concentrations of non-volatile salts.[11]Excellent, uses MS-friendly mobile phases.

Experimental Workflows and Method Selection

The overall process for producing and analyzing a synthetic oligonucleotide involves several key stages, from chemical synthesis to final quality control. The choice of analytical method is a critical decision within this workflow.

Oligonucleotide Synthesis and Analysis Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Purification & Analysis s1 Deblocking (Detritylation) s2 Coupling (e.g., Ac-rC amidite) s1->s2 n Cycles s3 Capping s2->s3 n Cycles s4 Oxidation s3->s4 n Cycles s4->s1 n Cycles d1 Cleavage from Support & Base Deprotection (e.g., AMA) s4->d1 d2 2'-OH Desilylation (e.g., TEA·3HF) d1->d2 p1 Crude Oligonucleotide Product d2->p1 p2 HPLC Analysis / Purification p1->p2 p3 Purity Assessment & Impurity Profiling p2->p3 final final p3->final Pure Oligonucleotide HPLC Method Selection start Start: Define Analytical Goal q1 Is Mass Spectrometry (MS) coupling required for identification? start->q1 q2 Does the oligo have high GC content or known secondary structures? q1->q2 No hilic Use HILIC q1->hilic Yes q3 Need for highest possible resolution of failure sequences (n-1)? q2->q3 No aex Use Anion-Exchange (AEX-HPLC) q2->aex Yes iprplc Use Ion-Pair RPLC (IP-RPLC) q3->iprplc Yes q3->iprplc No (IP-RPLC is a robust default)

References

Unveiling N4-acetylcytidine: A Comparative Guide to Mass Spectrometry-Based Quantification in RNA

Author: BenchChem Technical Support Team. Date: December 2025

The post-transcriptional modification of RNA by N4-acetylcytidine (ac4C) is a critical regulator of various biological processes, including mRNA stability, translation fidelity, and thermal stabilization of RNA.[1] For researchers, scientists, and drug development professionals investigating the epitranscriptome, accurate and robust methods for the detection and quantification of ac4C are paramount. This guide provides an objective comparison of the predominant mass spectrometry-based and sequencing methodologies for analyzing RNA containing ac4C, supported by experimental data and detailed protocols.

Core Methodologies for ac4C Analysis

The two primary techniques for the quantitative analysis of ac4C in RNA are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and N4-acetylcytidine sequencing (ac4C-seq). While both offer unique advantages, they differ significantly in their workflow, resolution, and the nature of the data they provide.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a direct and highly sensitive method for the absolute quantification of ac4C.[2] It involves the complete enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer.[3][4] This "bottom-up" approach provides a global quantification of the ac4C modification as a ratio to unmodified cytidine but does not provide information about the specific location of the modification within the RNA sequence.

  • N4-acetylcytidine Sequencing (ac4C-seq): This is a sequencing-based method that allows for the transcriptome-wide, nucleotide-resolution mapping of ac4C.[5][6][7] The technique utilizes a chemical reduction of ac4C, which induces a misincorporation (C-to-T transition) during reverse transcription.[5][8] High-throughput sequencing then identifies the locations of these mutations, providing site-specific information and relative stoichiometry of the modification.[5][6][7]

Quantitative Performance Comparison

The choice between LC-MS/MS and ac4C-seq often depends on the specific research question. LC-MS/MS excels in providing precise, absolute quantification of the total ac4C content, while ac4C-seq is unparalleled in identifying the exact location and relative abundance of the modification across the transcriptome. Studies have shown that the misincorporation rates in ac4C-seq scale linearly with the ac4C stoichiometry as measured by LC-MS, indicating a good correlation between the two methods for relative quantification.[8]

ParameterLC-MS/MSac4C-seqKey Considerations
Quantification Absolute (Global)Relative (Site-specific)LC-MS/MS is ideal for determining overall changes in ac4C levels. ac4C-seq is necessary for identifying which specific sites are modified.
Resolution Not applicable (global)Single nucleotideac4C-seq can pinpoint the exact location of the modification.
Sensitivity HighHighBoth methods are capable of detecting ac4C from nanogram amounts of cellular RNA.[9][10]
Throughput ModerateHighac4C-seq is inherently a high-throughput technique suitable for transcriptome-wide analysis.
Validation Can be used to validate ac4C-seq dataRequires orthogonal validation (e.g., LC-MS/MS or site-directed mutagenesis)The combination of both techniques provides the most comprehensive picture of ac4C dynamics.
Alternative and Historical Methods

Before the advent of modern mass spectrometry and sequencing techniques, other methods were employed to detect ac4C. Early approaches included partial enzymatic digestions followed by two-dimensional paper chromatography.[9] More recently, antibody-based methods such as ac4C-specific RNA immunoprecipitation with high-throughput sequencing (acRIP-seq) have been developed.[1] However, a significant limitation of antibody-based approaches is their inability to provide nucleotide-resolution mapping or precise quantification of modification abundance at specific sites.[7]

Experimental Protocols

LC-MS/MS Workflow for ac4C Quantification

The following is a generalized protocol for the quantification of ac4C in total RNA using LC-MS/MS.

1. RNA Digestion to Nucleosides:

  • Start with 200 ng of purified RNA.

  • The RNA is enzymatically hydrolyzed to nucleosides using a cocktail of enzymes. A common combination includes nuclease P1, phosphodiesterase I, and alkaline phosphatase.[2][4]

  • Digestion Cocktail Example:

    • 0.5 mU of phosphodiesterase I

    • 0.5 U of alkaline phosphatase

  • Incubate the reaction mixture for 2 hours at 37°C in a suitable buffer, such as 100 mM ammonium acetate.[4]

  • After digestion, the samples are filtered through a 0.22 µm filter to remove enzymes and other debris.[4]

2. Liquid Chromatography Separation:

  • The digested nucleoside mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is typically used for separation (e.g., Synergi Fusion-RP, 4 µm particle size, 250 mm × 2 mm).[4]

  • Mobile Phases:

    • Solvent A: 5 mM ammonium acetate, pH 5.3[4][11]

    • Solvent B: Acetonitrile[4][11]

  • Gradient: A linear gradient is applied to elute the nucleosides. For example, starting with 100% solvent A and gradually increasing the percentage of solvent B.[4]

3. Mass Spectrometry Detection:

  • The eluting nucleosides are introduced into a triple quadrupole mass spectrometer operating in positive ion mode.

  • Detection is performed using multiple reaction monitoring (MRM) to specifically detect the transition from the precursor ion to a specific product ion for both cytidine and N4-acetylcytidine.

  • MRM Transitions (example):

    • N4-acetylcytidine (ac4C): m/z 286.3 → 153.9 and 286.3 → 112.0[3]

    • Cytidine (C): m/z 244.1 → 112.1

4. Data Analysis:

  • The amount of ac4C is quantified by comparing its peak area to that of unmodified cytidine, often using a standard curve generated with known amounts of ac4C and cytidine standards.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA Purified RNA Digestion Enzymatic Digestion (Nuclease P1, PDE I, AP) RNA->Digestion Nucleosides Nucleoside Mixture Digestion->Nucleosides LC Liquid Chromatography (C18 Column) Nucleosides->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Analysis (Quantification) MS->Data

LC-MS/MS workflow for ac4C quantification.
ac4C-seq Workflow for Nucleotide-Resolution Mapping

This protocol outlines the key steps in ac4C-seq for identifying the specific locations of ac4C modifications.

1. Chemical Reduction of ac4C:

  • RNA is treated with sodium cyanoborohydride (NaCNBH3) under acidic conditions.[5][6]

  • This reaction selectively reduces ac4C to tetrahydro-N4-acetylcytidine.[5][8]

2. RNA Fragmentation and Library Preparation:

  • The RNA is fragmented to a desired size (e.g., ~200 bp).[5]

  • A 3' adapter is ligated to the RNA fragments.[5]

3. Reverse Transcription:

  • Reverse transcription is performed using a reverse transcriptase that reads the reduced ac4C as a 'U' instead of a 'C'.[5][8] This results in a C>T misincorporation in the resulting cDNA.

  • A second adapter is then ligated to the 3' end of the single-stranded cDNA.[5]

4. High-Throughput Sequencing:

  • The prepared cDNA library is sequenced using a high-throughput sequencing platform.

5. Bioinformatic Analysis:

  • The sequencing reads are aligned to a reference transcriptome.

  • A bioinformatic pipeline is used to identify positions with a significant number of C>T mismatches in the treated samples compared to control (untreated) samples. These positions correspond to the locations of ac4C.[5]

ac4C_seq_Workflow RNA Total RNA Reduction Chemical Reduction (NaCNBH3) RNA->Reduction Fragmentation RNA Fragmentation Reduction->Fragmentation Ligation1 3' Adapter Ligation Fragmentation->Ligation1 RT Reverse Transcription (C>T Misincorporation) Ligation1->RT Ligation2 2nd Adapter Ligation RT->Ligation2 Sequencing High-Throughput Sequencing Ligation2->Sequencing Analysis Bioinformatic Analysis (Identify C>T mismatches) Sequencing->Analysis

ac4C-seq workflow for mapping ac4C sites.

Conclusion

The selection of an appropriate method for the analysis of ac4C-containing RNA is contingent on the specific biological question being addressed. For global, absolute quantification of ac4C, LC-MS/MS remains the gold standard due to its accuracy and direct detection capabilities. When the spatial location and relative abundance of ac4C across the transcriptome are of interest, ac4C-seq provides an unparalleled, high-throughput solution. For the most comprehensive understanding of ac4C dynamics, a combinatorial approach, using ac4C-seq for discovery and LC-MS/MS for validation and global quantification, is recommended. As research into the epitranscriptome continues to expand, the application of these powerful analytical techniques will be instrumental in elucidating the full functional significance of N4-acetylcytidine in health and disease.

References

A Comparative Guide to the Purity Assessment of Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of phosphoramidites is a critical determinant of the quality, yield, and safety of synthetic oligonucleotides. Ac-rC (N4-acetyl-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite) is a key building block in RNA synthesis. This guide provides an objective comparison of its purity assessment with other alternatives, supported by experimental data and detailed methodologies.

Comparison of Cytidine Phosphoramidites

The choice of the protecting group for the exocyclic amine of cytidine can influence the deprotection conditions and the potential for side reactions during oligonucleotide synthesis. Ac-rC phosphoramidite is often chosen for its compatibility with mild deprotection conditions, which is particularly important for the synthesis of sensitive or modified oligonucleotides.

FeatureThis compoundBz-rC Phosphoramidite
Base Protecting Group Acetyl (Ac)Benzoyl (Bz)
Deprotection Conditions Milder conditions (e.g., aqueous ammonia/methylamine)Harsher conditions (e.g., concentrated ammonium hydroxide at elevated temperatures)
Deprotection Time Faster deprotection is possible, which can minimize the degradation of sensitive oligonucleotides.Longer deprotection times are typically required.
Potential Side Reactions The acetyl group is readily removed, reducing the risk of base modification during deprotection.Incomplete removal of the benzoyl group can lead to modified cytidine residues in the final oligonucleotide.
Compatibility Suitable for "UltraMILD" and "FAST" deprotection protocols.Standard deprotection protocols.

Purity Specifications of this compound

The purity of this compound is typically assessed by a combination of analytical techniques, with specifications varying slightly between suppliers. High purity is essential to minimize the incorporation of impurities into the growing oligonucleotide chain.

ParameterTypical SpecificationAnalytical Method
HPLC Purity ≥ 98.0%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
³¹P NMR Purity ≥ 98.0%Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy (³¹P NMR)
Sum of non-primary peaks in 140-152 ppm range (³¹P NMR) ≤ 0.5 mole%³¹P NMR
Water Content ≤ 0.3%Karl Fischer Titration
Appearance White to off-white powderVisual Inspection

Experimental Protocols for Purity Assessment

Detailed and robust analytical methods are crucial for the accurate determination of phosphoramidite purity. The following are representative protocols for the key analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a primary method for assessing the purity of phosphoramidites by separating the main component from its impurities.

Methodology:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water (pH 7.0 ± 0.1).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the this compound in acetonitrile to a concentration of approximately 1.0 mg/mL.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Data Analysis: The purity is calculated as the percentage of the total peak area corresponding to the two diastereomers of the this compound.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful tool for quantifying the active phosphoramidite content and identifying phosphorus-containing impurities.

Methodology:

  • Spectrometer: 202 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgig).

  • Number of Scans: 1024.

  • Sample Preparation: Prepare a sample solution of approximately 0.3 g/mL in deuterated chloroform (CDCl₃) with 1% triethylamine (v/v).

  • Reference: An external standard of 85% H₃PO₄ in D₂O can be used to reference the chemical shift.

  • Data Analysis: The main phosphoramidite signals typically appear as two diastereomeric peaks between 140 and 152 ppm. P(V) impurities are observed between -25 and 99 ppm, while other P(III) impurities can be found between 100 and 169 ppm, excluding the main peaks. Purity is determined by integrating the respective peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for the identification and characterization of impurities, providing mass information that aids in their structural elucidation.

Methodology:

  • LC System: UHPLC system.

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program: A suitable gradient from low to high organic phase over 15-20 minutes.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: 150–2000 m/z.

  • Sample Preparation: Dissolve the this compound in anhydrous acetonitrile to a concentration of 1.0 mg/mL.

  • Data Analysis: Impurities are identified by their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizing Workflows and Concepts

To better illustrate the processes and classifications involved in purity assessment, the following diagrams are provided.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution in Anhydrous Acetonitrile Sample->Dissolution HPLC RP-HPLC Dissolution->HPLC NMR ³¹P NMR LCMS LC-MS KF Karl Fischer Titration Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Impurity_ID Impurity Identification & Quantification NMR->Impurity_ID LCMS->Impurity_ID Water_Content Water Content Determination KF->Water_Content CoA Certificate of Analysis (CoA) Purity_Calc->CoA Impurity_ID->CoA Water_Content->CoA Impurity_Classification cluster_nonreactive Non-Reactive & Non-Critical cluster_reactive_noncritical Reactive & Non-Critical cluster_reactive_critical Reactive & Critical Phosphoramidite_Impurities Phosphoramidite Impurities NonReactive e.g., Hydrolyzed nucleoside H-phosphonates Phosphoramidite_Impurities->NonReactive ReactiveNonCritical e.g., Amidites with different base protecting groups Phosphoramidite_Impurities->ReactiveNonCritical ReactiveCritical e.g., 2'-phosphoramidite isomer, 'Reverse' amidite (P-O-5') Phosphoramidite_Impurities->ReactiveCritical Troubleshooting_Logic start Low Coupling Efficiency in Oligo Synthesis check_purity Review Phosphoramidite Certificate of Analysis start->check_purity purity_ok Purity Meets Specification? check_purity->purity_ok check_water Water Content Specification Met? purity_ok->check_water Yes retest_amidite Re-test Phosphoramidite Purity (HPLC, ³¹P NMR) purity_ok->retest_amidite No investigate_other Investigate Other Synthesis Parameters (e.g., Activator, Reagents) check_water->investigate_other Yes quarantine_lot Quarantine and Replace Phosphoramidite Lot check_water->quarantine_lot No retest_amidite->quarantine_lot

Navigating the Maze of RNA Deprotection: A Guide to Ac-rC Phosphoramidite Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of RNA, the choice of protecting groups is a critical determinant of yield, purity, and the integrity of the final product. The acetyl (Ac) protecting group on cytidine (rC) has been a workhorse, but the demand for increasingly complex and sensitive RNA molecules has spurred the development of alternative phosphoramidites that allow for milder deprotection conditions. This guide provides a comprehensive comparison of Ac-rC phosphoramidite alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal chemistry for your research needs.

The ideal RNA protecting group strategy should offer high coupling efficiency during synthesis while being readily and selectively removed under conditions that preserve the integrity of the RNA backbone and any incorporated modifications. Traditional deprotection methods, often involving harsh bases and extended reaction times, can lead to degradation of the target oligonucleotide, particularly for long sequences or those containing sensitive functional groups. This has led to a paradigm shift towards milder deprotection strategies.

The Rise of Mild Deprotection Strategies

The quest for gentler deprotection has yielded several innovative approaches, primarily focusing on the 2'-hydroxyl protecting group of the ribose sugar, as well as more labile base protecting groups. These alternatives to the standard Ac-rC aim to reduce exposure to harsh chemicals, shorten deprotection times, and improve the overall quality of synthetic RNA.

Comparison of Key this compound Alternatives

Here, we compare the performance of prominent alternatives to this compound, focusing on their deprotection conditions and key characteristics.

Phosphoramidite Chemistry2'-OH Protecting GroupBase Protecting GroupsDeprotection ConditionsKey Advantages
Ac-rC (Standard) tert-butyldimethylsilyl (TBDMS)Standard (Bz-A, Ac-C, iBu-G)1. Ammonium hydroxide/methylamine (AMA) at 65°C for 10 min. 2. TEA·3HF or TBAF for TBDMS removal.Well-established chemistry.
TOM-Protected Triisopropylsilyloxymethyl (TOM)Standard or Mild1. AMA at 65°C for 10 min or EMAM at RT overnight. 2. TBAF or TEA·3HF for TOM removal.[1][2][3]Higher coupling efficiency, no 2'-3' migration, suitable for long RNA synthesis.[2][4][5]
2'-ACE Chemistry bis(2-acetoxyethoxy)methyl (ACE)Standard1. Base deprotection (e.g., aq. methylamine). 2. Mild acid (pH 3.8) at 60°C for 30 min for ACE removal.[6]Orthogonal deprotection strategy, rapid removal of 2'-OH protection.[4][6]
UltraMild Monomers TBDMS or TOMPac-dA, Ac-dC, iPr-Pac-dG1. 0.05 M Potassium carbonate in methanol at RT for 4 hours. 2. TBAF or TEA·3HF for silyl removal.[7][8][9]Extremely mild base deprotection, ideal for sensitive modifications.[8][9]
2'-O-MOE Methoxyethyl (MOE)StandardStandard deprotection protocols.Enhanced nuclease resistance and duplex stability.[10][11]

Experimental Workflows: A Visual Comparison

The following diagrams illustrate the key differences in the experimental workflows for RNA synthesis and deprotection using standard Ac-rC chemistry versus a milder alternative, the TOM-protected phosphoramidites.

G cluster_0 Standard Ac-rC (TBDMS) Workflow cluster_1 TOM-Protected Workflow synthesis_ac Solid-Phase Synthesis (Ac-rC-TBDMS) cleavage_ac Cleavage & Base Deprotection (AMA, 65°C, 10 min) synthesis_ac->cleavage_ac desilylation_ac 2'-OH Deprotection (TEA·3HF, 65°C, 2.5h) cleavage_ac->desilylation_ac purification_ac Purification desilylation_ac->purification_ac synthesis_tom Solid-Phase Synthesis (TOM-Protected) cleavage_tom Cleavage & Base Deprotection (AMA, 65°C, 10 min or EMAM, RT, overnight) synthesis_tom->cleavage_tom desilylation_tom 2'-OH Deprotection (TEA·3HF, 65°C, 2.5h) cleavage_tom->desilylation_tom purification_tom Purification desilylation_tom->purification_tom

Comparison of RNA Synthesis and Deprotection Workflows.

Signaling Pathways of Deprotection

The chemical transformations during the deprotection steps are crucial for obtaining the final, functional RNA molecule. The following diagram illustrates the deprotection pathways for both TBDMS and TOM protecting groups.

G cluster_0 Silyl Protecting Group Removal protected_rna 2'-O-Silyl Protected RNA (TBDMS or TOM) deprotected_rna Deprotected RNA protected_rna->deprotected_rna Deprotection fluoride Fluoride Source (TEA·3HF or TBAF) fluoride->deprotected_rna silyl_byproduct Silyl-Fluoride Byproduct deprotected_rna->silyl_byproduct

General pathway for the removal of silyl protecting groups.

Detailed Experimental Protocols

1. Ultra-Fast Deprotection of RNA using Acetyl-Protected Cytidine (Ac-rC) and TBDMS Chemistry [12]

  • Cleavage and Base Deprotection:

    • Transfer the solid support to a 2 mL screw-cap vial.

    • Add 1.5 mL of a 1:1 (v/v) solution of aqueous ammonium hydroxide (30%) and aqueous methylamine (40%) (AMA).

    • Incubate the vial at 65°C for 10 minutes.

    • Cool the vial and transfer the solution to a new tube.

    • Evaporate the solution to dryness in a speed-vac.

  • 2'-O-TBDMS Deprotection:

    • Dissolve the dried oligonucleotide in 100 µL of anhydrous DMSO.

    • Add 125 µL of triethylamine trihydrofluoride (TEA·3HF).

    • Incubate at 65°C for 2.5 hours.

    • Quench the reaction and proceed to purification.

2. Deprotection of TOM-Protected RNA Oligonucleotides [1]

  • Cleavage and Base Deprotection (Fast Protocol):

    • Transfer the solid support to a sealable vial.

    • Add 1.5 mL of AMA solution.

    • Incubate at 65°C for 10 minutes.

    • Cool the vial and transfer the solution.

    • Evaporate to dryness.

  • Cleavage and Base Deprotection (Mild Protocol for Long Oligos):

    • Use a 1:1 mixture of ethanolic methylamine and aqueous methylamine (EMAM).

    • Incubate at 35°C for 6 hours or at room temperature overnight.

  • 2'-O-TOM Deprotection:

    • Dissolve the dried oligonucleotide in 100 µL of anhydrous DMSO.

    • Add 125 µL of TEA·3HF.

    • Incubate at 65°C for 2.5 hours.

    • Proceed to purification.

3. Ultra-Mild Deprotection using UltraMild Monomers [7][13]

  • Cleavage and Base Deprotection:

    • Transfer the solid support to a vial.

    • Add a solution of 0.05 M potassium carbonate in methanol.

    • Incubate at room temperature for 4 hours.

    • Transfer the solution and evaporate to dryness.

  • 2'-OH Silyl Deprotection:

    • Follow the standard protocol using TEA·3HF or TBAF.

Conclusion

The evolution of RNA synthesis has been marked by a continuous drive towards milder and more efficient chemical methods. While this compound remains a viable option, the alternatives presented in this guide offer significant advantages, particularly for the synthesis of long, complex, and modified RNA molecules. The choice of phosphoramidite and deprotection strategy will ultimately depend on the specific requirements of the target oligonucleotide, including its length, sequence, and the presence of any sensitive modifications. By carefully considering the data and protocols outlined here, researchers can make informed decisions to optimize their RNA synthesis and achieve higher quality products.

References

A Comparative Guide to Ac-rC Phosphoramidite Performance in High-Throughput Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development engaged in the high-throughput synthesis of RNA oligonucleotides, the choice of phosphoramidite chemistry is critical to ensuring high yield, purity, and sequence fidelity. This guide provides a detailed comparison of N-acetyl-ribocytidine (Ac-rC) phosphoramidite against the traditional benzoyl-ribocytidine (Bz-rC) alternative, focusing on key performance metrics relevant to demanding applications such as therapeutic oligo manufacturing.

Executive Summary

Ac-rC phosphoramidite emerges as a superior choice for high-throughput RNA oligonucleotide synthesis, primarily due to its significantly faster deprotection kinetics. This key advantage translates to reduced synthesis time, increased throughput, and minimized exposure of the synthesized oligonucleotide to harsh deprotection conditions, potentially leading to a higher purity final product. While direct, publicly available head-to-head data on coupling efficiency and sequence fidelity is limited, the well-established "fast-deprotect" nature of the acetyl group suggests a more efficient and less damaging workflow compared to the more robust benzoyl protecting group.

Data Presentation: Ac-rC vs. Bz-rC Performance Metrics

The following table summarizes the key performance differences between Ac-rC and Bz-rC phosphoramidites based on available data and established chemical principles.

Performance MetricAc-rC (N-acetyl-ribocytidine)Bz-rC (N-benzoyl-ribocytidine)Advantage
Deprotection Time Significantly faster; enables "UltraFAST" deprotection protocols (e.g., 10 minutes with AMA).[1]Slower; requires longer incubation times (e.g., 8-16 hours in ammonia at 55°C).[2]Ac-rC
Coupling Efficiency Generally high, in line with standard phosphoramidite chemistry (>99% per step).[3][4]High, standard for phosphoramidite chemistry (>99% per step).Comparable
Final Purity & Yield Potentially higher due to milder and shorter deprotection, reducing side reactions and degradation. The overall yield is highly dependent on coupling efficiency.[5]May be lower for longer oligos due to prolonged exposure to harsh deprotection conditions, which can lead to chain cleavage or modifications.[5]Ac-rC
Sequence Fidelity Milder deprotection may lead to fewer base modifications, potentially improving fidelity.Longer exposure to harsh deprotection conditions could potentially lead to a higher incidence of side-product formation.Ac-rC (inferred)
High-Throughput Suitability Excellent; rapid deprotection significantly shortens cycle times, boosting throughput.[6]Good, but can be a bottleneck due to long deprotection times.Ac-rC

Experimental Protocols

To facilitate in-house comparison and validation, detailed experimental protocols for evaluating phosphoramidite performance are provided below.

Protocol 1: Evaluation of Coupling Efficiency

Objective: To determine and compare the stepwise and average coupling efficiency of Ac-rC and Bz-rC phosphoramidites.

Materials:

  • Automated DNA/RNA synthesizer

  • Ac-rC and Bz-rC phosphoramidites

  • Standard RNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile

  • Trichloroacetic acid (TCA) in dichloromethane (DCM) for detritylation

  • UV-Vis spectrophotometer

Procedure:

  • Synthesizer Setup: Ensure the synthesizer is clean and all reagents are fresh and anhydrous.

  • Sequence Synthesis: Program the synthesizer to synthesize a test sequence (e.g., a 20-mer homo-oligomer of cytidine) in parallel using Ac-rC and Bz-rC phosphoramidites.

  • Trityl Cation Monitoring: The synthesizer's trityl monitor will measure the absorbance of the dimethoxytrityl (DMT) cation released during each deblocking step. This absorbance is proportional to the number of successfully coupled nucleotides in the preceding cycle.

  • Data Collection: Record the trityl absorbance values for each coupling cycle for both syntheses.

  • Calculation of Stepwise Coupling Efficiency:

    • Efficiency (%) = (Trityl absorbance at step n / Trityl absorbance at step n-1) * 100

  • Calculation of Average Coupling Efficiency:

    • Average Efficiency (%) = ( (Final Trityl absorbance / Initial Trityl absorbance)^(1 / (number of couplings - 1)) ) * 100

Protocol 2: Analysis of Deprotection Kinetics and Purity

Objective: To compare the deprotection times and assess the purity of oligonucleotides synthesized with Ac-rC and Bz-rC.

Materials:

  • Synthesized oligonucleotides on CPG support from Protocol 1

  • Deprotection reagents:

    • For Ac-rC: 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA)

    • For Bz-rC: Concentrated ammonium hydroxide

  • Heating block or oven

  • SpeedVac or lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system with an anion-exchange or reverse-phase column suitable for oligonucleotide analysis

  • Mass spectrometer (optional, for identity confirmation)

Procedure:

  • Cleavage and Deprotection (Ac-rC):

    • Treat the CPG support with AMA solution at 65°C for 10-20 minutes.[1]

    • Collect the supernatant containing the cleaved and deprotected oligonucleotide.

    • Dry the sample using a SpeedVac.

  • Cleavage and Deprotection (Bz-rC):

    • Treat the CPG support with concentrated ammonium hydroxide at 55°C for 8-16 hours.[2]

    • Collect the supernatant.

    • Dry the sample using a SpeedVac.

  • Sample Preparation: Re-suspend the dried oligonucleotide pellets in an appropriate buffer for HPLC analysis (e.g., nuclease-free water or a low-salt buffer).

  • HPLC Analysis:

    • Inject equal amounts of the Ac-rC and Bz-rC synthesized oligonucleotides into the HPLC system.

    • Run a suitable gradient to separate the full-length product from truncated sequences and other impurities.[7][8][9][10]

    • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • Compare the chromatograms of the two samples.

    • Calculate the purity of the full-length product as the area of the main peak relative to the total area of all peaks.

    • Compare the total yield by integrating the area of the full-length product peak.

Mandatory Visualizations

High-Throughput Oligonucleotide Synthesis Workflow

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle (Automated) cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping 3. Capping (Unreacted 5'-OH Blockage) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Repeat n-1 times Cleavage 5. Cleavage (from Solid Support) Oxidation->Cleavage Deprotection 6. Deprotection (Base & Phosphate Groups) Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification QC 8. Quality Control (LC-MS, CE) Purification->QC

Caption: Automated high-throughput oligonucleotide synthesis workflow.

Logical Comparison: Ac-rC vs. Bz-rC in High-Throughput Synthesis

Ac_rC_vs_Bz_rC_Comparison cluster_Ac_rC Ac-rC Pathway cluster_Bz_rC Bz-rC Pathway Start High-Throughput RNA Synthesis Goal Ac_Deprotection Fast Deprotection (e.g., 10-20 min) Start->Ac_Deprotection Bz_Deprotection Slow Deprotection (e.g., 8-16 hours) Start->Bz_Deprotection Ac_Throughput Higher Throughput Ac_Deprotection->Ac_Throughput Ac_Purity Potentially Higher Purity (Reduced harsh chemical exposure) Ac_Throughput->Ac_Purity Outcome Optimized Synthesis Outcome Ac_Purity->Outcome Recommended for High-Throughput Bz_Throughput Lower Throughput Bz_Deprotection->Bz_Throughput Bz_Purity Potential for More Impurities (Prolonged harsh chemical exposure) Bz_Throughput->Bz_Purity Bz_Purity->Outcome Traditional Method

Caption: Decision pathway for Ac-rC vs. Bz-rC in high-throughput RNA synthesis.

References

Navigating the Epitranscriptome: A Comparative Guide to the Analysis of RNA with Acetylated Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the functional implications of epitranscriptomic modifications, understanding the stability and behavior of RNA containing N4-acetylcytidine (ac4C) is paramount. This guide provides a comparative analysis of methodologies for processing and analyzing RNA with this modification, contrasting traditional enzymatic digestion with modern chemical-based approaches. Experimental data and detailed protocols are provided to assist in methodological selection and experimental design.

N4-acetylcytidine is a conserved RNA modification that enhances the stability of RNA molecules, in part by providing protection against nuclease degradation[1]. This inherent resistance can pose challenges for standard RNA analysis techniques that rely on enzymatic cleavage. Here, we compare direct enzymatic digestion with a chemical-based sequencing approach for the analysis of RNA containing acetylated cytidine.

Comparative Analysis of Methodologies

The choice of method for analyzing RNA with acetylated cytidine depends on the experimental goal. While direct enzymatic digestion can provide a broad assessment of overall RNA integrity and resistance to nucleases, chemical-based methods offer nucleotide-resolution mapping of the modification.

FeatureEnzymatic DigestionChemical-Based Analysis (ac4C-seq)
Principle Cleavage of phosphodiester bonds by ribonucleases.Chemical reduction of ac4C to allow for misincorporation during reverse transcription, followed by sequencing.[2][3][4][5][6]
Primary Application General RNA degradation, quality control, footprinting assays.Quantitative, single-nucleotide resolution mapping of ac4C.[2][3][4][5][6]
Detection of ac4C Indirectly, through observed resistance to digestion compared to unmodified RNA.Direct identification and quantification of ac4C sites.[2][5]
Resolution Low resolution; provides information on overall stability.Single-nucleotide resolution.[2][3][4][5][6]
Sensitivity Low, may not detect subtle differences in digestion patterns.High, capable of detecting low-stoichiometry modifications.[7]
Quantitative Analysis Non-quantitative or semi-quantitative.Highly quantitative, allows for determination of modification stoichiometry.[2][5]
Advantages Simple, rapid, and widely available reagents.Provides precise location and abundance of the modification.[2][5]
Limitations Lacks specificity for ac4C and does not provide positional information.More complex, multi-step protocol requiring specialized reagents and bioinformatic analysis.[2][7]

Experimental Protocols

Protocol 1: Generalized Enzymatic Digestion of RNA

This protocol provides a general framework for assessing the nuclease resistance of an RNA sample. The choice of nuclease and buffer conditions may be optimized depending on the specific RNA sequence and experimental question.

Materials:

  • RNA sample (with and without ac4C for comparison)

  • Nuclease of choice (e.g., RNase A, RNase T1, or a broad-spectrum nuclease like Benzonase)

  • Nuclease digestion buffer (enzyme-specific)

  • Nuclease-free water

  • RNA loading dye

  • Denaturing polyacrylamide or agarose gel

  • Gel running buffer (e.g., TBE)

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • Ethanol and sodium acetate for precipitation

Procedure:

  • In separate nuclease-free tubes, prepare reaction mixtures for the RNA samples to be tested. For each reaction, combine:

    • RNA sample (1-5 µg)

    • 10x Nuclease Digestion Buffer (to a final concentration of 1x)

    • Nuclease-free water to a final volume of 18 µL.

  • Add 2 µL of the appropriate nuclease dilution to each reaction tube. For a negative control, add 2 µL of nuclease-free water.

  • Incubate the reactions at the optimal temperature for the chosen nuclease (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • To stop the reaction, add Proteinase K and incubate to digest the nuclease.

  • Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the RNA.

  • Resuspend the RNA pellet in an appropriate volume of nuclease-free water or RNA loading dye.

  • Analyze the digestion products by denaturing polyacrylamide or agarose gel electrophoresis. Compare the band patterns of the ac4C-containing RNA and the unmodified control to assess the degree of nuclease protection.

Protocol 2: N4-acetylcytidine Sequencing (ac4C-seq)

This protocol is a summary of the ac4C-seq method for the quantitative, nucleotide-resolution mapping of acetylated cytidine in RNA.[2][3][4][5][6]

Materials:

  • Total RNA sample

  • Sodium cyanoborohydride (NaCNBH₃)

  • Acidic buffer (e.g., sodium acetate, pH 5.0)

  • RNA fragmentation buffer

  • T4 RNA Ligase

  • 3' RNA adapter

  • Reverse transcriptase (e.g., TGIRT-III)

  • dNTPs

  • 5' DNA adapter

  • PCR amplification reagents

  • Next-generation sequencing platform

Procedure:

  • Chemical Reduction: Treat the RNA sample with sodium cyanoborohydride in an acidic buffer. This reaction reduces N4-acetylcytidine to a tetrahydro-N4-acetylcytidine adduct.[2][3][4][5][6] A mock-treated control (without NaCNBH₃) should be prepared in parallel.

  • RNA Fragmentation: Fragment the RNA to the desired size for sequencing (typically ~100-200 nucleotides).

  • 3' Adapter Ligation: Ligate an RNA adapter to the 3' end of the fragmented RNA using T4 RNA Ligase.

  • Reverse Transcription: Perform reverse transcription using a reverse transcriptase. The reduced ac4C will cause the reverse transcriptase to misincorporate a non-cognate nucleotide (typically an 'A') opposite the modified base.[2][3]

  • cDNA Purification and 5' Adapter Ligation: Purify the resulting cDNA and ligate a DNA adapter to the 3' end of the cDNA (which corresponds to the 5' end of the original RNA fragment).

  • PCR Amplification: Amplify the adapter-ligated cDNA library using PCR.

  • Sequencing and Data Analysis: Sequence the prepared library on a high-throughput sequencing platform. Analyze the sequencing data by aligning the reads to a reference transcriptome and identifying C-to-T transitions that are present in the NaCNBH₃-treated sample but absent or significantly reduced in the mock-treated control. These transitions correspond to the sites of acetylated cytidine.

Visualizing the Workflow

experimental_workflow cluster_enzymatic Enzymatic Digestion cluster_chemical Chemical-Based Analysis (ac4C-seq) rna_unmod Unmodified RNA nuclease Nuclease Treatment (e.g., RNase A/T1) rna_unmod->nuclease rna_ac4c_enz ac4C-RNA rna_ac4c_enz->nuclease gel_enz Gel Electrophoresis nuclease->gel_enz result_enz Digestion Pattern Analysis gel_enz->result_enz rna_ac4c_chem ac4C-RNA reduction Chemical Reduction (NaCNBH₃) rna_ac4c_chem->reduction fragmentation RNA Fragmentation reduction->fragmentation ligation_rt Adapter Ligation & Reverse Transcription fragmentation->ligation_rt sequencing NGS Library Prep & Sequencing ligation_rt->sequencing analysis Bioinformatic Analysis (C>T Misincorporation) sequencing->analysis

Caption: Comparative workflow for RNA analysis.

Signaling Pathway and Logical Relationships

The analysis of acetylated cytidine does not involve a signaling pathway in the traditional sense. However, the logical flow of the ac4C-seq method can be represented as a decision-making process based on the chemical properties of ac4C.

ac4c_logic start RNA with Cytidine is_acetylated Is Cytidine Acetylated (ac4C)? start->is_acetylated no_reaction No Reaction with NaCNBH₃ is_acetylated->no_reaction No reduction Reduction to Tetrahydro-ac4C is_acetylated->reduction Yes rt_faithful Faithful Reverse Transcription (C -> G) no_reaction->rt_faithful rt_misincorporation Misincorporation during Reverse Transcription (ac4C -> T) reduction->rt_misincorporation result_c Cytidine in Sequence rt_faithful->result_c result_t C>T Transition Detected rt_misincorporation->result_t

Caption: Logical flow of ac4C detection by chemical modification.

References

Unveiling Ac-rC Incorporation: A Comparative Guide to Sequencing-Based Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of modified nucleotide incorporation into RNA therapeutics is paramount. This guide provides a comprehensive comparison of sequencing-based methodologies for confirming the presence of N4-acetyl-2'-O-methyl-ribocytidine (Ac-rC), a modification of interest in the development of RNA-based drugs. We delve into the experimental protocols, present quantitative data for comparative analysis, and visualize the intricate workflows involved.

The incorporation of modified nucleotides like Ac-rC is a key strategy to enhance the stability and translational efficiency of mRNA therapeutics while mitigating innate immune responses. Validating the precise location and stoichiometry of these modifications is crucial for ensuring drug efficacy and safety. This guide focuses on sequencing-based methods that provide nucleotide-level resolution, offering a significant advantage over bulk analysis techniques.

Detecting the Dual Modifications of Ac-rC

Currently, a single sequencing method for the direct and simultaneous detection of both N4-acetylation and 2'-O-methylation at a cytidine residue is not established. Therefore, a combinatorial approach is necessary to validate the incorporation of Ac-rC. This typically involves a primary method to detect the N4-acetylation and a secondary method to confirm the 2'-O-methylation at the same nucleotide position.

Primary Validation of N4-acetylcytidine: ac4C-seq

The cornerstone for identifying the N4-acetyl component of Ac-rC is ac4C-seq , a chemical-based method that enables the quantitative, single-nucleotide resolution mapping of N4-acetylcytidine (ac4C).[1][2] This technique exploits the chemical reactivity of ac4C, which, upon treatment with sodium cyanoborohydride (NaCNBH3), is reduced to a form that induces misincorporation during reverse transcription.[3][4] This results in a C-to-T transition in the sequencing data at the site of the modification.[3][4]

Comparison of Ac-rC (ac4C) Detection Methods
MethodPrincipleResolutionQuantitative?ThroughputKey AdvantagesKey Limitations
ac4C-seq Chemical reduction of ac4C leading to C>T mutation during reverse transcription.[3][4]Single nucleotideYes (relative quantification)HighHigh sensitivity and specificity; quantitative nature allows for stoichiometry estimation.[5][6][7]Indirect detection; potential for off-target effects of the chemical treatment.[6]
acRIP-seq Immunoprecipitation of RNA fragments containing ac4C using a specific antibody.[8][9][10]~100-200 nucleotidesSemi-quantitativeHighGood for initial screening and identifying ac4C-enriched regions.[11]Lower resolution; potential for antibody cross-reactivity and sequence bias.[8][11]
LC-MS Liquid chromatography-mass spectrometry to directly detect and quantify modified nucleosides.Not applicable (bulk analysis)Yes (absolute quantification)LowGold standard for quantification; provides absolute stoichiometry.[3]Requires large amounts of RNA; does not provide sequence context.
Nanopore Direct RNA Sequencing Direct sequencing of native RNA molecules, where modifications cause detectable changes in the ionic current.[12][13][14][15][16]Single nucleotideSemi-quantitativeHighDirect detection without chemical treatment or amplification; can detect multiple modifications on a single molecule.[15]Accuracy in identifying specific modifications is still evolving; requires sophisticated bioinformatic analysis.[14]

Secondary Validation of 2'-O-methylation

Once a potential Ac-rC site is identified through ac4C-seq, the presence of the 2'-O-methyl group needs to be confirmed. Several methods can be employed for this purpose:

  • RiboMethSeq: This method relies on the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis.[17][18][19] Sequencing of the resulting fragments reveals a depletion of reads starting at the modified site, allowing for its identification and quantification.[17][18] RiboMethSeq is highly sensitive and can detect even small changes in methylation levels.[17]

  • Enzymatic Methods: Certain reverse transcriptases are sensitive to 2'-O-methylation, leading to a stop or pause in cDNA synthesis at the modified nucleotide. This can be detected by primer extension analysis or specialized sequencing protocols.

  • Nanopore Direct RNA Sequencing: As mentioned above, this technology has the potential to directly detect 2'-O-methylation as a distinct signal, offering a powerful tool for simultaneous validation of both modifications in the future.[20]

Experimental Protocols

ac4C-seq Protocol

This protocol is a summary of the key steps involved in ac4C-seq.

  • RNA Preparation: Isolate total RNA from the sample of interest. For in vitro transcribed RNA containing Ac-rC, this step is straightforward.

  • Chemical Reduction: Treat the RNA with sodium cyanoborohydride (NaCNBH3) under acidic conditions to reduce the N4-acetylcytidine. A control sample without NaCNBH3 should be processed in parallel.

  • RNA Fragmentation: Fragment the RNA to a suitable size for sequencing (typically ~100-200 nucleotides).

  • Library Preparation:

    • Ligate a 3' adapter to the RNA fragments.

    • Perform reverse transcription. The reduced ac4C will cause a C-to-T misincorporation.

    • Ligate a 5' adapter to the cDNA.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference sequence and identify sites with a significant increase in C-to-T mutations in the NaCNBH3-treated sample compared to the control.

RiboMethSeq Protocol

This protocol outlines the main steps for RiboMethSeq.

  • RNA Preparation: Isolate total RNA.

  • Alkaline Hydrolysis: Subject the RNA to partial alkaline hydrolysis to generate a pool of random fragments.

  • End Repair and Ligation:

    • Dephosphorylate the 3' ends and phosphorylate the 5' ends of the RNA fragments.

    • Ligate 3' and 5' adapters to the RNA fragments.

  • Reverse Transcription and PCR: Synthesize cDNA and amplify the library.

  • Sequencing: Perform high-throughput sequencing.

  • Data Analysis: Align the reads to the reference sequence. The 2'-O-methylated sites will be identified by a significant drop in the number of reads starting at the position immediately 3' to the modified nucleotide.

Visualizing the Workflows

ac4C_seq_workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics RNA RNA with Ac-rC Reduction Chemical Reduction (NaCNBH3) RNA->Reduction Fragmentation RNA Fragmentation Reduction->Fragmentation Library_Prep Library Preparation (Adapter Ligation, RT, PCR) Fragmentation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Alignment Read Alignment Sequencing->Alignment Mutation_Calling C>T Mutation Calling Alignment->Mutation_Calling Validation Validation of Ac-rC (N4-acetylation) Mutation_Calling->Validation

Caption: Workflow for ac4C-seq.

RiboMethSeq_workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics RNA RNA with Ac-rC Hydrolysis Alkaline Hydrolysis RNA->Hydrolysis Library_Prep Library Preparation (Adapter Ligation, RT, PCR) Hydrolysis->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Alignment Read Alignment Sequencing->Alignment Coverage_Analysis Read Start Coverage Analysis Alignment->Coverage_Analysis Validation Validation of Ac-rC (2'-O-methylation) Coverage_Analysis->Validation

Caption: Workflow for RiboMethSeq.

combined_validation_pathway cluster_acetylation N4-acetylation Validation cluster_methylation 2'-O-methylation Validation Ac_rC_RNA RNA containing potential Ac-rC ac4C_seq ac4C-seq Ac_rC_RNA->ac4C_seq RiboMethSeq RiboMethSeq Ac_rC_RNA->RiboMethSeq CT_mutation Identified C>T mutation at specific site ac4C_seq->CT_mutation Validated_Ac_rC Validated Ac-rC Incorporation CT_mutation->Validated_Ac_rC Read_depletion Read start depletion at the same site RiboMethSeq->Read_depletion Read_depletion->Validated_Ac_rC

Caption: Logical pathway for Ac-rC validation.

Conclusion

The validation of Ac-rC incorporation in RNA is a critical step in the development of novel therapeutics. While a single method for direct detection is not yet available, the combination of ac4C-seq for identifying N4-acetylation and methods like RiboMethSeq for confirming 2'-O-methylation provides a robust and reliable workflow. This guide offers a framework for researchers to compare and select the most appropriate sequencing-based strategies for their specific needs, ultimately ensuring the quality and efficacy of next-generation RNA-based medicines. The continued evolution of direct RNA sequencing technologies holds promise for a future where the simultaneous detection of multiple modifications on a single molecule will become a routine and powerful analytical tool.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handle a myriad of chemical reagents daily. Among these, Ac-rC phosphoramidite, a crucial component in oligonucleotide synthesis, requires meticulous handling and disposal to ensure a safe and compliant laboratory environment. Adherence to proper disposal protocols is paramount to mitigate risks to both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe deactivation and disposal of this compound waste.

Immediate Safety and Handling Precautions

This compound, like other phosphoramidites, is a hazardous substance that necessitates careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory. This includes, at a minimum:

  • Safety goggles

  • Chemical-resistant gloves

  • A laboratory coat

In the event of a spill, the material should be absorbed with an inert substance such as vermiculite or dry sand, collected into a sealed container, and disposed of as hazardous waste. The affected area should then be decontaminated.[1] It is critical to prevent the chemical from entering drains or waterways.[1]

Disposal Plan: A Step-by-Step Deactivation Protocol

The primary and recommended method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis. The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species.[1] This procedure should be performed under the direct supervision of trained personnel who understand the chemistry and associated hazards.

Experimental Protocol for Deactivation of this compound Waste:

This protocol is designed for the deactivation of small quantities of expired or unused this compound solid waste and the rinsing of empty containers.

Materials:

  • This compound waste (solid or residue in container)

  • Anhydrous acetonitrile

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Appropriately labeled hazardous waste container

  • Stir plate and stir bar

Procedure:

  • Preparation: Ensure all necessary PPE is worn correctly and the entire procedure is conducted within a certified chemical fume hood.

  • Dissolution (for solid waste and container rinsing):

    • For solid waste, dissolve the this compound in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue. This rinsate must be collected for deactivation.[2]

  • Hydrolysis/Quenching:

    • Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of a 5% aqueous sodium bicarbonate solution.[1] The weak basic condition facilitates hydrolysis and neutralizes any acidic byproducts.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[1][3]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1][3]

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the disposal procedure.

ParameterValue/RecommendationRationale
Deactivating Agent5% Aqueous Sodium BicarbonateA weak base to facilitate hydrolysis and neutralize acidic byproducts.[1]
Reagent Ratio10-fold excess of bicarbonate solution by volumeEnsures complete hydrolysis of the phosphoramidite.[1]
Reaction TimeMinimum 24 hoursTo ensure complete degradation of the phosphoramidite.[1][3]
Final pH of Waste Solution6.0 - 8.0A neutral pH is generally preferred for hazardous waste collection.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve waste/residue in anhydrous acetonitrile fume_hood->dissolve prepare_bicarb Prepare 10-fold excess of 5% aqueous NaHCO₃ solution fume_hood->prepare_bicarb hydrolyze Slowly add phosphoramidite solution to bicarbonate solution with stirring dissolve->hydrolyze prepare_bicarb->hydrolyze react Stir for a minimum of 24 hours at room temperature hydrolyze->react collect Transfer neutralized mixture to labeled hazardous waste container react->collect dispose Dispose through institutional EHS or licensed contractor collect->dispose

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of Ac-rC Phosphoramidite is paramount to both personal safety and the integrity of experimental outcomes. This document provides a comprehensive guide to the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a key reagent in oligonucleotide synthesis.

Immediate Safety Precautions

This compound and related phosphoramidite reagents are hazardous substances that require careful handling in a controlled laboratory environment. It is crucial to handle these chemicals in a well-ventilated area, preferably within a certified chemical fume hood.[1] In case of accidental exposure, immediate and appropriate first aid measures must be taken.

First Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[1][4]

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU) and equipped with side shields.[3][4]
Face ShieldRecommended when there is a significant splash hazard.[4]
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile) are required. Inspect gloves for any damage before use and dispose of contaminated gloves properly.[4][5]
Laboratory CoatA standard laboratory coat must be worn to protect street clothing.[4][5]
Respiratory Protection NIOSH-approved RespiratorA respirator (e.g., N95 or P1 type dust mask) is necessary if working outside of a fume hood or if dust is generated.[4][5]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Always handle this compound in a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[2]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Wash hands thoroughly after handling the compound.[4]

  • Ensure all reagents and solvents are anhydrous, as phosphoramidites are highly sensitive to moisture.[2][6]

Storage:

  • Keep the container tightly sealed to prevent exposure to moisture and air.[4]

  • Store in a dry, well-ventilated area.[4]

  • The recommended storage temperature is -20°C.[4]

  • Store away from heat and incompatible materials such as oxidizing agents.[4]

Disposal Plan

The disposal of this compound and contaminated materials must be conducted in a manner that ensures environmental safety and regulatory compliance.

Waste Segregation and Collection:

  • Collect all solid and liquid waste contaminated with this compound in a designated, properly labeled, and sealed hazardous waste container.[1][4]

  • Do not dispose of the chemical into drains or the environment.[1][4]

Deactivation of Phosphoramidite Waste:

A primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis. This procedure converts the reactive phosphoramidite to a less reactive H-phosphonate species. This protocol is intended for small quantities of expired or unused solid waste or residues in empty containers.[1]

Experimental Protocol for Deactivation:

  • Preparation: Perform all operations within a certified chemical fume hood, wearing all necessary PPE.

  • Dissolution: For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[1]

  • Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. The weak basic condition helps to neutralize any acidic byproducts.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1]

Workflow Diagram

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_synthesis Synthesis cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood handle_weigh Weigh Solid prep_fume_hood->handle_weigh handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve synth_reaction Perform Oligonucleotide Synthesis handle_dissolve->synth_reaction disp_collect Collect Waste synth_reaction->disp_collect disp_deactivate Deactivate with NaHCO3 Solution disp_collect->disp_deactivate disp_dispose Dispose as Hazardous Waste disp_deactivate->disp_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-rC Phosphoramidite
Reactant of Route 2
Reactant of Route 2
Ac-rC Phosphoramidite

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。